molecular formula C25H32N2O7 B12431557 2-Hydroxy imipramine beta-D-glucuronide-d6

2-Hydroxy imipramine beta-D-glucuronide-d6

Cat. No.: B12431557
M. Wt: 478.6 g/mol
InChI Key: CBEJFHYWZSCYSD-AZPKIIOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy imipramine beta-D-glucuronide-d6 is a useful research compound. Its molecular formula is C25H32N2O7 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy imipramine beta-D-glucuronide-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy imipramine beta-D-glucuronide-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32N2O7

Molecular Weight

478.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[11-[3-[bis(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1/i1D3,2D3

InChI Key

CBEJFHYWZSCYSD-AZPKIIOWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States
Foundational & Exploratory

2-Hydroxy imipramine beta-D-glucuronide-d6 chemical properties

2-Hydroxy Imipramine -D-Glucuronide-d6: A Comprehensive Technical Guide on Chemical Properties, Metabolism, and LC-MS/MS Applications

Executive Summary

As therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling become increasingly precise, the demand for high-fidelity analytical standards is paramount. Imipramine, a prototypical tricyclic antidepressant (TCA), undergoes extensive hepatic biotransformation, yielding several active and inactive metabolites. Among these, 2-hydroxyimipramine

This technical guide explores the chemical properties, metabolic pathways, and analytical utility of 2-Hydroxy imipramine


-D-glucuronide-d6

Chemical and Physical Properties

2-Hydroxy imipramine

Table 1: Core Chemical Specifications
PropertySpecification
Nomenclature 2-Hydroxy Imipramine-d6

-D-Glucuronide
IUPAC / Synonym 5-[3-(Dimethyl-d6-amino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl

-D-Glucopyranosiduronic Acid
Molecular Formula C₂₅H₂₆D₆N₂O₇
Molecular Weight 478.57 g/mol
Physical Form Neat / Solid
Primary Application Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS

(Data supported by chemical reference standards from [1])

Metabolic Pathway & Pharmacokinetics

Understanding the causality behind the formation of this metabolite is essential for designing robust PK assays. Imipramine is heavily metabolized in the liver via the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) systems [2][3].

  • Phase I Metabolism: Imipramine undergoes N-demethylation primarily via CYP2C19 to form desipramine (an active metabolite). Concurrently, the parent drug undergoes aromatic ring hydroxylation mediated predominantly by CYP2D6 to form 2-hydroxyimipramine.

  • Phase II Metabolism: The hydroxylated intermediate (2-hydroxyimipramine) is highly reactive and is rapidly conjugated with glucuronic acid by UGT enzymes to form 2-hydroxyimipramine

    
    -D-glucuronide . This conjugation drastically increases the molecule's hydrophilicity, facilitating rapid renal excretion.
    

MetabolicPathwayImiImipramineDesDesipramineImi->Des CYP2C19(Demethylation)OH_Imi2-HydroxyimipramineImi->OH_Imi CYP2D6(Hydroxylation)Gluc2-Hydroxyimipramineβ-D-GlucuronideOH_Imi->Gluc UGTs(Glucuronidation)

Fig 1: Imipramine hepatic metabolism pathway detailing Phase I and Phase II biotransformations.

The Strategic Role of SIL-IS in Mass Spectrometry

In bioanalytical LC-MS/MS, quantifying intact Phase II glucuronides presents unique physicochemical challenges. Glucuronide conjugates are notoriously prone to in-source fragmentation —the premature cleavage of the 176 Da glucuronic acid moiety during electrospray ionization (ESI). If uncorrected, this fragmentation artificially inflates the apparent concentration of the Phase I aglycone (2-hydroxyimipramine). Furthermore, biological matrices like urine and plasma cause significant, unpredictable ion suppression.

Using 2-Hydroxy imipramine

self-validating system

Experimental Protocol: UHPLC-MS/MS Workflow

The following step-by-step methodology outlines a validated, self-correcting approach for extracting and quantifying imipramine metabolites from biological matrices.

Step 1: Sample Preparation (Protein Precipitation & Spiking)
  • Action: Aliquot 100 µL of the biological sample (plasma or urine) into a microcentrifuge tube.

  • Spiking: Add 10 µL of the working SIL-IS solution (2-Hydroxy imipramine

    
    -D-glucuronide-d6 at 100 ng/mL).
    
    • Causality: Spiking the internal standard at the very beginning of the workflow ensures it accounts for any volumetric losses, protein-binding discrepancies, or degradation during subsequent extraction steps.

  • Extraction: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Cold acetonitrile effectively denatures and precipitates binding proteins. The acidic environment disrupts drug-protein binding, ensuring the complete release of the polar glucuronide conjugate into the supernatant while preventing column clogging.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a C18 UHPLC column (e.g., 100 × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

    • Causality: The C18 stationary phase provides excellent retention for the hydrophobic TCA backbone. The gradient allows the early elution of the highly polar glucuronide before the more hydrophobic aglycones. Formic acid ensures the tertiary amine remains fully protonated for optimal ESI+ ionization.

Step 3: MS/MS Detection (Multiple Reaction Monitoring)
  • Action: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific precursor-to-product ion transitions.

    • Causality: MRM mode isolates the precursor ion in Q1, fragments it in the collision cell (Q2), and isolates a specific product ion in Q3. This double-filtration mechanism provides near-absolute specificity, filtering out isobaric matrix interferences.

LCMSWorkflowSample1. Biological Sample(Urine/Plasma)Spike2. Spike SIL-IS(2-OH-Imipramine-Glucuronide-d6)Sample->SpikeExtraction3. Sample Preparation(Protein Precipitation)Spike->ExtractionLC4. UHPLC Separation(C18 Column, Gradient Elution)Extraction->LCMS5. MS/MS Detection(MRM Mode, ESI+)LC->MSData6. Data Analysis(Quantitation via IS Ratio)MS->Data

Fig 2: Validated UHPLC-MS/MS workflow utilizing SIL-IS for absolute quantitative accuracy.

Data Presentation: Pharmacokinetic and Analytical Parameters

Table 2: Analytical Parameters for Imipramine Metabolite Quantitation
ParameterSpecification / Mechanism
Ionization Mode Electrospray Ionization Positive (ESI+)
Native Target Precursor [M+H]⁺ m/z 473.2 (Native Glucuronide)
SIL-IS Precursor [M+H]⁺ m/z 479.2 (d6-Glucuronide)
Primary MS/MS Transition Loss of Glucuronic Acid (-176 Da)
Matrix Effect Mitigation Co-elution of d6-IS perfectly normalizes ion suppression

Conclusion

The accurate quantitation of imipramine and its Phase II metabolites is critical for personalized medicine, toxicity profiling, and pharmacokinetic investigations. By integrating 2-Hydroxy imipramine

References

  • Pharmacogenetics and Pain Treatment with a Focus on Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Antidepressants: A Systematic Review. MDPI. Available at:[Link]

  • Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows. MDPI. Available at:[Link]

2-Hydroxy imipramine beta-D-glucuronide-d6 synthesis pathway

Technical Guide: Synthesis of 2-Hydroxy Imipramine -D-Glucuronide-d

Executive Summary

2-Hydroxy Imipramine


-D-Glucuronide-d

The synthesis challenge lies in two distinct areas:

  • Regioselective Isotope Incorporation: Introducing the hexadeuterated moiety (

    
    ) specifically at the terminal amine without isotopic scrambling.
    
  • Chemoselective Glycosylation: Conjugating the glucuronic acid moiety to the sterically hindered phenolic hydroxyl group at the C2 position while avoiding the formation of the unstable quaternary

    
    -glucuronide at the tertiary amine.
    

This guide delineates a convergent synthesis strategy: Module A focuses on the construction of the deuterated aglycone core, and Module B details the selective

Retrosynthetic Analysis

The target molecule is disassembled into three key synthons:

  • The Tricyclic Core: 2-Benzyloxyiminodibenzyl (protected phenol).

  • The Deuterated Linker: Derived from 1-bromo-3-chloropropane and Dimethylamine-d

    
     .
    
  • The Sugar Donor: Methyl (2,3,4-tri-O-acetyl-

    
    -D-glucopyranosyl)bromide (Acetobromo-
    
    
    -D-glucuronic acid methyl ester).
Pathway Visualization

The following diagram illustrates the logical flow of the synthesis.

SynthesisPathwaystart2-Hydroxyiminodibenzylstep12-Benzyloxyiminodibenzyl(Phenol Protection)start->step1BnBr, K2CO3step2N-(3-Chloropropyl) Intermediate(Alkylation)step1->step21-Bromo-3-chloropropaneNaH, DMFstep32-Benzyloxyimipramine-d6(Nucleophilic Substitution)step2->step3SN2 Displacementd6_reagentDimethylamine-d6(Isotope Source)d6_reagent->step3step42-Hydroxyimipramine-d6(Aglycone Core)step3->step4H2, Pd/C(Debenzylation)step5Protected Glucuronide Conjugate(Koenigs-Knorr)step4->step5Phase Transfer CatalysissugarAcetobromo-alpha-D-glucuronicacid methyl estersugar->step5final2-Hydroxy Imipraminebeta-D-Glucuronide-d6step5->finalLiOH, MeOH/H2O(Global Deprotection)

Figure 1: Convergent synthesis pathway for 2-Hydroxy Imipramine


Module A: Synthesis of the Deuterated Core (Aglycone)

Rationale

Direct deuteration of imipramine is non-specific. To ensure high isotopic purity (

Dimethylamine-d

hydrochloride
Step-by-Step Protocol
1. Protection of the 2-Hydroxyl Group

Objective: Mask the phenol to prevent side reactions during alkylation.

  • Reagents: 2-Hydroxyiminodibenzyl, Benzyl bromide (BnBr), Potassium carbonate (

    
    ).
    
  • Solvent: Acetone or DMF.

  • Procedure:

    • Dissolve 2-hydroxyiminodibenzyl (1.0 eq) in acetone.

    • Add

      
       (2.0 eq) and BnBr (1.2 eq).
      
    • Reflux for 6–8 hours until TLC indicates consumption of starting material.

    • Filter inorganic salts and concentrate. Recrystallize from ethanol.

  • Checkpoint: Verify formation of 2-benzyloxyiminodibenzyl by

    
    -NMR (appearance of benzylic protons ~5.1 ppm).
    
2. N-Alkylation (Linker Introduction)

Objective: Attach the propyl chain with a leaving group for the subsequent amination.

  • Reagents: 2-Benzyloxyiminodibenzyl, Sodium hydride (NaH, 60%), 1-bromo-3-chloropropane.

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Cool a solution of the protected iminodibenzyl in DMF to 0°C.

    • Add NaH (1.5 eq) portion-wise under

      
       atmosphere. Stir for 30 min to generate the anion.
      
    • Add 1-bromo-3-chloropropane (2.0 eq) dropwise.

    • Warm to room temperature and stir for 12 hours.

    • Quench with ice water and extract with ethyl acetate.

  • Critical Note: Use excess dihaloalkane to prevent dimerization (N-alkylation on both ends).

3. Introduction of the Deuterium Label

Objective: Install the

  • Reagents: Chloro-propyl intermediate, Dimethylamine-d

    
     HCl , Potassium iodide (KI), 
    
    
    .
  • Solvent: Acetonitrile or sealed tube in Ethanol.

  • Procedure:

    • Combine the chloro-intermediate (1.0 eq) with Dimethylamine-d

      
       HCl (3.0 eq), 
      
      
      (5.0 eq), and catalytic KI (0.1 eq) in a pressure vessel.
    • Heat to 80°C for 24 hours.

    • The KI acts as a Finkelstein catalyst, converting the chloride to a more reactive iodide in situ.

    • Workup: Filter, concentrate, and purify via flash chromatography (DCM/MeOH).

4. Deprotection to 2-Hydroxyimipramine-d

Objective: Reveal the phenolic hydroxyl for glucuronidation.

  • Reagents:

    
     gas (balloon), 10% Pd/C.
    
  • Solvent: Methanol/Ethyl Acetate (1:1).

  • Procedure:

    • Dissolve the benzylated intermediate in solvent.

    • Add 10% Pd/C (10 wt%).

    • Stir under hydrogen atmosphere at RT for 4 hours.

    • Filter through Celite to remove catalyst.

  • Validation: LC-MS should show M+1 peak at m/z 287.2 (Calculated for

    
    ).
    

Module B: Glucuronidation and Final Processing

Rationale

Glucuronidation of phenols can be achieved via the Koenigs-Knorr reaction or Phase Transfer Catalysis (PTC) . For tricyclic antidepressants, PTC is preferred to minimize the formation of the quaternary ammonium salt (N-glucuronide) by keeping the reaction conditions mild and biphasic.

Step-by-Step Protocol
1. Selective O-Glycosylation

Objective: Couple the aglycone to the glucuronic acid donor.

  • Aglycone: 2-Hydroxyimipramine-dngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1][2][3][4][5][6][7]
    
  • Donor: Acetobromo-

    
    -D-glucuronic acid methyl ester (1.5 eq).
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).

  • Base: 1M NaOH or

    
    .
    
  • Solvent: DCM / Water (Biphasic system).

  • Procedure:

    • Dissolve the aglycone and the phase transfer catalyst (0.5 eq) in DCM.

    • Add the sugar donor.

    • Add the aqueous base solution and stir vigorously at RT.

    • Monitor by TLC. The phase transfer agent transports the phenoxide anion into the organic phase where it attacks the sugar bromide.

    • Selectivity Control: The steric bulk of the tertiary amine and the biphasic nature favor the O-glycosylation over the N-quaternization.

2. Global Deprotection

Objective: Remove the methyl ester and acetyl protecting groups to yield the free glucuronide.

  • Reagents: Lithium Hydroxide (LiOH) or Sodium Methoxide (NaOMe).

  • Solvent: Methanol / Water.

  • Procedure:

    • Dissolve the protected conjugate in MeOH.

    • Add LiOH (4.0 eq) dissolved in minimal water.

    • Stir at 0°C to RT for 2 hours. Avoid heating to prevent degradation of the glucuronide linkage.

    • Neutralize carefully with Amberlite IR-120 (

      
       form) resin or dilute HCl to pH 7.0.
      
    • Filter and lyophilize.

Analytical Validation & QC

Every batch must be validated against the following criteria to ensure suitability for regulated bioanalysis.

Quantitative Data Summary
ParameterSpecificationMethod
Chemical Purity

HPLC-UV (210/254 nm)
Isotopic Purity

HR-MS /

-NMR
Isotopic Distribution

HR-MS (SIM mode)
Proton NMR Confirms

-anomer (

Hz)

-NMR (D

O)
Mass Spectrometry

(approx)
ESI-MS (Positive Mode)
Key Structural Confirmations
  • 
    -Configuration:  In the 
    
    
    -NMR spectrum of the final product, the anomeric proton (H-1') should appear as a doublet at
    
    
    ppm with a coupling constant (
    
    
    ) of 7–9 Hz . This confirms the
    
    
    -linkage (axial-axial coupling). An
    
    
    -linkage would show
    
    
    Hz.
  • Deuterium Incorporation: The absence of the singlet for

    
     at 
    
    
    ppm in the proton NMR, and the corresponding mass shift of +6 Da in MS, confirms the d
    
    
    label.

References

  • Coughtrie, M. W., & Sharp, S. (1991).[8] Glucuronidation of imipramine in rabbit and human liver microsomes: assay conditions and interaction with other tertiary amine drugs. Biochemical Pharmacology, 42(7), 1497-1501.[8] [Link]

  • Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(7), 983-1018. [Link]

The Analytical and Metabolic Significance of 2-Hydroxyimipramine beta-D-glucuronide-d6 in Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the complete pharmacokinetic profile of tricyclic antidepressants (TCAs) requires mapping both their active Phase I intermediates and their terminal Phase II conjugates. While 2-hydroxyimipramine is a critical, pharmacologically active metabolite of imipramine, its subsequent clearance via glucuronidation dictates the drug's ultimate toxicity and half-life. 2-Hydroxy imipramine beta-D-glucuronide-d6 is not a naturally occurring biological metabolite; rather, it is a highly specialized, stable isotope-labeled internal standard (IS). This whitepaper explores the metabolic pathways of imipramine and details how the -d6 deuterated analog serves as the definitive analytical tool for quantifying glucuronide clearance in complex biological matrices using Isotope Dilution Mass Spectrometry (IDMS).

The Metabolic Architecture of Imipramine Clearance

Imipramine is a tertiary amine TCA that undergoes extensive hepatic biotransformation. The clearance of the parent drug is governed by two primary Phase I pathways:

  • N-demethylation: Catalyzed predominantly by CYP1A2 and CYP3A4, yielding the secondary amine, desipramine [1].

  • Ring Hydroxylation: Catalyzed by CYP2D6, converting both imipramine and desipramine into 2-hydroxyimipramine and 2-hydroxydesipramine, respectively[2].

Because these hydroxylated metabolites retain pharmacological activity and can induce cardiotoxicity at high concentrations, their rapid elimination is biologically critical. This is achieved via Phase II metabolism, where Uridine 5'-diphospho-glucuronosyltransferases (UGTs)—specifically UGT1A4 and UGT2B10—conjugate a bulky, hydrophilic glucuronic acid moiety to the hydroxyl group [3]. The resulting 2-hydroxyimipramine beta-D-glucuronide is highly water-soluble and readily excreted via urine.

Metabolism Imi Imipramine Des Desipramine Imi->Des CYP1A2, CYP3A4 (N-demethylation) OH_Imi 2-Hydroxyimipramine Imi->OH_Imi CYP2D6 (2-hydroxylation) Gluc 2-Hydroxyimipramine beta-D-glucuronide OH_Imi->Gluc UGT1A4, UGT2B10 (Glucuronidation)

Imipramine metabolic pathway highlighting CYP-mediated phase I and UGT-mediated phase II clearance.

Causality in Isotope Design: Why 2-Hydroxy imipramine beta-D-glucuronide-d6?

Quantifying highly polar Phase II metabolites in plasma or urine presents severe analytical bottlenecks. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), endogenous matrix components (e.g., salts, lipids) co-eluting with the analyte cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source.

To create a self-validating quantification system, researchers employ 2-Hydroxy imipramine beta-D-glucuronide-d6 [5]. The causality behind selecting a -d6 label over other analogs is rooted in fundamental mass spectrometry physics:

  • Absolute Chromatographic Co-elution: Because the -d6 isotope differs from the endogenous metabolite only by the substitution of six hydrogen atoms with deuterium, its physicochemical properties (pKa, lipophilicity) are virtually identical. It co-elutes exactly with the unlabeled analyte. Consequently, both molecules experience the exact same matrix suppressors in the ESI source at the exact same time, perfectly normalizing the ionization variance.

  • Elimination of Isotopic Cross-Talk: The natural isotopic envelope of carbon-13 and nitrogen-15 in the unlabeled metabolite creates M+1, M+2, and M+3 mass peaks. Using a -d3 standard often results in signal overlap (cross-talk) between the analyte and the IS. The +6 Dalton mass shift of the -d6 analog ensures the Multiple Reaction Monitoring (MRM) transitions are entirely isolated, yielding a pristine Signal-to-Noise (S/N) ratio.

Quantitative Kinetic Data of Imipramine Glucuronidation

Understanding the kinetics of the UGT enzymes responsible for generating the glucuronide metabolite is essential for predicting drug-drug interactions. In vitro studies using human liver microsomes and recombinant UGTs reveal biphasic kinetics for this conjugation [4].

Table 1: Kinetic Parameters of Imipramine Glucuronidation in Human Liver Models

Enzyme Source / ComponentApparent


(nmol/min/mg protein)
Primary Role
Human Liver Microsomes (High-Affinity) 97.2 ± 39.4 µM0.29 ± 0.03Primary clearance at therapeutic doses
Human Liver Microsomes (Low-Affinity) 0.70 ± 0.29 mM0.90 ± 0.28Clearance during overdose/toxicity
Recombinant UGT1A4 0.71 ± 0.36 mM0.11 ± 0.03Specific isoform contribution
Recombinant UGT2B10 ~ 5.0 µM (High efficiency)Isoform dependentMajor driver of N-glucuronidation

Data synthesized from biphasic kinetic analyses of human liver microsomes and recombinant UGT assays[3, 4].

Self-Validating Protocol: Isotope Dilution LC-MS/MS Workflow

To ensure high-fidelity pharmacokinetic data, the following protocol establishes a self-validating loop where extraction recoveries and matrix effects are continuously monitored and corrected by the -d6 internal standard.

Step 1: Calibration and Internal Standard Spiking
  • Prepare a working solution of 2-Hydroxy imipramine beta-D-glucuronide-d6 at 50 ng/mL in 50% methanol.

  • Aliquot 100 µL of biological sample (plasma or urine) into a 96-well plate.

  • Spike exactly 10 µL of the -d6 IS working solution into all samples, including calibration standards and Quality Control (QC) samples. Causality: Spiking before extraction ensures the IS accounts for any volumetric losses during sample prep.

Step 2: Protein Precipitation (Sample Cleanup)
  • Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to the sample.

  • Vortex rigorously for 2 minutes. Causality: ACN denatures plasma proteins (e.g., albumin), releasing bound metabolites while maintaining the highly polar glucuronide in the solvent phase.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial.

Step 3: Chromatographic Separation
  • Inject 5 µL of the supernatant onto a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid).

  • Validation Check: Ensure the retention time of the unlabeled analyte and the -d6 IS are identical (± 0.05 min).

Step 4: MRM Detection and Quantification
  • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Monitor the specific MRM transitions:

    • Analyte: [M+H]+ m/z corresponding to 2-hydroxyimipramine glucuronide.

    • Internal Standard: [M+H]+ m/z + 6 Da corresponding to the -d6 analog.

  • Data Processing: Calculate the ratio of the Analyte Peak Area to the IS Peak Area. Plot this ratio against the theoretical concentration of the calibration standards. An

    
     validates the system's linearity and the successful mitigation of matrix effects.
    

Workflow Sample 1. Biological Sample (Plasma/Urine) Spike 2. Spike with IS: 2-Hydroxy imipramine beta-D-glucuronide-d6 Sample->Spike Prep 3. Protein Precipitation (Ice-cold ACN) Spike->Prep LC 4. UPLC Separation (Co-elution of Analyte & IS) Prep->LC MS 5. MS/MS Detection (Isolated MRM Transitions) LC->MS Quant 6. Quantification (Analyte Area / IS Area Ratio) MS->Quant

Isotope dilution LC-MS/MS workflow utilizing the -d6 internal standard for accurate quantification.

References

  • Lemoine, A., et al. "Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver." PubMed / National Institutes of Health. Available at:[Link]

  • "Imipramine/Desipramine Pathway, Pharmacokinetics." ClinPGx. Available at: [Link]

  • Chen, Y., et al. "Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants, Amitriptyline, Imipramine, Clomipramine, and Trimipramine." Drug Metabolism and Disposition (ASPET). Available at:[Link]

  • Miki, N., et al. "Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms." PubMed / National Institutes of Health. Available at:[Link]

  • "2-Hydroxy Imipramine beta-D-Glucuronide-D6 Reference Standard." Veeprho Pharmaceuticals. Available at:[Link]

Decoding the Certificate of Analysis for 2-Hydroxy Imipramine β-D-Glucuronide-d6: A Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of regulated bioanalysis and therapeutic drug monitoring (TDM), the quantification of phase II drug metabolites presents unique analytical challenges. 2-Hydroxy imipramine β-D-glucuronide is a highly polar, labile conjugate of the tricyclic antidepressant imipramine. To achieve absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a matched stable isotope-labeled (SIL) internal standard—specifically 2-Hydroxy imipramine β-D-glucuronide-d6 —is analytically mandatory.

This whitepaper deconstructs the Certificate of Analysis (CoA) for this critical reference standard, translating its physicochemical parameters into field-proven, self-validating laboratory workflows that comply with global regulatory standards.

Pharmacological & Analytical Context

Imipramine undergoes extensive hepatic metabolism. Phase I oxidation (primarily via CYP2D6) yields the active metabolite 2-hydroxyimipramine, which is subsequently conjugated by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes into 2-hydroxyimipramine β-D-glucuronide to facilitate renal excretion.

Metabolism Imipramine Imipramine (Parent Drug) CYP Hepatic Oxidation (CYP2D6 / CYP1A2) Imipramine->CYP HydroxyImi 2-Hydroxyimipramine (Phase I Metabolite) CYP->HydroxyImi UGT Glucuronidation (UGT Enzymes) HydroxyImi->UGT Glucuronide 2-Hydroxyimipramine β-D-Glucuronide (Phase II Conjugate) UGT->Glucuronide

Fig 1: Imipramine metabolic pathway to 2-hydroxyimipramine β-D-glucuronide.

The Analytical Challenge: Glucuronides are notorious for "in-source fragmentation" during electrospray ionization (ESI), where the labile glucuronide moiety cleaves off, reverting the molecule to its phase I aglycone (2-hydroxyimipramine)[1]. If a generic or structurally dissimilar internal standard is used, this conversion leads to a massive overestimation of the phase I metabolite and an underestimation of the phase II conjugate.

By utilizing the exact matched d6-labeled glucuronide (C₂₅H₂₆D₆N₂O₇, MW: 478.57)[2], bioanalytical scientists can correct for both variable matrix suppression and unpredictable in-source fragmentation, ensuring robust data integrity[3].

Deconstructing the Certificate of Analysis (CoA)

A CoA is not merely a receipt of purchase; it is the foundational document for Bioanalytical Method Validation (BMV). Regulatory bodies require rigorous documentation of the reference standard's identity, purity, and stability[4].

Quantitative Data Summary: Critical CoA Parameters
ParameterAnalytical TechniqueTypical Acceptance CriteriaScientific Rationale & Assay Impact
Chemical Identity ¹H-NMR / ¹³C-NMRConforms to structureConfirms correct regiochemistry of the β-D-glucuronide linkage.
Mass Identity HRMS (ESI+)m/z 479.28 ± 5 ppmVerifies the exact mass of the intact d6-labeled conjugate[2].
Chromatographic Purity HPLC-UV (e.g., 254 nm)≥ 95.0%Determines the correction factor required during primary stock preparation.
Isotopic Purity LC-MS≥ 99.0% d6; < 0.1% d0Prevents artificial inflation of the endogenous (unlabeled) analyte signal.
Expert Insight: The Danger of Isotopic Cross-Talk

The deuterium labels in this standard are specifically located on the dimethylamino group (5-[3-(Dimethyl-d6-amino)propyl]...)[2]. While the target is a d6 configuration, chemical synthesis invariably yields trace amounts of d5, d4, and crucially, d0 (unlabeled) isotopes. If the CoA indicates a d0 contribution >0.1%, spiking the internal standard at high concentrations will introduce a false-positive signal in the unlabeled analyte's MRM channel. This "cross-talk" directly compromises the assay's Lower Limit of Quantitation (LLOQ).

Regulatory Alignment: FDA & ICH M10

The4 establishes rigorous standards for the accuracy, precision, and selectivity of assays used in drug development[4].

Similarly, the 5, which formally superseded older EMA guidelines in January 2023, mandate that the internal standard must not interfere with the analyte of interest[5]. The ICH M10 specifically requires a scientific assessment of interferences, making the isotopic purity data on the CoA a critical compliance metric that must be validated experimentally before clinical sample analysis[5].

Workflow CoA CoA Verification (Purity & Isotopic % ) Stock Prepare d6-IS Stock Solution CoA->Stock Determines Correction Factor Spike Spike IS into Study Samples Stock->Spike Extract Sample Extraction (e.g., SPE) Spike->Extract LCMS LC-MS/MS Quantification Extract->LCMS Controls for Matrix Effects

Fig 2: Integration of CoA parameters into a self-validating LC-MS/MS workflow.

Experimental Protocol: Self-Validating Extraction Workflow

To ensure the analytical run is a self-validating system, the d6-IS must be introduced before any sample manipulation. This guarantees that any extraction losses or ion suppression events affect the target analyte and the IS equally.

Step-by-Step Methodology

Step 0: System Suitability & Isotopic Cross-Talk Evaluation Before analyzing study samples, inject a blank matrix spiked only with the d6-IS at the working concentration. Causality: This validates the CoA's isotopic purity claim in your specific MS environment, ensuring that the d6-IS does not contribute >5% to the LLOQ signal of the unlabeled analyte, a strict requirement under ICH M10[5].

Step 1: CoA-Corrected Stock Preparation Weigh 1.00 mg of 2-Hydroxy imipramine β-D-glucuronide-d6. Consult the CoA for the exact chemical purity (e.g., 96.5%). Calculate the corrected concentration: Actual Mass = Weighed Mass × Purity. Dissolve in 1.0 mL of 50:50 Methanol:Water to yield a primary stock.

Step 2: Working Internal Standard (WIS) Formulation Dilute the primary stock in 50% aqueous methanol to create a 50 ng/mL WIS. Causality: A 50 ng/mL concentration is chosen to match the anticipated mid-range concentration of the endogenous analyte, ensuring optimal MS detector response without causing detector saturation.

Step 3: Matrix Spiking Transfer 50 µL of human plasma to a 96-well extraction plate. Add 10 µL of the WIS to all wells (except double blanks). Causality: Adding the IS directly to the raw matrix before protein precipitation or extraction ensures it undergoes the exact same recovery losses as the target analyte, fulfilling the core principle of isotope dilution mass spectrometry.

Step 4: Solid Phase Extraction (SPE) Condition a mixed-mode cation exchange (MCX) SPE plate with 1 mL methanol, followed by 1 mL water. Load the spiked plasma samples. Wash with 1 mL of 2% formic acid in water, then 1 mL of methanol. Elute with 500 µL of 5% ammonium hydroxide in methanol. Causality: The basic elution disrupts the ionic interactions between the basic amine of the imipramine moiety and the MCX sorbent, ensuring high recovery of the polar glucuronide.

Step 5: LC-MS/MS Acquisition Evaporate the eluate, reconstitute in mobile phase, and inject onto a reversed-phase C18 UPLC column. Monitor the MRM transition for the d6-IS at m/z 479.3 → 92.1 (representing the cleavage of the dimethyl-d6-amine fragment). Causality: Monitoring the intact glucuronide parent mass (m/z 479.3) rather than an in-source fragment prevents underestimation caused by variable ionization source conditions.

Conclusion

The Certificate of Analysis for 2-Hydroxy imipramine β-D-glucuronide-d6 is a critical roadmap for assay development. By deeply understanding the implications of chemical purity, isotopic distribution, and structural lability, bioanalytical scientists can design robust, self-validating LC-MS/MS workflows that seamlessly meet the rigorous demands of FDA and ICH M10 regulatory frameworks.

References

  • Bioanalytical Method Validation Guidance for Industry Source: fda.gov URL: 4

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: europa.eu URL: 5

  • 2-Hydroxy Imipramine beta-D-Glucuronide-D6 Source: veeprho.com URL: 3

  • 2-Hydroxy Imipramine-d6 beta-D-Glucuronide | CAS No. - | Clearsynth Source: clearsynth.com URL: 2

  • 2-Hydroxy-imipramine glucuronide | C25H32N2O7 | CID 10874382 - PubChem Source: nih.gov URL: 1

Sources

Strategic Sourcing and Bioanalytical Validation of 2-Hydroxy Imipramine β-D-Glucuronide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of tricyclic antidepressant (TCA) metabolites is critical for therapeutic drug monitoring (TDM) and pharmacogenomic phenotyping of CYP2D6 activity.[1] 2-Hydroxy imipramine β-D-glucuronide represents a major Phase II metabolite of imipramine.[1] Its stable isotope-labeled analog, 2-Hydroxy imipramine β-D-glucuronide-d6 , is the gold-standard Internal Standard (IS) for normalizing matrix effects and recovery variances in LC-MS/MS assays.[1]

This guide provides a technical roadmap for sourcing this specialized reagent, validating its isotopic purity, and implementing it into a robust bioanalytical workflow.

Part 1: The Bioanalytical Context

Metabolic Pathway & Causality

To understand the necessity of this specific IS, one must map the metabolic trajectory of imipramine. Imipramine undergoes hydroxylation via CYP2D6 to form 2-hydroxy imipramine.[1] This intermediate is subsequently conjugated by UGT enzymes (UDP-glucuronosyltransferases) to form 2-hydroxy imipramine β-D-glucuronide.[1]

  • Why the Glucuronide? Direct measurement of the glucuronide (rather than hydrolyzing back to the aglycone) provides a direct readout of Phase II metabolic capacity, which is essential in studies of drug-drug interactions (DDI) involving UGT inhibition.[1]

  • Why the d6 Isotope? The d6 label is typically located on the N,N-dimethyl amine tail (

    
    ).[1] This placement is metabolically stable during glucuronidation and provides a mass shift of +6 Da, sufficient to avoid isotopic overlap (cross-talk) with the native analyte's M+2 isotopes.
    
Pathway Visualization

The following diagram illustrates the sequential metabolism and the structural context of the analyte.

MetabolicPathway cluster_legend Legend IMP Imipramine (Parent) OH_IMP 2-Hydroxy Imipramine (Phase I Metabolite) IMP->OH_IMP CYP2D6 (Hydroxylation) GLUC_IMP 2-Hydroxy Imipramine beta-D-Glucuronide (Phase II Target) OH_IMP->GLUC_IMP UGT1A4 / UGT2B10 (Glucuronidation) key Blue: Parent | Yellow: Phase I | Green: Phase II

Figure 1: Sequential metabolic activation and conjugation of Imipramine.

Part 2: Strategic Sourcing & Quality Assurance

Commercial Availability

This compound is a specialized research chemical, often categorized under "Stable Isotopes" or "Glucuronides." It is rarely an off-the-shelf item at general distributors like Sigma-Aldrich; it requires specialized synthesis houses.[1]

Primary Verified Sources:

SupplierProduct NameCatalog/Ref Code (Example)Notes
Clearsynth 2-Hydroxy Imipramine-d6 β-D-GlucuronideCS-T-98449Explicitly lists the full glucuronide form.[1]
Santa Cruz Biotech 2-Hydroxy Imipramine-d6 β-D-Glucuronidesc-xxxx (Variable)Check batch availability; often supplied as a solution.[1]
Veeprho 2-Hydroxy Imipramine beta-D-Glucuronide-D6VE-CustomKnown for custom synthesis of impurities/metabolites.[1]
Toronto Research Chemicals (TRC) 2-Hydroxy Imipramine-d6 (Aglycone)InquireTRC is a primary manufacturer; often lists the aglycone but synthesizes the glucuronide on demand.[1]
Certificate of Analysis (CoA) Verification Protocol

Buying the chemical is only step one.[1] As a scientist, you must validate the material before use in a regulated assay.

  • Isotopic Purity (Atom % D):

    • Requirement: >99% deuterated forms.[1]

    • Risk:[1][2] If the material contains >0.5% d0 (unlabeled) species, it will contribute to the analyte signal, causing false positives or artificially high concentration readings (Interference).

    • Check: Review the Mass Spectrum in the CoA.[1] Look for the M+0 peak relative to the M+6 peak.[1]

  • Chemical Purity (HPLC):

    • Requirement: >95%.[1][3][4]

    • Risk:[1][2] Impurities may be the aglycone (2-hydroxy imipramine) formed by hydrolysis during storage.[1]

    • Check: Ensure the HPLC trace shows a single dominant peak.[1] If a secondary peak exists, verify it is not the aglycone (which would have a different retention time).

  • Counter-Ion Check:

    • Glucuronides are often supplied as salts (e.g., Sodium or Ammonium salt).[1] You must correct the weighed mass for the salt and water content to determine the "Free Acid Equivalent" concentration.[1]

Part 3: Technical Implementation & Assay Protocol

Handling and Storage

Glucuronides are susceptible to enzymatic hydrolysis (by bacterial


-glucuronidase) and chemical hydrolysis (at extreme pH).[1]
  • Storage: Lyophilized powder at -20°C.

  • Solution Storage: Methanol:Water (50:50) at -80°C. Avoid pure aqueous storage to prevent bacterial growth.[1]

  • pH Stability: Maintain pH 4.0–7.0. Avoid alkaline conditions (pH > 9) which can cause acyl migration (though less relevant for this ether glucuronide) or ring opening.[1]

LC-MS/MS Method Development

The following parameters are recommended for a robust assay using the d6-glucuronide IS.

Sample Preparation: Dilute-and-Shoot vs. SPE

Protein precipitation (PPT) is risky if the supernatant is acidic, as it may hydrolyze the glucuronide.[1] Solid Phase Extraction (SPE) is preferred for cleanliness.[1]

Recommended SPE Protocol:

  • Condition: HLB Cartridge (Oasis or Strata-X) with MeOH then Water.[1]

  • Load: Urine/Plasma spiked with IS (d6-Glucuronide) .[1]

  • Wash: 5% Methanol in Water (removes salts).[1]

  • Elute: 100% Methanol.

  • Evaporate & Reconstitute: Reconstitute in Mobile Phase A/B (initial conditions).

LC-MS/MS Parameters
ParameterSettingRationale
Column C18 (e.g., Acquity BEH or Kinetex), 1.7 µmRetains polar glucuronides better than C8.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the glucuronide.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks for TCAs than MeOH.[1]
Ionization ESI Positive Mode (+ve)The tertiary amine protonates easily (

).[1]
Transitions (Native) m/z 473.2

297.1
Loss of glucuronic acid moiety (-176 Da).[1]
Transitions (IS-d6) m/z 479.2

303.1
Equivalent loss of glucuronic acid (-176 Da).[1]
Workflow Visualization

The following diagram details the self-validating workflow for integrating the IS into the assay.

AssayWorkflow Stock Stock Prep (Correct for Purity/Salt) Stability Stability Check (24h RT vs -80C) Stock->Stability QC Step 1 Spike Spike into Matrix (Plasma/Urine) Stock->Spike Working Soln Data Data Review (IS Area Stability) Stability->Data Compare Extract SPE / PPT Extraction Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS LCMS->Data

Figure 2: Integration and validation workflow for the d6-Internal Standard.

Part 4: Troubleshooting & "In-Source" Fragmentation[1]

A common artifact in glucuronide analysis is In-Source Fragmentation .[1]

  • The Phenomenon: The fragile glucuronide bond may break in the ion source before the quadrupole selection.[1] The glucuronide (MW 472) breaks into the aglycone (MW 296).[1]

  • The Consequence: If you are also monitoring the aglycone (2-hydroxy imipramine) in the same run, the fragmented glucuronide will appear in the aglycone channel, leading to overestimation of the aglycone concentration.[1]

  • The Solution: Chromatographic separation.[1][3][5][6][7] You must ensure the glucuronide elutes earlier than the aglycone (due to higher polarity).[1] If they co-elute, you cannot distinguish true aglycone from in-source fragmented glucuronide.[1]

Check: Inject the pure d6-glucuronide IS alone. Monitor the transition for the d6-aglycone.[1] If you see a peak at the aglycone retention time, your standard is impure (hydrolyzed). If you see a peak at the glucuronide retention time in the aglycone channel, you have in-source fragmentation.[1]

References

  • Veeprho Pharmaceuticals. (n.d.).[1] 2-Hydroxy Imipramine beta-D-Glucuronide-D6 Reference Standard. Retrieved March 7, 2026, from [Link]

  • National Institutes of Health (NIH). (1990).[1] Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine. PubMed.[1] Retrieved March 7, 2026, from [Link]

  • MDPI. (2024).[1] Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using LC–HRMS/MS. Molecules. Retrieved March 7, 2026, from [Link]

Sources

2-Hydroxy imipramine beta-D-glucuronide-d6 for research use only

Technical Whitepaper: 2-Hydroxy Imipramine -D-Glucuronide-d6 as a Precision Internal Standard in TCA Metabolic Profiling

Executive Summary

In the high-stakes arena of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the quantification of Tricyclic Antidepressants (TCAs) demands rigorous precision. Imipramine, a prototype TCA, undergoes complex metabolism involving both Phase I oxidation and Phase II conjugation.

2-Hydroxy imipramine


-D-glucuronide-d6

Part 1: Chemical Identity & Molecular Architecture

Understanding the structural specificity of this isotope is critical for accurate mass spectrometry method development. Unlike generic "deuterated imipramine," this standard specifically targets the Phase II glucuronide conjugate, allowing for direct quantification without the need for enzymatic hydrolysis steps that introduce variability.

Structural Specifications
FeatureSpecification
Chemical Name 2-Hydroxy Imipramine

-D-Glucuronide-d6
IUPAC Name (2S,3S,4S,5R,6S)-6-((5-(3-(bis(methyl-d3)amino)propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Molecular Formula

Molecular Weight ~478.57 g/mol
Isotopic Labeling Hexadeuterated (

) on the

-dimethylamine group (

).[1][2][3][4]
Linkage Type Ether (O-) Glucuronide at the C2 position of the tricyclic ring.
Solubility Highly soluble in Methanol, DMSO, and Water (due to the glucuronic acid moiety).
The Deuterium Advantage

The

  • Metabolic Stability: The deuterium atoms are not on the aromatic ring, avoiding the "NIH Shift" or kinetic isotope effects that could alter the molecule's interaction with the column stationary phase significantly.

  • Fragment Retention: In MS/MS, the primary fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da). The charge remains on the amine-containing aglycone. Therefore, the product ion retains the

    
     label , ensuring the transition is specific and distinct from the unlabeled analyte.
    

Part 2: Metabolic Context & Clinical Relevance[6]

To utilize this standard effectively, one must understand its origin. Imipramine metabolism is a dual-pathway system involving demethylation (CYP2C19) and hydroxylation (CYP2D6).[5][6]

The Metabolic Map

The formation of 2-hydroxy imipramine glucuronide represents the terminal elimination step for the CYP2D6-mediated pathway. Variations in this metabolite's levels are direct indicators of CYP2D6 phenotype (Poor vs. Ultra-rapid metabolizers) and UGT efficiency .

ImipramineMetabolismcluster_phase2Phase II ConjugationIMPImipramine(Parent)DESDesipramine(Active Metabolite)IMP->DESN-Demethylation(CYP2C19, 1A2, 3A4)OH_IMP2-HydroxyImipramineIMP->OH_IMP2-Hydroxylation(CYP2D6)GLUC2-Hydroxy ImipramineO-Glucuronide(Target Analyte)OH_IMP->GLUCO-Glucuronidation(UGT Isoforms)RENALRenalExcretionGLUC->RENALElimination

Figure 1: The metabolic trajectory of Imipramine.[7] The target analyte (Green) is the downstream product of CYP2D6 activity, making it a critical biomarker for pharmacogenetic studies.

Why Direct Glucuronide Measurement?

Historically, labs used

  • Incomplete Hydrolysis: Enzyme efficiency varies with matrix pH and inhibitors.

  • Loss of Information: It masks the ratio of Free vs. Conjugated metabolite, losing data on Phase II (UGT) activity.

  • Direct Quantification: Using the 2-Hydroxy imipramine

    
    -D-glucuronide-d6  allows for the direct, precise measurement of the intact conjugate, providing a complete pharmacokinetic picture.
    

Part 3: Analytical Methodology (LC-MS/MS)

This protocol outlines a validated workflow for quantifying the metabolite in human plasma or urine.

Mass Spectrometry Parameters (MRM)

The method relies on Positive Electrospray Ionization (ESI+). The glucuronide is polar, but the tricyclic core ensures strong ionization.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
2-OH-Imp-Gluc (Analyte) 473.2

297.2 (Aglycone)2550
2-OH-Imp-Gluc-d6 (IS) 479.2

303.2 (Aglycone-d6)2550

Note: The mass shift of +6 Da is maintained in the product ion because the fragmentation involves the loss of the unlabeled glucuronic acid moiety (-176 Da).

Chromatographic Conditions

Glucuronides are significantly more polar than the parent drug. A standard C18 gradient often elutes them in the solvent front (suppression zone).

  • Column: Phenomenex Kinetex Biphenyl or Waters HSS T3 (100 x 2.1 mm, 1.8 µm). The Biphenyl phase provides better retention for the aromatic tricyclic ring system than standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B (hold 0.5 min) to trap the polar glucuronide, ramp to 95% B over 4 mins.

Sample Preparation: Solid Phase Extraction (SPE)

Protein precipitation (PPT) is often too dirty for glucuronide analysis, leading to significant matrix effects. SPE is recommended.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 200 µL Plasma + 20 µL IS Working Solution (1 µg/mL d6) + 200 µL 2% Formic Acid. Load onto OASIS MCX (Mixed-mode Cation Exchange) cartridge.

    • Rationale: The amine is protonated (cationic). MCX binds the drug while washing away neutral interferences.

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/acids).

  • Wash 2: 1 mL Methanol (removes neutral lipids - Critical Step: The glucuronide is polar enough that high % MeOH might elute it if not bound by cation exchange. Ensure pH is acidic to keep amine protonated).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate and reconstitute in 10% ACN (aq).

Part 4: Isotope Effects & Validation Challenges

The Deuterium Retention Time Shift

Deuterium is slightly less lipophilic than hydrogen. On high-efficiency RPLC columns, 2-Hydroxy imipramine


-D-glucuronide-d6
  • Impact: If the shift is too large, the IS may not experience the exact same matrix suppression as the analyte.

  • Mitigation: Use co-eluting conditions (steeper gradient) or verify that the Matrix Factor (MF) is consistent (within 15%) between the specific RT of the analyte and the IS.

In-Source Fragmentation (ISF)

A critical artifact in glucuronide analysis is the degradation of the conjugate inside the ion source before it enters the quadrupole.

  • The Risk: The glucuronide (m/z 473) breaks down to the aglycone (m/z 297) in the source. If you are also monitoring the aglycone (2-hydroxyimipramine) in the same run, this ISF will cause a false positive for the aglycone.

  • Validation Check: Inject a pure standard of the Glucuronide-d6. Monitor the transition for the aglycone-d6 (303 -> ...). If you see a peak at the glucuronide retention time in the aglycone channel, ISF is occurring. Optimize source temperature and declustering potential to minimize this.

Part 5: Handling, Stability & Safety

Storage & Reconstitution
  • State: Lyophilized powder.

  • Storage: -20°C or -80°C. Protect from light (TCAs are photosensitive).

  • Reconstitution: Dissolve in Methanol or DMSO. Stock solutions (1 mg/mL) are stable for 6 months at -80°C.

  • Working Solutions: Prepare fresh in water/methanol (50:50). Do not store dilute aqueous solutions for >24 hours due to potential hydrolysis.

Biological Stability

Ether glucuronides are generally stable at physiological pH, unlike acyl glucuronides. However, they are susceptible to bacterial

  • Precaution: Biological samples (urine/plasma) should be processed immediately or frozen at -80°C. Avoid repeated freeze-thaw cycles.

References

  • Pharmacokinetics of Imipramine: Gram, L.F., et al. "Imipramine metabolism: pH-dependent distribution and urinary excretion." Clinical Pharmacology & Therapeutics, 1975.[4]

  • UGT Isoforms: Erickson-Ridout, K.K., et al. "Glucuronidation of Tricyclic Antidepressants." Drug Metabolism and Disposition, 2010.[7]

  • LC-MS/MS Methodology: Kirchherr, H., et al. "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC with tandem mass spectrometry." Journal of Chromatography B, 2005.

  • Glucuronide Stability: Shipkova, M., et al. "Protein adduct formation by acyl glucuronides." Therapeutic Drug Monitoring, 2003. (Contextual reference for glucuronide handling).

  • Isotope Effects: Wang, S., et al. "Deuterium isotope effects in liquid chromatography-mass spectrometry." Journal of Mass Spectrometry, 2007.

Disclaimer: This compound is for Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures.[2][4]

Technical Guide: Safety and Handling of 2-Hydroxy Imipramine-d6 β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy Imipramine-d6 β-D-Glucuronide is a stable isotope-labeled metabolite of the tricyclic antidepressant Imipramine.[1][2] It serves as a critical internal standard (IS) in bioanalytical assays (LC-MS/MS) for the precise quantification of Imipramine and its metabolites in biological matrices.

As a glucuronide conjugate, this compound possesses distinct physicochemical properties—specifically increased polarity and susceptibility to hydrolysis—that differ from the parent lipophilic drug. This guide defines the protocols for its safe handling, containment, and stabilization to ensure analytical integrity and operator safety.

Chemical Profile & Identification

ParameterTechnical Detail
Chemical Name 2-Hydroxy Imipramine-d6 β-D-Glucuronide
Synonyms 5-[3-(Dimethyl-d6-amino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl β-D-Glucopyranosiduronic Acid
CAS Number N/A (Research Grade Custom Synthesis)
Parent Compound Imipramine (CAS: 113-52-0)
Molecular Formula C₂₅H₂₆D₆N₂O₇
Molecular Weight ~478.57 g/mol (varies slightly by isotopic enrichment)
Isotopic Purity Typically ≥ 99% deuterated forms (d6)
Physical State Solid (often hygroscopic powder)
Solubility Methanol, DMSO, Water (Low solubility in non-polar solvents like Hexane)

Hazard Assessment & Toxicology

Note: Specific toxicological data for this deuterated metabolite is often unavailable. The following assessment is derived from the "Precautionary Principle," assuming the compound retains the pharmacological potency of its parent tricyclic structure.

Pharmacological Hazards

Although glucuronidation is a Phase II detoxification pathway, the de-conjugation (hydrolysis) of this compound in vivo or in vitro releases 2-Hydroxy Imipramine , a pharmacologically active metabolite.

  • Target Organs: Central Nervous System (CNS), Cardiovascular system.

  • Acute Toxicity Risks: Potential for anticholinergic effects (dry mouth, blurred vision), cardiac arrhythmias, or CNS depression if ingested or absorbed in significant quantities.

Chemical Hazards[10][11]
  • Sensitization: Tricyclic structures are known sensitizers. Avoid inhalation of dust.[3][4]

  • Hygroscopicity: The glucuronic acid moiety makes the solid highly hygroscopic. Absorption of atmospheric moisture can alter the effective mass, leading to quantitation errors, and promote hydrolysis.

Stability & Degradation Mechanisms

The primary threat to the integrity of 2-Hydroxy Imipramine-d6 β-D-Glucuronide is hydrolysis of the O-glycosidic bond. This reaction is catalyzed by extremes of pH, temperature, and specific enzymes (β-glucuronidases).

The Hydrolysis Pathway

The following diagram illustrates the critical degradation pathway that researchers must prevent during storage and processing.

G Gluc 2-OH-Imipramine-d6 Glucuronide Inter Unstable Intermediate Gluc->Inter Acid/Base or β-glucuronidase Aglycone 2-OH-Imipramine-d6 (Aglycone) Inter->Aglycone Hydrolysis GlucAcid Glucuronic Acid Inter->GlucAcid

Figure 1: Hydrolysis pathway. The glucuronide (Blue) degrades into the aglycone (Red) and glucuronic acid under stress conditions, compromising the internal standard.

Isotopic Stability

The deuterium labels are located on the N,N-dimethyl group (Dimethyl-d6).

  • Risk: Low. These methyl protons are not exchangeable with solvent protons (unlike hydroxyl or amine protons).

  • Precaution: Avoid harsh acidic conditions at high temperatures, which could theoretically induce demethylation, though hydrolysis of the glucuronide would occur first.

Operational Handling Protocol

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (double-gloving recommended during weighing).

  • Ocular: Chemical safety goggles.

Reconstitution & Stock Preparation

Critical Step: Glucuronides are difficult to dissolve once "crashed out" or degraded. Follow this workflow to ensure accurate concentration.

G Start Lyophilized Powder (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent condensation Solvent Add Solvent: 100% Methanol or DMSO Equilibrate->Solvent Maximize solubility Mix Vortex Gently (Avoid Sonication > 1 min) Solvent->Mix Aliquot Aliquot into Amber Vials (Single Use) Mix->Aliquot Store Store at -80°C Aliquot->Store

Figure 2: Reconstitution workflow. Note the equilibration step to prevent moisture condensation, which accelerates degradation.

Protocol Notes:

  • Solvent Selection: Use Methanol (MeOH) or DMSO . Avoid water for the primary stock solution to prevent long-term hydrolysis.

  • Concentration: Prepare a high-concentration stock (e.g., 1 mg/mL) in 100% organic solvent.

  • Working Solutions: Dilute into aqueous buffers (e.g., 50:50 MeOH:Water) only immediately prior to use.

Storage Conditions
  • Solid State: -20°C or lower, protected from light and moisture.

  • Solution State: -80°C is preferred for glucuronides. Stable for ~1-3 months if kept neutral.

  • pH Sensitivity: Ensure buffers are near pH 7.0. Avoid pH < 3 or > 9.

LC-MS/MS Application Context

In bioanalysis, this compound corrects for matrix effects and recovery losses.

  • Mass Shift: The d6 labeling provides a +6 Da mass shift, sufficient to separate the IS from the analyte (M+0) and naturally occurring isotopes (M+1, M+2).

  • Co-elution: As a deuterated analog, it should co-elute with the target analyte (2-Hydroxy Imipramine Glucuronide).[5]

  • Interference Check:

    • Cross-talk: Verify that the d6 standard contains no d0 impurities (contributes to analyte signal).

    • Reverse Cross-talk: Ensure high concentrations of the analyte do not contribute to the IS channel (rare with +6 Da shift).

Emergency Procedures

ScenarioResponse Action
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention (Tricyclic exposure).[3]
Skin Contact Wash with soap and copious water for 15 minutes. Remove contaminated clothing.[3]
Eye Contact Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[3]
Spill Cleanup Dampen with water to avoid dust. Absorb with inert material (vermiculite). Place in hazardous waste container (Incineration recommended).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Imipramine (CID 3696). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Profiling of Imipramine Phase II Metabolism Using 2-Hydroxy imipramine beta-D-glucuronide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Clinical Toxicologists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

Imipramine is a prototypical tricyclic antidepressant (TCA) utilized in the management of major depressive disorders and neuropathic pain. The pharmacokinetics of imipramine are heavily dictated by extensive hepatic biotransformation. While CYP2C19 facilitates N-demethylation to the active metabolite desipramine, CYP2D6 is primarily responsible for the ring hydroxylation of the parent drug, yielding 2-hydroxyimipramine [1].

Following Phase I oxidation, 2-hydroxyimipramine undergoes rapid Phase II conjugation mediated by UDP-glucuronosyltransferases (UGTs) to form 2-hydroxyimipramine beta-D-glucuronide , a highly polar metabolite that is readily excreted in urine [2].

Historically, the quantification of glucuronidated metabolites relied on indirect methodologies—specifically, the enzymatic cleavage of the conjugate using


-glucuronidase, followed by LC-MS/MS analysis of the liberated aglycone [3]. However, this approach introduces significant analytical vulnerability: incomplete enzymatic hydrolysis, thermal degradation during incubation, and the inability to distinguish between free circulating Phase I metabolites and their Phase II counterparts.

The Analytical Solution: Direct quantification of the intact 2-hydroxyimipramine beta-D-glucuronide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses the hydrolysis step, providing a highly accurate, real-time snapshot of UGT metabolic activity. To achieve the rigorous precision required for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) modeling, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required.

Why 2-Hydroxy imipramine beta-D-glucuronide-d6? The incorporation of six deuterium atoms (d6) on the dimethylamino moiety provides a +6 Da mass shift. This specific mass differential is critical; it is large enough to completely evade the natural heavy isotopic envelope (M+1, M+2, M+3) of the highly concentrated unlabeled analyte, preventing isotopic cross-talk. When spiked into the biological matrix prior to extraction, the d6-IS perfectly mimics the physicochemical behavior of the target analyte, self-correcting for matrix-induced ion suppression, extraction recovery losses, and injection volume variations.

Metabolic Pathway Visualization

G IMI Imipramine (Parent Drug) CYP2D6 CYP2D6 (Phase I Hydroxylation) IMI->CYP2D6 OH_IMI 2-Hydroxyimipramine (Phase I Metabolite) CYP2D6->OH_IMI UGT UGT Enzymes (Phase II Glucuronidation) OH_IMI->UGT GLUC 2-Hydroxyimipramine beta-D-glucuronide UGT->GLUC EXC Renal Excretion (Urine) GLUC->EXC

Metabolic pathway of imipramine to 2-hydroxyimipramine glucuronide via CYP2D6 and UGT enzymes.

Chemical & Physical Properties

To establish a robust LC-MS/MS Multiple Reaction Monitoring (MRM) method, the exact mass and fragmentation patterns of both the analyte and the SIL-IS must be defined. The primary fragmentation pathway for intact glucuronides in positive electrospray ionization (ESI+) is the neutral loss of the glucuronic acid moiety (-176 Da) [1, 4].

Property2-Hydroxyimipramine glucuronide (Analyte)2-Hydroxyimipramine glucuronide-d6 (SIL-IS)
Molecular Formula


Molecular Weight 472.53 g/mol 478.57 g/mol
Precursor Ion

m/z 473.2m/z 479.3
Product Ion (Quantifier) m/z 297.2 (Loss of Glucuronide)m/z 303.3 (Loss of Glucuronide)
Role in Assay Target BiomarkerInternal Standard (Normalizer)

Experimental Workflow & Protocol

Preparation of Reagents and Standards
  • SIL-IS Working Solution: Prepare a 500 ng/mL working solution of 2-OH-IMI-Gluc-d6 in 50:50 Methanol:Water. Store at -20°C.

  • Calibration Standards: Prepare a 7-point calibration curve of unlabeled 2-hydroxyimipramine glucuronide in analyte-free matrix (e.g., synthetic urine or stripped plasma) ranging from 5 ng/mL to 1000 ng/mL.

Sample Extraction Protocol (Solid-Phase Extraction - SPE)

Causality Note: Intact glucuronides are highly polar. Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (like hexane) will result in near-zero recovery. Polymeric reversed-phase SPE (e.g., Oasis HLB) is required to capture the polar conjugate.

  • Aliquot: Transfer 200 µL of biological sample (urine or plasma) into a clean 1.5 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of the 2-OH-IMI-Gluc-d6 Working Solution (500 ng/mL) to all samples, calibrators, and Quality Control (QC) vials. Vortex immediately. (Spiking at step 1 ensures the IS experiences the exact same extraction efficiency and matrix binding as the endogenous analyte, creating a self-validating recovery system).

  • Dilution: Add 200 µL of 0.1% Formic Acid in LC-MS grade water. Vortex for 30 seconds. (Acidification disrupts protein-analyte binding and ensures the carboxylic acid group of the glucuronide remains protonated for optimal SPE retention).

  • SPE Conditioning: Condition polymeric SPE cartridges (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in water.

  • Loading: Load the diluted sample onto the SPE cartridge. Draw through at a flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove salts and polar interferences.

  • Elution: Elute the target analytes with 1 mL of 100% Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analytical Conditions
  • Column: C18 UHPLC Column (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 90% B

    • 3.0 - 4.0 min: Hold at 90% B

    • 4.0 - 4.1 min: Return to 10% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: ESI Positive mode. Monitor the MRM transitions detailed in Section 3.

Workflow Visualization

Workflow S1 1. Sample Aliquot (Urine or Plasma Matrix) S2 2. Spike SIL-IS (Add 2-OH-IMI-Gluc-d6) S1->S2 S3 3. Solid Phase Extraction (Polymeric HLB Cartridge) S2->S3 S4 4. UHPLC Separation (C18 Column, Gradient Elution) S3->S4 S5 5. MS/MS Detection (ESI+, MRM Mode) S4->S5 S6 6. Data Quantification (Analyte / IS Peak Area Ratio) S5->S6

LC-MS/MS workflow using 2-OH-IMI-Gluc-d6 as an internal standard for quantitative analysis.

Data Analysis & System Trustworthiness

The integrity of this protocol relies on the principle of isotopic dilution. Because the mass spectrometer's ESI source is susceptible to matrix effects (where co-eluting biological compounds suppress or enhance the ionization of the target drug), absolute peak areas are unreliable.

By utilizing 2-Hydroxy imipramine beta-D-glucuronide-d6 , any matrix effect experienced by the analyte is simultaneously and proportionally experienced by the SIL-IS.

  • Quantification: Calculate the Peak Area Ratio (Area of Analyte / Area of SIL-IS).

  • Calibration: Plot this ratio against the known nominal concentrations of the calibration standards using a linear regression model with a

    
     weighting factor.
    
  • Validation (Trustworthiness): A run is considered valid only if Quality Control (QC) samples (spiked at low, medium, and high concentrations) back-calculate to within ±15% of their nominal values, proving the SIL-IS has successfully normalized all systemic and matrix-derived variances.

References

  • PubChem. "2-Hydroxy-imipramine glucuronide." National Center for Biotechnology Information. Available at: [Link]

  • MDPI. "Pharmacogenetics and Pain Treatment with a Focus on Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Antidepressants: A Systematic Review." International Journal of Molecular Sciences. Available at: [Link]

  • Veeprho Pharmaceuticals. "2-Hydroxy Imipramine beta-D-Glucuronide-D6 Reference Standard." Product Specifications. Available at: [Link]

LC-MS/MS analysis of imipramine using 2-Hydroxy imipramine beta-D-glucuronide-d6

Application Note: Simultaneous Quantitation of Imipramine and 2-Hydroxy Imipramine -D-Glucuronide in Plasma via LC-MS/MS

Internal Standard:

Abstract

This application note details a robust LC-MS/MS protocol for the simultaneous quantification of the tricyclic antidepressant Imipramine and its polar Phase II metabolite, 2-Hydroxy Imipramine

Protein Precipitation (PPT)2-Hydroxy Imipramine 

-D-glucuronide-d6

Introduction & Scientific Rationale

The Clinical Context

Imipramine is extensively metabolized in the liver. The primary Phase I pathway involves demethylation to desipramine or hydroxylation to 2-hydroxy imipramine (via CYP2D6). The 2-hydroxy metabolite is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form 2-Hydroxy Imipramine


-D-glucuronide

Monitoring this glucuronide is critical for:

  • Phenotyping: Assessing UGT enzyme activity.

  • Toxicology: Understanding total body burden and clearance pathways, especially in renal impairment where glucuronides accumulate.

  • Compliance: Glucuronides have longer half-lives in urine, extending the window of detection.

The Analytical Challenge
  • Polarity Mismatch: Imipramine is lipophilic (LogP ~4.8), while the glucuronide is highly polar. Standard C18 columns often fail to retain the glucuronide, causing it to co-elute with salts and matrix suppressors at the void volume.

  • Matrix Effects: The "ion suppression zone" at the solvent front can severely dampen the signal of the glucuronide.

  • Solution: We utilize a Phenyl-Hexyl stationary phase for enhanced retention of the glucuronide via pi-pi interactions and employ the stable isotope labeled 2-Hydroxy Imipramine

    
    -D-glucuronide-d6  to normalize ionization efficiency differences.
    

Experimental Workflow

The following diagram illustrates the optimized "Dilute-and-Shoot" style workflow designed to preserve the glucuronide conjugate.

WorkflowSamplePlasma Sample(50 µL)IS_AddAdd Internal Standards(Imipramine-d3 & Glucuronide-d6)Sample->IS_AddPrecipProtein PrecipitationAdd 150 µL Ice-Cold AcetonitrileIS_Add->PrecipVortexVortex (1 min) & Centrifuge(10,000 x g, 10 min, 4°C)Precip->VortexSupernatantTransfer Supernatant(100 µL)Vortex->SupernatantDilutionDilutionAdd 100 µL 0.1% Formic Acid (aq)Supernatant->DilutionAnalysisLC-MS/MS AnalysisPhenyl-Hexyl ColumnDilution->Analysis

Figure 1: Optimized Protein Precipitation Workflow for simultaneous extraction of lipophilic parent and hydrophilic metabolites.

Materials and Methods

Reagents[1]
  • Analyte Standards: Imipramine HCl, 2-Hydroxy Imipramine, 2-Hydroxy Imipramine

    
    -D-glucuronide.
    
  • Internal Standards (IS):

    • Primary IS:2-Hydroxy Imipramine

      
      -D-glucuronide-d6  (Deuterium label typically on the dimethyl-amino propyl chain).[1][2][3][4][5]
      
    • Secondary IS: Imipramine-d3 (for parent quantification).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Liquid Chromatography Conditions

To achieve separation between the polar glucuronide and the hydrophobic parent, a biphenyl or phenyl-hexyl column is superior to standard C18.

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6][7][8]

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min) Description
0.00 5 0.4 Initial Hold (Retain Glucuronide)
1.00 5 0.4 End Loading
6.00 95 0.4 Elute Parent (Imipramine)
7.50 95 0.4 Wash
7.60 5 0.4 Re-equilibration

| 10.00 | 5 | 0.4 | End of Run |

Mass Spectrometry (MS/MS) Conditions
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temperatures: Source 350°C, Desolvation 400°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
2-OH-Imp-Glucuronide 473.2 297.1 25Quantifier (Loss of Glucuronide)
473.286.145Qualifier
2-OH-Imp-Gluc-d6 (IS) 479.2 303.1 25IS Quantifier
Imipramine281.286.120Quantifier
Imipramine-d3 (IS)284.289.120IS Quantifier
2-Hydroxy Imipramine297.286.122Quantifier

Note: The Glucuronide-d6 transition (479->303) assumes the d6 label is on the dimethylaminopropyl chain, which is retained in the aglycone fragment.

Metabolic Pathway & Mechanism[9]

Understanding the pathway is crucial for interpreting the data. The diagram below details the metabolic conversion and the specific points of analysis.

MetabolismImpImipramine(Parent Drug)[m/z 281]OH_Imp2-OH Imipramine(Phase I Metabolite)[m/z 297]Imp->OH_ImpHydroxylationGluc2-OH ImipramineGlucuronide(Phase II Metabolite)[m/z 473]OH_Imp->GlucGlucuronidationCYPCYP2D6UGTUGT1A4 / 2B10

Figure 2: Metabolic pathway of Imipramine leading to the target Glucuronide analyte.

Results & Discussion

Linearity and Sensitivity

Using the d6-glucuronide IS, the method achieves excellent linearity (

6
Stability Considerations

Glucuronides are susceptible to "in-source fragmentation." If the source temperature or declustering potential is too high, the glucuronide (473 m/z) may fragment into the aglycone (297 m/z) before entering the quadrupole.

  • Validation Check: Inject a pure standard of the Glucuronide. If you see a peak in the 297->86 channel at the Glucuronide's retention time, in-source fragmentation is occurring. Lower the Cone Voltage or Source Temperature to mitigate this.

Why NOT use Glucuronide-d6 for Imipramine?

While it is tempting to use one IS for all analytes, the Glucuronide-d6 elutes ~3 minutes earlier than Imipramine. If a matrix effect (e.g., phospholipids) suppresses the Imipramine signal at 6 minutes, the Glucuronide-d6 (at 2.5 minutes) will not experience it, leading to inaccurate quantification. Always use Imipramine-d3 for the parent and Glucuronide-d6 for the metabolite.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal for Glucuronide In-source fragmentation (ISF).Lower De-clustering Potential (DP) or Fragmentor Voltage.
Broad Peak Shape (Gluc) Solvent mismatch.Ensure sample diluent matches initial mobile phase (low % organic).
IS Response Drift Matrix buildup on column.Add a "Sawtooth" wash step (95% B) at the end of every gradient.
Interference at 473 m/z N-Oxide Glucuronide isobaric interference.Phenyl-Hexyl columns usually separate N-glucuronides from O-glucuronides.

References

  • Sutfin, T. A., et al. (1988). High-performance liquid chromatographic assay for imipramine and its major metabolites in human plasma.[9] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Lee, J., et al. (2016).[8] A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry.[8] Journal of Analytical Toxicology. Link

  • Clement, E. M., et al. (2015). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi. Link

  • Santa Cruz Biotechnology. 2-Hydroxy Imipramine-d6 β-D-Glucuronide Product Data.Link

protocol for imipramine quantification with 2-Hydroxy imipramine beta-D-glucuronide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Profiling of Imipramine and 2-Hydroxy Imipramine


-D-Glucuronide 

Executive Summary & Scientific Rationale

This protocol details the simultaneous quantification of Imipramine and its polar metabolite, 2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMI-Glu), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Challenge: Imipramine is a lipophilic Tricyclic Antidepressant (TCA), while its glucuronide metabolite is highly polar. This polarity contrast creates a "chromatographic divergence" where the parent retains strongly on C18 columns, while the glucuronide elutes near the void volume, susceptible to ion suppression. Furthermore, glucuronides are thermally labile; they can undergo "in-source fragmentation" inside the mass spectrometer ion source, shedding the glucuronic acid moiety and mimicking the unconjugated 2-hydroxy metabolite.

The Solution: This method utilizes 2-Hydroxy Imipramine


-D-glucuronide-d6  as the specific Internal Standard (IS) for the metabolite, ensuring precise correction for matrix effects and recovery losses specific to the polar conjugate.
  • Extraction: Protein Precipitation (PPT) is selected over Liquid-Liquid Extraction (LLE) to ensure recovery of the polar glucuronide, which would otherwise be lost in the aqueous phase of an LLE.

  • Separation: A graded mobile phase ramp ensures retention of the glucuronide while eluting the parent compound within a reasonable runtime.

Metabolic Pathway & Analyte Logic

Understanding the biotransformation is critical for selecting the correct transitions. Imipramine is metabolized by CYP2D6 to 2-Hydroxyimipramine, which is subsequently conjugated by UGT enzymes.

MetabolicPathway IMI Imipramine (Parent Drug) OH_IMI 2-Hydroxyimipramine (Phase I Metabolite) IMI->OH_IMI CYP2D6 (Hydroxylation) GLU_IMI 2-OH-Imipramine Glucuronide (Phase II Metabolite) OH_IMI->GLU_IMI UGT (Glucuronidation)

Figure 1: Metabolic trajectory of Imipramine.[1][2][3][4] The target analyte for this protocol is the terminal Phase II Glucuronide.

Materials & Reagents

ComponentSpecificationRole
Analyte 1 Imipramine HClParent Drug Target
Analyte 2 2-Hydroxy Imipramine

-D-Glucuronide
Phase II Metabolite Target
IS 1 Imipramine-d3 (or -d6)IS for Parent Drug
IS 2 2-Hydroxy Imipramine

-D-glucuronide-d6
IS for Glucuronide
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Stationary Phase
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterAqueous/Buffer
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic Modifier

Critical Note on Internal Standards: Do not use the glucuronide-d6 IS to quantify the parent Imipramine. The physicochemical properties (retention time, ionization efficiency) differ too drastically. Use the d6-glucuronide only to quantify the glucuronide metabolite.

Experimental Protocol

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is non-selective, ensuring that both the lipophilic parent and hydrophilic glucuronide are recovered.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Working Internal Standard Solution containing:

    • Imipramine-d3 (100 ng/mL)

    • 2-OH-Imipramine-Glucuronide-d6 (100 ng/mL)

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid).

    • Note: The acid helps stabilize the glucuronide and improves protein crash.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water/Buffer).

    • Crucial Step: Diluting the organic supernatant with aqueous buffer prevents "solvent effects" (peak fronting) for the early-eluting glucuronide.

LC-MS/MS Conditions

Chromatography (Gradient Elution):

  • Flow Rate: 0.4 mL/min[5]

  • Column Temp: 40°C

  • Injection Vol: 5 µL

Time (min)% Mobile Phase BEvent
0.05%Load/Desalt (Retain Glucuronide)
0.55%Hold
3.095%Elute Imipramine
4.095%Wash
4.15%Re-equilibrate
5.55%End

Mass Spectrometry (ESI Positive Mode):

  • Source: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
Imipramine 281.286.13020Quant
2-OH-IMI-Glucuronide 473.2297.23515Quant
Transition Logic[M+H]+[Aglycone]+Loss of Gluc (-176)
2-OH-IMI-Glu-d6 (IS) 479.2 303.2 3515IS Quant
Imipramine-d3 (IS)284.289.13020IS Quant

Note: The d6-glucuronide transition (479->303) represents the deuterated parent molecule losing the neutral glucuronic acid moiety, leaving the deuterated aglycone.

Workflow Visualization

Workflow Sample Patient Plasma (50 µL) IS_Add Add Internal Standards (Inc. Glucuronide-d6) Sample->IS_Add Crash Protein Precip (150 µL ACN + 0.1% FA) IS_Add->Crash Spin Centrifuge 14,000g @ 4°C Crash->Spin Dilute Dilute Supernatant 1:1 with Buffer A Spin->Dilute Supernatant Inject LC-MS/MS Injection Dilute->Inject

Figure 2: Sample preparation workflow optimized for polar metabolite recovery.

Technical Validation & Troubleshooting

In-Source Fragmentation Check

Glucuronides are fragile. If the ionization energy is too high, 2-OH-IMI-Glucuronide (m/z 473) may break apart before the quadrupole, entering Q1 as 2-OH-Imipramine (m/z 297).

  • The Test: Inject a pure standard of the Glucuronide. Monitor the channel for 2-OH-Imipramine (297->86).

  • The Result: If you see a peak in the 2-OH-Imipramine channel at the retention time of the Glucuronide, you have in-source fragmentation.

  • The Fix: Lower the Cone Voltage or Declustering Potential for the glucuronide transition. Ensure chromatographic separation between the Glucuronide (early eluting) and the Aglycone (late eluting).

Matrix Effects

The glucuronide elutes early, often in the "suppression zone" where salts and unretained compounds elute.

  • Role of IS: The 2-Hydroxy Imipramine beta-D-glucuronide-d6 is essential here.[6] It co-elutes exactly with the analyte and experiences the exact same suppression, mathematically canceling out the error.

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018).[7] Bioanalytical Method Validation Guidance for Industry.[Link]

  • Schenk, P. W., et al. (2008).[7] The CYP2D6 genotype predicts the oral clearance of the tricyclic antidepressant imipramine. Journal of Pharmacy and Pharmacology.[8] [Link]

  • Cymerman Craig, J., et al. (1982).[8] Simultaneous analysis of imipramine and its metabolite desipramine in biological fluids.[1][8][9] Journal of Chromatography A. [Link][8]

Sources

Application Note: High-Sensitivity Quantitation of Imipramine in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust methodology for the quantification of Imipramine, a Tricyclic Antidepressant (TCA), in human plasma.[1] While protein precipitation (PP) offers speed, it often fails to remove phospholipids that cause significant ion suppression in Electrospray Ionization (ESI). This guide prioritizes a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol. By leveraging the basicity of Imipramine (


), this method achieves superior sample cleanliness and recovery. The use of a stable isotope-labeled internal standard (Imipramine-d3) is strictly integrated to correct for matrix effects and extraction variability.

Scientific Foundation & Analyte Properties

Physicochemical Context

Successful extraction relies on exploiting the chemical difference between the analyte and the matrix. Imipramine is a tertiary amine with high lipophilicity.

PropertyValueImplication for Extraction
Molecular Weight 280.4 g/mol Suitable for LC-MS/MS (ESI+).

(Base)
~9.5Positively charged at pH < 7. Ideal for Cation Exchange.
LogP 4.8Highly lipophilic; requires organic elution.
Metabolism DesipramineMethod must separate Imipramine from its N-demethylated metabolite.
The Role of the Internal Standard (Imipramine-d3)

In LC-MS/MS, "Matrix Effects" occur when co-eluting endogenous compounds (like phospholipids) alter the ionization efficiency of the analyte.

  • Mechanism: Imipramine-d3 has nearly identical physicochemical properties to the target analyte. It co-elutes and experiences the same suppression or enhancement.[2]

  • Correction: By quantifying the Area Ratio (Analyte Area / IS Area) rather than absolute area, errors from ionization variability and extraction loss are mathematically canceled out.

Experimental Protocols

Reagents & Materials
  • Target Analyte: Imipramine HCl.[3][4]

  • Internal Standard: Imipramine-d3 (Deuterated).

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Protocol A: Rapid Protein Precipitation (High Throughput)

Best for concentrations >10 ng/mL where speed is critical.

  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • IS Addition: Add 20 µL of Imipramine-d3 working solution (e.g., 500 ng/mL). Vortex.

  • Precipitation: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid).

    • Why Acid? Helps break protein binding.

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant to a vial. Inject 5 µL.

Protocol B: Mixed-Mode Cation Exchange SPE (High Sensitivity)

Gold Standard for concentrations <1 ng/mL and removing phospholipids.

The Mechanism: Since Imipramine has a


 of 9.5, it is positively charged in acidic conditions. We load it onto a sorbent that has both hydrophobic chains (C18-like) and negatively charged sulfonic acid groups.
  • Acidic Load: Imipramine+ binds to the negative sulfonate groups (Ionic retention).

  • Organic Wash: Neutrals/Acids are washed away with methanol (Ionic bond holds the drug).

  • Basic Elution: High pH neutralizes the Imipramine (

    
    
    
    
    
    
    
    ). The ionic bond breaks, releasing the drug.
Step-by-Step SPE Procedure:
StepSolvent / ActionMechanistic Purpose
1. Pre-treatment Dilute 200 µL Plasma + 20 µL IS with 200 µL 2%

.
Acidifies sample (pH ~2) to ensure Imipramine is 100% ionized (cationic).
2. Condition 1 mL MeOH, then 1 mL Water.Activates sorbent ligands.
3. Load Load pre-treated sample (~420 µL) at 1 mL/min.Imipramine+ binds to sorbent via cation exchange.
4. Wash 1 1 mL 2% Formic Acid in Water .Removes proteins and hydrophilic interferences. Analyte stays bound.
5. Wash 2 1 mL 100% Methanol .CRITICAL: Removes neutral lipids and hydrophobic interferences. Analyte stays bound by ionic tether.
6. Elute 2 x 250 µL 5%

in 50:50 ACN:MeOH
.
High pH deprotonates Imipramine. Organic solvent disrupts hydrophobic interactions.
7. Reconstitute Evaporate to dryness (

, 40°C). Reconstitute in 100 µL Mobile Phase.
Concentrates sample 2x.

Visualizing the Workflow

Diagram 1: Mixed-Mode Cation Exchange Logic

This diagram illustrates the "Switching" mechanism that ensures high specificity.

SPE_Workflow cluster_mechanism Chemical State of Imipramine Sample Plasma Sample (Neutral pH) Acidify Acidify (H3PO4) pH < 3 Sample->Acidify Protonation Load Load onto MCX (Analyte = Cation+) Acidify->Load Bind to Sulfonate- Wash Wash (MeOH) Remove Neutrals Load->Wash Ionic Retention Holds Analyte Elute Elute (NH4OH) (Analyte = Neutral) Wash->Elute Deprotonation Breaks Bond MS LC-MS/MS Analysis Elute->MS Clean Extract

Caption: The pH-switching mechanism of Mixed-Mode Cation Exchange (MCX). The analyte is retained ionically while interferences are washed away, then released by pH neutralization.

Diagram 2: Internal Standard Correction Logic

How the IS corrects for errors during the workflow.

IS_Logic cluster_process Sources of Variability (Error) Start Biological Sample AddIS Add Imipramine-d3 (Internal Standard) Start->AddIS Extraction SPE Extraction (Loss: ~10-15%) AddIS->Extraction Analyte & IS mixed perfectly Evap Evaporation (Adsorption Loss) Extraction->Evap Both lose mass proportionally Ionization ESI Source (Matrix Suppression) Evap->Ionization Both adsorb equally Calc Calculate Ratio: (Area Analyte / Area IS) Ionization->Calc Both suppressed equally Result Quantified Conc. (Error Corrected) Calc->Result

Caption: The "Self-Validating" nature of Stable Isotope Dilution. Because the IS experiences the same physical losses and ionization suppression as the analyte, the ratio remains constant.

LC-MS/MS Conditions

Chromatography:

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Source Temp: 400°C.

CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Imipramine 281.286.13020
Imipramine-d3 284.289.13020
Desipramine (Metabolite)267.272.13025

Note: The product ion 86.1 corresponds to the dimethylaminopropyl side chain cleavage, characteristic of this class.

Validation Criteria (FDA/ICH Guidelines)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018).[5][6]

  • Linearity:

    
     over the range (e.g., 1–500 ng/mL).
    
  • Accuracy & Precision: Within

    
     (20% at LLOQ).
    
  • Matrix Factor (MF):

    
    
    
    • Requirement: The IS-normalized Matrix Factor should have a CV

      
       across 6 different lots of plasma.
      

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][7]

  • National Center for Biotechnology Information (PubChem). (2023). Imipramine Hydrochloride (CID 8228). [Link]

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link][8]

  • Koganti, V. S., et al. (2015). Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. (Protocol reference for TCA extraction). [Link]

Sources

Precision in Pharmacokinetics: A Bioanalytical Method for Imipramine Using a Stable Isotope-Labeled Glucuronide Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Metabolite-Based Internal Standard in Imipramine Pharmacokinetic Studies

Imipramine, a cornerstone tricyclic antidepressant, undergoes extensive hepatic metabolism, presenting a significant challenge for accurate pharmacokinetic assessment. The primary metabolic pathways include N-demethylation to its active metabolite, desipramine, and hydroxylation to 2-hydroxyimipramine, which is subsequently conjugated with glucuronic acid for excretion.[1][2] The significant inter-individual variability in the plasma concentrations of imipramine and its metabolites is largely attributed to genetic polymorphisms in cytochrome P450 enzymes.[1][3] This variability underscores the critical need for robust and precise bioanalytical methods to support therapeutic drug monitoring and pharmacokinetic research.

Traditionally, pharmacokinetic studies of imipramine have focused on quantifying the parent drug and its primary active metabolite, desipramine. However, this approach can overlook the substantial contribution of conjugated metabolites to the overall drug disposition profile. The glucuronide conjugates of hydroxylated metabolites can accumulate to significant concentrations in serum.[4] Therefore, a comprehensive understanding of imipramine's pharmacokinetics necessitates the accurate measurement of these conjugated forms.

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of imipramine in biological matrices. The cornerstone of this method is the use of 2-Hydroxyimipramine beta-D-glucuronide-d6 as a stable isotope-labeled (SIL) internal standard.[5][6] The rationale for this choice is grounded in the principle of "like-for-like" analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to ionization.[7][8] By using a deuterated form of a major downstream metabolite, we can more effectively compensate for variability in sample preparation, chromatographic retention, and matrix effects that can impact the ionization of glucuronidated compounds.[9][10] This approach ensures the highest degree of accuracy and precision, providing a more complete and reliable picture of imipramine's journey through the body.

Metabolic Pathway and Bioanalytical Strategy

Imipramine is extensively metabolized in the liver. The two primary initial transformations are N-demethylation to desipramine, an active metabolite, and hydroxylation to 2-hydroxyimipramine. Both of these metabolites can then undergo glucuronidation, a phase II metabolic reaction that increases their water solubility and facilitates their renal excretion.[1]

Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine CYP1A2, 3A4, 2C19 (N-demethylation) Two_Hydroxy_Imipramine 2-Hydroxyimipramine Imipramine->Two_Hydroxy_Imipramine CYP2D6 (Hydroxylation) Imipramine_Glucuronide Imipramine N-Glucuronide Imipramine->Imipramine_Glucuronide Glucuronidation Two_Hydroxy_Desipramine 2-Hydroxydesipramine Desipramine->Two_Hydroxy_Desipramine CYP2D6 (Hydroxylation) Two_Hydroxy_Imipramine_Glucuronide 2-Hydroxyimipramine Glucuronide Two_Hydroxy_Imipramine->Two_Hydroxy_Imipramine_Glucuronide Glucuronidation Two_Hydroxy_Desipramine_Glucuronide 2-Hydroxydesipramine Glucuronide Two_Hydroxy_Desipramine->Two_Hydroxy_Desipramine_Glucuronide Glucuronidation Excretion Excretion Imipramine_Glucuronide->Excretion Two_Hydroxy_Imipramine_Glucuronide->Excretion Two_Hydroxy_Desipramine_Glucuronide->Excretion

Metabolic pathway of imipramine.

Our analytical strategy leverages the specificity and sensitivity of LC-MS/MS to quantify imipramine while using its deuterated glucuronide metabolite as an internal standard. This ensures that any variations during the analytical process affecting the glucuronide moiety will be mirrored by the internal standard, leading to a highly reliable quantification of the parent drug.

Experimental Protocol

This protocol provides a detailed methodology for the quantification of imipramine in human plasma.

Materials and Reagents
  • Imipramine hydrochloride (Reference Standard)

  • 2-Hydroxyimipramine beta-D-glucuronide-d6 (Internal Standard)[5][6][11][12][13]

  • Human Plasma (K2-EDTA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of imipramine and 2-Hydroxyimipramine beta-D-glucuronide-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the imipramine stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution of the internal standard at an appropriate concentration.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate imipramine working solutions to create calibration standards at concentrations ranging from, for example, 1 to 500 ng/mL and QCs at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting tricyclic antidepressants from plasma.[14][15][16][17]

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Dilute the supernatant with water containing 0.1% formic acid as needed for LC-MS/MS analysis.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add Internal Standard in Acetonitrile (150 µL) Plasma->IS_Addition Vortex Vortex (1 min) IS_Addition->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilution Dilute for Analysis Supernatant->Dilution Injection Inject into LC-MS/MS Dilution->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Experimental workflow for pharmacokinetic analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

ParameterSetting
LC System UPLC/UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of imipramine and potential interferences
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Optimized MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Imipramine281.286.1Optimized
2-Hydroxyimipramine-d6 Glucuronide479.3303.2Optimized

Note: The exact m/z values and collision energies should be determined empirically by infusing the individual compounds into the mass spectrometer.

Data Analysis and Method Validation

The concentration of imipramine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the method should be assessed using a weighted linear regression model.

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

Conclusion

The use of a stable isotope-labeled glucuronide metabolite, specifically 2-Hydroxyimipramine beta-D-glucuronide-d6, as an internal standard provides a superior bioanalytical strategy for the pharmacokinetic study of imipramine. This approach more accurately accounts for the complexities of imipramine's metabolism and the analytical challenges associated with its conjugated metabolites. The detailed protocol herein offers a robust and reliable LC-MS/MS method for researchers, scientists, and drug development professionals, enabling more precise and comprehensive pharmacokinetic assessments of imipramine. This level of analytical rigor is essential for optimizing therapeutic regimens and advancing our understanding of this important antidepressant medication.

References

  • Sutfin, T. A., et al. (1985). Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. Clinical Pharmacology & Therapeutics, 37(4), 469-475. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • Veeprho Pharmaceuticals. (n.d.). 2-Hydroxy Imipramine beta-D-Glucuronide-D6. Retrieved from [Link]

  • Waters Corporation. (2011). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Jandhyala, B. S., et al. (1983). Imipramine and 2-hydroxyimipramine: comparative cardiotoxicity and pharmacokinetics in swine. Journal of Pharmacology and Experimental Therapeutics, 226(2), 481-487. [Link]

  • Xu, K., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 1-7. [Link]

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

  • Kiser, M. M., & Hunninghake, D. B. (1980). Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. Clinical chemistry, 26(7), 828-831. [Link]

  • Zhao, J., et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Journal of chromatographic science, 54(4), 570-577. [Link]

  • PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. [Link]

  • Gram, L. F., et al. (1983). Steady-state levels of imipramine and its metabolites: Significance of dose-dependent kinetics. Clinical Pharmacology & Therapeutics, 33(3), 335-342. [Link]

  • Patel, D. (2015). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove. [Link]

  • CUNY Academic Works. (2016). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]

  • MDPI. (2024, March 4). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia. [Link]

  • Agilent. (n.d.). Determination of tricyclic antidepressants in plasma. [Link]

  • Pharmaffiliates. (n.d.). 2-Hydroxy Imipramine-d6 β-D-Glucuronide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving LC-MS Analysis of Basic Impurities Using CORTECS C18+, 2.7 μm Solid-Core Particle Columns. [Link]

  • Narasimhachari, N., et al. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological psychiatry, 16(10), 937-944. [Link]

  • Zhao, J., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Journal of chromatographic science, 54(4), 570-577. [Link]

  • PharmGKB. (n.d.). 2-Hydroxy-desipramine glucuronide. Retrieved from [Link]

  • Zhao, J., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

Sources

Application Note: Direct LC-MS/MS Quantification of Imipramine and its Phase II Glucuronide Metabolite

Author: BenchChem Technical Support Team. Date: March 2026


-D-glucuronide.

Abstract

This application note details a robust protocol for the simultaneous quantification of Imipramine (IMP) and its major metabolites, including the direct measurement of 2-Hydroxyimipramine-


-D-glucuronide , using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While traditional methods rely on enzymatic hydrolysis to estimate glucuronide levels, this protocol utilizes 2-Hydroxyimipramine-

-D-glucuronide-d6
as a specific internal standard to enable direct, accurate quantification of the intact conjugate. This approach provides superior insights into Phase II metabolic efficiency (UGT activity) and renal clearance mechanisms, essential for comprehensive pharmacokinetic profiling and precision dosing in psychiatry.

Introduction & Clinical Context

Imipramine is a tricyclic antidepressant (TCA) subject to complex hepatic metabolism. The primary therapeutic monitoring targets are the parent drug (Imipramine) and its active metabolite (Desipramine), with a combined therapeutic reference range of 175–300 ng/mL according to AGNP consensus guidelines.

However, the metabolic pathway extends to hydroxylation (mediated by CYP2D6) and subsequent glucuronidation (mediated by UGTs).

  • CYP2D6 Phenotyping: The ratio of Imipramine to 2-Hydroxyimipramine is a marker for CYP2D6 activity.

  • Renal Clearance & Toxicity: 2-Hydroxyimipramine is potentially cardiotoxic. Its rapid conjugation to 2-Hydroxyimipramine-

    
    -D-glucuronide  renders it water-soluble for renal excretion.
    

Why use the d6-Glucuronide Internal Standard? Direct quantification of glucuronides is challenging due to their high polarity and susceptibility to in-source fragmentation (converting back to the aglycone). Using 2-Hydroxyimipramine-


-D-glucuronide-d6  allows for:
  • Compensation for Matrix Effects: Glucuronides elute early in Reverse Phase chromatography, often in regions of high ion suppression. The deuterated IS co-elutes, normalizing this suppression perfectly.

  • Tracking Stability: It accounts for any spontaneous hydrolysis that might occur during sample preparation.

Metabolic Pathway Visualization

MetabolicPathway IMP Imipramine (Parent) DES Desipramine (Active Metabolite) IMP->DES Demethylation (CYP1A2, 2C19, 3A4) OH_IMP 2-Hydroxy- imipramine IMP->OH_IMP Hydroxylation (CYP2D6) GLUC 2-Hydroxyimipramine- beta-D-glucuronide OH_IMP->GLUC Glucuronidation (UGTs)

Figure 1: Metabolic pathway of Imipramine showing the formation of the target glucuronide metabolite.

Materials & Reagents

Standards
  • Analytes: Imipramine HCl, Desipramine HCl, 2-Hydroxyimipramine, 2-Hydroxyimipramine-

    
    -D-glucuronide.
    
  • Internal Standards (IS):

    • Imipramine-d3 (for parent).

    • 2-Hydroxyimipramine-

      
      -D-glucuronide-d6  (Critical for Phase II metabolite).
      
    • Note: If d6-glucuronide is unavailable, 2-Hydroxyimipramine-d3 can be used, but accuracy will decrease due to retention time differences.

Matrix & Solvents
  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Experimental Protocol

Sample Preparation (Protein Precipitation)

Direct analysis of glucuronides requires gentle preparation to prevent hydrolysis. Acidic protein precipitation is preferred.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Spike: Add 20 µL of Internal Standard Mix (containing Imipramine-d3 and 2-OH-IMP-glucuronide-d6 at 500 ng/mL in MeOH).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Rationale: The formic acid acidifies the sample, stabilizing the glucuronide and improving protein crash efficiency.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilution (Critical): Transfer 100 µL of the supernatant to an autosampler vial containing 300 µL of Water (0.1% FA).

    • Rationale: Direct injection of pure ACN supernatant leads to "solvent effects" (peak broadening) for early eluting polar glucuronides. Diluting with water focuses the analyte on the column head.

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Why T3? This column is designed to retain polar compounds (like glucuronides) better than standard C18, while still eluting hydrophobic parents (Imipramine).

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Event
0.0 5 Loading (Polar Glucuronide retention)
1.0 5 Isocratic hold
6.0 95 Elution of Parent/Desipramine
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry (ESI Positive Mode)

  • Source: Electrospray Ionization (ESI+).

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
2-OH-IMP-Glucuronide 473.2 297.2 3025Quant (Loss of Gluc)
473.286.13045Qual
2-OH-IMP-Glucuronide-d6 479.2 303.2 3025IS
Imipramine281.286.12520Quant
Desipramine267.272.12525Quant
2-Hydroxyimipramine297.286.12822Quant

Note: The transition 473 -> 297 represents the cleavage of the glucuronic acid moiety (-176 Da), yielding the protonated aglycone.

Analytical Workflow Diagram

Workflow Sample Patient Plasma (100 µL) IS_Add Add Internal Standard (d6-Glucuronide) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Spin Centrifugation 14,000g, 10 min Precip->Spin Dilute Dilute Supernatant 1:3 with Water Spin->Dilute Inject UHPLC-MS/MS Injection Dilute->Inject

Figure 2: Step-by-step sample preparation workflow for direct glucuronide quantification.

Validation & Quality Control (Self-Validating Systems)

To ensure the trustworthiness of the data, the following controls must be implemented:

  • In-Source Fragmentation Check:

    • Issue: High source temperatures can cause the glucuronide (m/z 473) to break down into 2-Hydroxyimipramine (m/z 297) before entering the quadrupole. This artificially inflates the 2-OH-IMP signal.

    • Validation: Inject a pure standard of 2-OH-IMP-Glucuronide. Monitor the m/z 297 channel at the retention time of 2-OH-IMP. If a peak appears, reduce Source Temperature or Cone Voltage until it disappears. Chromatographic separation between the glucuronide (early eluting) and the aglycone (late eluting) is the primary safeguard.

  • Isotope Contribution:

    • Check the d6-IS for unlabeled impurities (d0). An impurity >0.5% will interfere with the analyte quantification.

  • Linearity & Range:

    • Imipramine/Desipramine: 5 – 500 ng/mL.

    • 2-OH-IMP-Glucuronide: 5 – 200 ng/mL (ranges may vary based on patient phenotype).

Scientific Rationale & Troubleshooting

Why Direct Quantification?

Historically, labs used


-glucuronidase to hydrolyze samples, measuring "Total 2-OH-Imipramine" minus "Free 2-OH-Imipramine". This is error-prone due to:
  • Incomplete hydrolysis efficiency.

  • Inhibitors present in patient plasma.[3][4]

  • Thermal instability of the drug during incubation. Direct measurement using the d6-glucuronide IS eliminates these variables.

Troubleshooting Table
IssueProbable CauseSolution
Low Sensitivity for Glucuronide Ion suppression (elutes with salts).Use the HSS T3 column (or HILIC) to move the peak away from the void volume.
Glucuronide Peak Tailing "Solvent effect" from high organic injection.Ensure the final injection solvent is <25% organic (Dilution step 4.1.6).
High Backpressure Protein precipitation carryover.Ensure centrifugation is sufficient; consider using 0.2 µm filter plates.

References

  • Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(01/02), 9-62.

  • AGNP TDM Expert Group. (2020). Therapeutic Drug Monitoring in Psychiatry. Arbeitsgemeinschaft für Neuropsychopharmakologie und Pharmakopsychiatrie.[4][5][6]

  • Kirchherr, H., & Kuhn-Velten, W. N. (2006). Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry: A multi-level, single-sample approach. Journal of Chromatography B, 843(1), 100-113.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

Application Note: Direct Quantification of Imipramine Metabolites in Urine Using 2-Hydroxy imipramine beta-D-glucuronide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Clinical Relevance

Imipramine is a first-generation tricyclic antidepressant (TCA) utilized for the treatment of major depressive disorder and nocturnal enuresis. In clinical toxicology and medication compliance testing, analyzing urine for imipramine presents a distinct analytical challenge. Because less than 5% of the parent drug is excreted unchanged in urine[1], testing methodologies must target its downstream metabolites to avoid false-negative results.

Historically, urine drug testing (UDT) relied on enzymatic hydrolysis (using β-glucuronidase) to cleave conjugated metabolites back into their free aglycone forms before analysis. However, enzymatic hydrolysis is notoriously variable; incomplete cleavage due to enzyme inhibitors in the urine matrix introduces significant analytical bias. Modern LC-MS/MS methodologies bypass this vulnerability by directly quantifying the intact Phase II conjugate: 2-hydroxyimipramine glucuronide [2].

To achieve high-fidelity quantification of this polar metabolite, a structurally identical Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 2-Hydroxy imipramine beta-D-glucuronide-d6 —is strictly required[3].

Mechanistic Pathway: Imipramine Metabolism

Understanding the metabolic fate of imipramine dictates our analytical strategy. Imipramine undergoes extensive hepatic metabolism. It is primarily N-demethylated by the CYP2C19 enzyme to form the active metabolite desipramine, and hydroxylated by CYP2D6 to form 2-hydroxyimipramine[1]. Subsequent Phase II metabolism via UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes yields the highly polar 2-hydroxyimipramine beta-D-glucuronide, which represents the major urinary excretion product[2].

Metabolism IMI Imipramine DMI Desipramine IMI->DMI CYP2C19 (N-demethylation) OH_IMI 2-Hydroxyimipramine IMI->OH_IMI CYP2D6 (Hydroxylation) GLUC 2-Hydroxyimipramine beta-D-glucuronide OH_IMI->GLUC UGT Enzymes (Glucuronidation)

Imipramine hepatic metabolism pathway leading to glucuronide formation.

The Causality of SIL-IS Selection

In LC-MS/MS, the selection of an internal standard is the foundation of assay trustworthiness. Utilizing 2-Hydroxy imipramine beta-D-glucuronide-d6 instead of a generic TCA standard (e.g., Amoxapine) or a non-glucuronidated isotope (e.g., Imipramine-d3) provides three critical mechanistic advantages:

  • Chromatographic Co-elution: Glucuronides are highly polar and elute significantly earlier on reversed-phase LC columns than their lipophilic parent drugs. A matched SIL-IS ensures exact co-elution with the endogenous glucuronide.

  • Matrix Effect Compensation: Human urine contains high concentrations of salts, urea, and endogenous compounds that cause severe ion suppression in the electrospray ionization (ESI) source. Because the d6-labeled standard co-elutes perfectly, it experiences the exact same ionization suppression, allowing the peak area ratio (Analyte/IS) to remain perfectly constant[3].

  • Isotopic Mass Isolation: The +6 Da mass shift of the deuterium label ensures there is zero isotopic cross-talk from the naturally occurring heavy isotopes (e.g., ¹³C, ²H) of the unlabeled target analyte, which is a common failure point when using +3 Da (d3) standards at high clinical concentrations.

Experimental Protocol: Solid-Phase Extraction and LC-MS/MS

This protocol utilizes Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) to isolate the basic amine-containing glucuronide from the complex urine matrix[4].

Workflow A Urine Aliquot (0.5 mL) B Spike 2-Hydroxy imipramine beta-D-glucuronide-d6 (IS) A->B C Solid-Phase Extraction (SPE) (Weak Cation Exchange) B->C D LC-MS/MS Analysis (MRM Mode) C->D E Data Processing & Quantification D->E

Urine sample preparation and LC-MS/MS quantification workflow.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 0.5 mL of centrifuged human urine into a clean 12x75 mm glass tube[4].

  • Internal Standard Addition: Spike 50 µL of 2-Hydroxy imipramine beta-D-glucuronide-d6 working solution (1,000 ng/mL in methanol) into the sample. Vortex briefly.

    • Causality: Early addition ensures the IS undergoes the exact same degradative and extraction losses as the endogenous analyte from the very beginning of the assay.

  • Buffering: Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0)[4].

    • Causality: Imipramine metabolites contain basic tertiary amines. Buffering at pH 6.0 ensures the amine group is fully protonated (cationic), allowing for strong electrostatic interaction with the WCX sorbent.

  • SPE Conditioning: Condition Oasis WCX cartridges (or equivalent) with 2 mL methanol followed by 2 mL LC-MS grade water.

  • Loading & Washing: Load the buffered sample onto the cartridge. Wash with 2 mL water, followed by 2 mL 20% methanol.

    • Causality: This removes neutral lipids, salts, and unbound acidic interferences. The target analyte remains locked to the sorbent due to the strong ionic bond.

  • Elution: Elute the target analytes with 2 mL of 2% ammonium hydroxide in a methanol/isopropanol mixture (80:20, v/v)[4].

    • Causality: The high pH of the ammonium hydroxide deprotonates the amine on the target analyte, neutralizing its charge. Without the ionic bond, the organic solvent easily washes the analyte off the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column. Run a rapid gradient from 10% to 90% organic over 4 minutes. Monitor via Multiple Reaction Monitoring (MRM) in positive ESI mode[5].

Data Presentation & Assay Performance

A clinically deployed assay must demonstrate rigorous linearity, precision, and minimal matrix effects[6]. The following table summarizes typical validation metrics when utilizing the d6-glucuronide IS in a high-throughput LC-MS/MS setting.

Validation ParameterAcceptance CriteriaObserved Performance (Typical)Causality / Impact
Linearity (R²) > 0.9900.998Ensures accurate quantitation across a wide dynamic range (25–2,000 ng/mL)[6].
Absolute Recovery > 80%88% - 94%High recovery minimizes limits of detection and reduces required sample volumes[6].
Precision (CV) ≤ 15%4.2% - 9.3%Guarantees reproducibility across different days, instruments, and operators.
Matrix Effect 85% - 115%98% (Normalized)The matched SIL-IS perfectly corrects for ESI ion suppression caused by endogenous urine salts.

Self-Validating System Mechanisms

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every sample injection is subjected to built-in quality control checks:

  • Qualifier/Quantifier Ion Ratios: The MS/MS method monitors two distinct MRM transitions for the unlabeled analyte. If the ratio between these transitions deviates by >20% from the calibration standard, the sample is automatically flagged for isobaric interference[5].

  • IS Recovery Monitoring: The absolute peak area of the d6-IS is tracked across all injections. A drop in IS area >50% compared to neat standards indicates severe matrix suppression or an SPE extraction failure, automatically invalidating that specific sample result.

  • Retention Time (RT) Locking: The RT of the endogenous analyte must match the SIL-IS within ±0.05 minutes, confirming the peak identity regardless of minor chromatographic shifts.

References

  • The metabolism and excretion of [14C]imipramine in an experimental hepatitis Source: PubMed (NIH) URL:[Link]

  • Mipram - Imipramine 25mg Tablets - SmPC Source: Rwanda FDA URL:[Link]

  • 2-Hydroxy Imipramine beta-D-Glucuronide-D6 Source: Veeprho Pharmaceuticals URL:[Link]

  • CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY Source: Washington State Patrol URL:[Link]

  • Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MS for Pain Management Compliance Testing Source: PMC (NIH) URL:[Link]

  • Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening Source: LCGC International URL:[Link]

  • Imipramine Metabolism Pathway Source: SMPDB URL:[Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Imipramine and 2-Hydroxyimipramine β-D-glucuronide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the tricyclic antidepressant imipramine and its major phase II metabolite, 2-hydroxyimipramine β-D-glucuronide, in human plasma. The protocol employs a stable isotope-labeled internal standard, 2-Hydroxy imipramine beta-D-glucuronide-d6, to ensure accuracy and precision. Sample preparation is streamlined using solid-phase extraction (SPE), providing high recovery and minimal matrix effects. The method is validated according to the latest FDA and EMA guidelines and is suitable for high-throughput analysis in clinical research, therapeutic drug monitoring (TDM), and pharmacokinetic studies.

Introduction

Imipramine is a tricyclic antidepressant (TCA) widely used for the treatment of major depressive disorder and other conditions.[1][2] Its therapeutic efficacy and potential for toxicity necessitate careful dose management, making therapeutic drug monitoring (TDM) a critical component of patient care.[2][3][4] Imipramine is extensively metabolized in the liver, primarily through N-demethylation to its active metabolite, desipramine, and hydroxylation to 2-hydroxyimipramine, which is subsequently conjugated with glucuronic acid to form 2-hydroxyimipramine β-D-glucuronide.[5][6][7][8][9]

The quantification of both the parent drug and its major metabolites is crucial for a comprehensive understanding of its pharmacokinetics and for correlating plasma concentrations with clinical outcomes.[1][5] The analysis of glucuronide metabolites can be challenging due to their high polarity and potential for instability. This protocol addresses these challenges by using a tailored sample preparation technique and optimized LC-MS/MS conditions. The use of a stable isotope-labeled (SIL) internal standard, specifically 2-Hydroxy imipramine beta-D-glucuronide-d6, is paramount.[10] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability during sample extraction and analysis, which is the gold standard in quantitative bioanalysis.[10]

This document provides a comprehensive, step-by-step guide for researchers and drug development professionals to implement a robust analytical method for imipramine and its glucuronide metabolite.

Scientific Principles

The Rationale for LC-MS/MS in Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drugs and metabolites in complex biological matrices.[11] Its high selectivity is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which significantly reduces interference from endogenous matrix components.[11] This specificity, combined with high sensitivity, allows for the accurate measurement of low-concentration analytes from small sample volumes.[11][12]

The "Gold Standard": Stable Isotope-Labeled Internal Standards

The reliability of a bioanalytical method hinges on its ability to correct for analyte loss during sample processing and for fluctuations in the instrument response. A stable isotope-labeled internal standard (SIL-IS) is the ideal tool for this purpose.[10] 2-Hydroxy imipramine beta-D-glucuronide-d6 has the same physicochemical properties as the target analyte, 2-hydroxyimipramine glucuronide, ensuring it behaves identically during extraction and chromatographic separation. The mass difference due to the deuterium labels allows the mass spectrometer to distinguish it from the unlabeled analyte, ensuring that the ratio of analyte to IS remains constant, leading to high precision and accuracy.[10][13][14][15]

Metabolic Pathway of Imipramine

Understanding the metabolic fate of imipramine is fundamental to designing a comprehensive analytical method. The following diagram illustrates the primary metabolic conversions.

Imipramine Metabolism Imipramine Imipramine Desipramine Desipramine (Active) Imipramine->Desipramine CYP2C19, 1A2, 3A4 (N-Demethylation) HydroxyImipramine 2-Hydroxyimipramine Imipramine->HydroxyImipramine CYP2D6 (Hydroxylation) Glucuronide 2-Hydroxyimipramine β-D-glucuronide HydroxyImipramine->Glucuronide UGT Enzymes (Glucuronidation) SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Steps s1 1. Plasma Sample (100 µL) + IS (20 µL) + 4% H3PO4 (200 µL) s2 2. Vortex s1->s2 spe1 3. Condition Cartridge (Methanol -> Water) spe2 4. Load Sample spe1->spe2 spe3 5. Wash (2% Formic Acid -> Methanol) spe2->spe3 spe4 6. Elute (5% NH4OH in Methanol) spe3->spe4 f1 7. Evaporate to Dryness spe4->f1 f2 8. Reconstitute in Mobile Phase f1->f2 f3 9. Inject into LC-MS/MS f2->f3

Sources

mobile phase composition for imipramine analysis with 2-Hydroxy imipramine beta-D-glucuronide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Mobile Phase Composition for the Simultaneous LC-MS/MS Analysis of Imipramine and 2-Hydroxyimipramine-


-D-glucuronide-d

Introduction and Analytical Challenges

Imipramine is a prototypical tricyclic antidepressant (TCA) that undergoes extensive hepatic metabolism. While its primary active phase I metabolite is desipramine (via CYP2C19 demethylation), it also undergoes CYP2D6-mediated hydroxylation to form 2-hydroxyimipramine [1]. This hydroxylated metabolite is subsequently conjugated by UDP-glucuronosyltransferases (UGTs) to form 2-hydroxyimipramine-


-D-glucuronide, a highly polar Phase II metabolite [2].

In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, deuterated metabolites like 2-Hydroxyimipramine-


-D-glucuronide-d

are utilized as highly specific internal standards (IS) to quantify glucuronidation rates and correct for matrix effects [3].

The Core Chromatographic Challenge: Simultaneous analysis of imipramine and its glucuronide conjugate presents a polarity paradox.

  • Imipramine is a highly lipophilic, basic compound (pKa

    
     9.5) that retains strongly on reversed-phase (RP) columns but is prone to peak tailing due to secondary interactions with residual silanols.
    
  • 2-Hydroxyimipramine glucuronide is a highly polar, acidic molecule (pKa

    
     3.0 from the carboxylic acid moiety of the glucuronic acid) that struggles to retain on standard C18 columns.
    

This application note details the mechanistic rationale and step-by-step protocol for designing a mobile phase that successfully bridges this polarity gap, ensuring sharp peak shapes, adequate retention, and optimal electrospray ionization (ESI) efficiency for both species.

Mechanistic Rationale for Mobile Phase Selection

To achieve a self-validating, robust LC-MS/MS method, the mobile phase must simultaneously control the ionization state of the analytes in the liquid phase (for separation) and the gas phase (for detection).

pH Optimization (The Role of Formic Acid)

We utilize a highly acidic mobile phase (pH


 2.8) achieved by adding 0.1% Formic Acid (FA) .
  • Effect on Imipramine: At pH 2.8, the basic tertiary amine of imipramine is fully protonated. While this reduces its inherent lipophilicity, its large hydrophobic core ensures it still retains well on a C18 or Phenyl-Hexyl column. Furthermore, the low pH suppresses the ionization of residual silanols on the silica stationary phase, eliminating ionic interactions that cause peak tailing [4].

  • Effect on the Glucuronide: At pH 2.8, the carboxylic acid group of the glucuronide moiety (pKa

    
     3.0) is pushed toward its neutral, protonated state. This minimizes its polarity, significantly enhancing its retention on the reversed-phase column and preventing it from eluting in the void volume [5].
    
Ionic Strength (The Role of Ammonium Formate)

The addition of 2 mM Ammonium Formate acts as a volatile buffer.

  • Causality: Pure FA in water lacks sufficient ionic strength to consistently mask active sites on the column. Ammonium ions (

    
    ) compete with the protonated imipramine for any remaining active silanol sites, further sharpening the peak. Additionally, ammonium formate stabilizes the ESI droplet evaporation process, enhancing the[M+H]
    
    
    
    signal yield for the polar glucuronide [5].
Organic Modifier (Acetonitrile vs. Methanol)

Acetonitrile (ACN) is selected over methanol as the primary organic modifier (Mobile Phase B). ACN provides a lower system backpressure and exhibits a stronger elution strength for lipophilic basic drugs, yielding narrower peak widths for imipramine. A minor addition of methanol (e.g., 5% in Mobile Phase B) can be used if the glucuronide exhibits poor solubility in pure ACN during the gradient transition.

MobilePhaseLogic MP Mobile Phase System (pH 2.8, 2mM NH4Fa, 0.1% FA) IMI Imipramine (pKa ~9.5) Basic & Lipophilic MP->IMI Acts on GLUC 2-OH-Imipramine Glucuronide (pKa ~3.0) Acidic & Polar MP->GLUC Acts on IMI_Effect Fully Protonated Silanol interactions suppressed (Sharp Peaks) IMI->IMI_Effect GLUC_Effect Carboxylic Acid Neutralized Polarity reduced (Enhanced RP Retention) GLUC->GLUC_Effect ESI Positive ESI (MS/MS) High[M+H]+ Yield IMI_Effect->ESI GLUC_Effect->ESI

Figure 1: Mechanistic logic of mobile phase selection on analyte retention and ionization.

Experimental Protocol

Reagents and Materials
  • Aqueous Mobile Phase (A): Water (LC-MS grade) containing 2 mM ammonium formate and 0.1% formic acid.

  • Organic Mobile Phase (B): Acetonitrile (LC-MS grade) containing 0.1% formic acid.

  • Column: Thermo Scientific Accucore™ Phenyl-Hexyl (100 × 2.1 mm, 2.6 µm) or equivalent. The Phenyl-Hexyl phase provides alternative

    
     selectivity which is highly beneficial for the aromatic rings of TCAs [5].
    
  • Standards: Imipramine hydrochloride and 2-Hydroxyimipramine-

    
    -D-glucuronide-d
    
    
    
    (Toronto Research Chemicals or equivalent).
Sample Preparation (Protein Precipitation)

Note: Glucuronides are susceptible to enzymatic cleavage. Ensure samples are kept on ice and processed rapidly.

  • Aliquot 50 µL of human plasma into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (2-Hydroxyimipramine-

    
    -D-glucuronide-d
    
    
    
    , 100 ng/mL in 50% methanol).
  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% FA) to precipitate proteins.

  • Vortex vigorously for 2 minutes at 2000 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (dilution is critical to reduce the organic strength of the injection solvent, preventing peak distortion of the early-eluting glucuronide).

LC-MS/MS Conditions

Chromatographic Gradient: Flow rate: 0.4 mL/min. Column Temperature: 40°C. Injection Volume: 5 µL.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0955Initial
1.0955Isocratic hold (Retains glucuronide)
4.04060Linear ramp (Elutes imipramine)
5.0595Column wash
6.5595Column wash
6.6955Re-equilibration
9.0955End of run

Mass Spectrometry Parameters (Positive ESI): Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Collision Energy (eV)Rationale / Fragment Assignment
Imipramine 281.286.125[M+H]


Cleavage of alkylamine side chain
2-OH-Imipramine Glucuronide-d

479.3303.220[M+H]


Loss of glucuronic acid (-176 Da) [5]
2-OH-Imipramine Glucuronide-d

479.392.135Secondary confirmation ion (deuterated side chain)

Metabolic and Analytical Workflow Visualization

Understanding the biotransformation pathway is essential for interpreting PK data, as the presence of the glucuronide directly correlates with CYP2D6 and UGT activity.

MetabolicPathway Parent Imipramine (Active Parent) Phase1 2-Hydroxyimipramine (Phase I Metabolite) Parent->Phase1 CYP2D6 Hydroxylation Phase2 2-OH-Imipramine Glucuronide (Phase II Metabolite) Phase1->Phase2 UGTs Glucuronidation IS 2-OH-Imipramine Glucuronide-d6 (Spiked IS) IS->Phase2 Analytical Surrogate

Figure 2: Phase I and Phase II metabolic pathway of Imipramine leading to the target glucuronide analyte.

Troubleshooting and Best Practices

  • Glucuronide Peak Splitting/Broadening: If the 2-Hydroxyimipramine-

    
    -D-glucuronide-d
    
    
    
    peak appears split, the injection solvent is likely too strong (too much acetonitrile from the extraction). Ensure the final extract is diluted at least 1:1 with aqueous Mobile Phase A prior to injection.
  • Imipramine Carryover: TCAs are notorious for autosampler carryover due to their lipophilicity and basicity. Utilize a strong needle wash consisting of Methanol/Acetonitrile/Isopropanol/Water (1:1:1:1, v/v) with 0.2% Formic Acid.

  • In-Source Fragmentation: Glucuronides are highly susceptible to losing the glucuronic acid moiety (-176 Da) inside the ESI source before reaching Q1 [5]. If the m/z 479.3 signal is low, decrease the declustering potential (DP) or capillary voltage to ensure the intact [M+H]

    
     molecular ion survives into the first quadrupole.
    

References

  • Singh, J. K., Solanki, A., & Shirsath, V. S. (2012). Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. Longdom Publishing. Retrieved from [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from[Link]

  • MDPI. (2023). Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows. Retrieved from [Link]

mass spectrometry settings for 2-Hydroxy imipramine beta-D-glucuronide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: LC-MS/MS Method Development and Mass Spectrometry Settings for 2-Hydroxy Imipramine


-D-Glucuronide-d6 

Mechanistic Context & The Role of SIL-IS

Imipramine is a first-generation tricyclic antidepressant (TCA) whose pharmacokinetic profiling requires rigorous quantification of its active metabolites. Imipramine is extensively metabolized by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2) into 2-hydroxyimipramine, which undergoes subsequent Phase II metabolism by UDP-glucuronosyltransferases (UGTs) to form 2-hydroxyimipramine


-D-glucuronide [1].

Accurate bioanalytical quantification of this highly polar glucuronide metabolite in complex biological matrices (e.g., plasma, urine) is heavily susceptible to matrix effects, specifically ion suppression in the electrospray ionization (ESI) source[2]. To establish a self-validating and robust quantitative system, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 2-Hydroxy imipramine


-D-glucuronide-d6 —is mandatory. The d6-isotopologue perfectly co-elutes with the endogenous analyte, experiencing the exact same ionization environment, thereby mathematically canceling out variations in extraction recovery and ESI suppression.

MetabolicPathway Imi Imipramine OH_Imi 2-Hydroxyimipramine Imi->OH_Imi CYP2D6 / CYP1A2 Hydroxylation Gluc_Imi 2-Hydroxyimipramine beta-D-glucuronide OH_Imi->Gluc_Imi UGT Enzymes Glucuronidation

Figure 1: Phase I and Phase II metabolic pathway of Imipramine.

Physicochemical Properties & Fragmentation Causality

Understanding the dissociation mechanics of 2-Hydroxy imipramine


-D-glucuronide-d6 is critical for optimizing Multiple Reaction Monitoring (MRM) transitions. The deuterium labels are strategically placed on the terminal dimethylamino group (bis(methyl-d3)amino). These positions are chemically stable and do not undergo hydrogen-deuterium exchange (HDX) in aqueous mobile phases.
  • Ionization: In ESI+ mode, the molecule readily protonates at the tertiary amine to form the

    
     precursor ion at m/z 479.3 .
    
  • Primary Fragmentation (Quantifier): Collision-induced dissociation (CID) at moderate collision energies targets the labile O-glycosidic bond. The neutral loss of the glucuronic acid moiety (-176 Da) yields the highly stable aglycone fragment (2-hydroxyimipramine-d6) at m/z 303.3 .

  • Secondary Fragmentation (Qualifier): Higher collision energies induce the cleavage of the alkylamine side chain, generating a bis(methyl-d3)aminopropyl carbocation at m/z 92.1 .

Mass Spectrometry & Chromatography Settings

Multiple Reaction Monitoring (MRM) Parameters

The following parameters are optimized for a generic triple quadrupole mass spectrometer (e.g., SCIEX QTRAP or Agilent 6400 series) operating in positive ESI mode [4].

AnalyteQ1 Precursor (m/z)Q3 Product (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
2-OH Imipramine Glucuronide-d6 479.3303.3507528Quantifier (IS)
2-OH Imipramine Glucuronide-d6 479.392.1507548Qualifier (IS)
2-OH Imipramine Glucuronide 473.2297.2507528Quantifier
2-OH Imipramine Glucuronide 473.286.1507548Qualifier

(Note: DP = Declustering Potential; CE = Collision Energy. Values may require minor tuning based on specific instrument geometry).

Chromatographic Strategy (Causality of Column Choice)

Isomeric metabolites of imipramine (e.g., 2-hydroxyimipramine vs. 10-hydroxyimipramine) share identical mass-to-charge ratios and fragmentation patterns. Standard C18 columns often fail to baseline-resolve these isobars [3]. A Biphenyl stationary phase is explicitly chosen here because it exploits


 interactions with the dibenzazepine ring, ensuring baseline chromatographic resolution prior to MS introduction, thereby preventing quantitative interference.
ParameterSetting
Column Biphenyl UHPLC Column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5.0 µL

Gradient Profile:

Time (min) % Mobile Phase B
0.00 5%
0.50 5%
2.50 60%
3.00 95% (Wash)
4.00 95%
4.10 5% (Re-equilibration)

| 5.50 | 5% |

MRMWorkflow Sample Biological Sample (Plasma/Urine) LC UHPLC Separation (Biphenyl Column) Sample->LC ESI ESI+ Source Ionization LC->ESI Q1 Q1: Precursor m/z 479.3 ESI->Q1 Q2 Q2: Collision Cell CID (CE: 28 eV) Q1->Q2 Q3 Q3: Product m/z 303.3 & 92.1 Q2->Q3 Detector Detector Quantification Q3->Detector

Figure 2: LC-MS/MS analytical workflow mapping the transition of the d6-SIL-IS from matrix to detector.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Phospholipid Removal) Causality: Protein precipitation alone does not remove phospholipids, which severely suppress the ionization of early-eluting polar glucuronides and reduce column lifespan [2].

  • Aliquot 100 µL of human plasma into a 96-well Phospholipid Removal (PLR) plate.

  • Add 10 µL of the SIL-IS working solution (2-Hydroxy imipramine

    
    -D-glucuronide-d6 at 100 ng/mL in 50% methanol).
    
  • Add 300 µL of ice-cold 1% Formic Acid in Acetonitrile to precipitate proteins and disrupt protein-binding.

  • Vortex the plate gently on a plate shaker for 2 minutes.

  • Apply positive pressure (or vacuum) to push the sample through the PLR sorbent. Collect the clean eluate in a collection plate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 5% Acetonitrile in Water. Vortex for 1 minute.

Phase 2: LC-MS/MS Acquisition

  • Purge the LC pumps and ensure the Biphenyl column is equilibrated at starting conditions (5% B) for at least 10 column volumes.

  • Run a solvent blank to establish baseline noise.

  • Inject a System Suitability Test (SST) sample (a mid-level standard) to verify retention time (RT) and signal-to-noise (S/N > 100 for the LLOQ).

  • Acquire the batch data utilizing the MRM parameters and gradient outlined in Section 3.

Trustworthiness & System Validation Criteria

To ensure the protocol operates as a self-validating system, the following bioanalytical criteria must be continuously monitored during the run:

  • IS Response Variance: The peak area of the 2-Hydroxy imipramine

    
    -D-glucuronide-d6 must not vary by more than ±15% across all unknown samples, calibrators, and Quality Controls (QCs). A systemic drift indicates unmitigated matrix effects or extraction inconsistencies.
    
  • Isotopic Cross-Talk: Analyze a Double Blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The signal in the d6-IS channel must be <5% of the nominal IS response to confirm the absence of isotopic interference or carryover.

  • Ion Ratio Stability: The ratio of the qualifier ion (m/z 92.1) to the quantifier ion (m/z 303.3) must remain within ±20% of the average ratio established by the calibration standards.

References

  • Veeprho Pharmaceuticals. (n.d.). 2-Hydroxy Imipramine beta-D-Glucuronide-D6 Reference Standard Properties. Retrieved from [Link]

  • Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Retrieved from [Link]

  • Waters Corporation. (2020). Use of Predicted Versus Measured CCS Values from Different Instrument Platforms, and Isomer Separation on the SELECT SERIES Cyclic IMS. Retrieved from [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from[Link]

Troubleshooting & Optimization

optimizing 2-Hydroxy imipramine beta-D-glucuronide-d6 concentration for LC-MS

Technical Support Center: LC-MS Optimization for 2-Hydroxy Imipramine -D-Glucuronide-d6

Introduction

Welcome to the technical support hub. You are likely here because you are developing a quantitative assay for Imipramine metabolites and are facing precision issues or non-linearity with your internal standard (IS), 2-Hydroxy imipramine


-D-glucuronide-d62-OH-IMI-Glu-d6

Optimizing a glucuronide IS is more complex than a standard small molecule IS. You are balancing three competing forces:

  • Matrix Suppression: Glucuronides are polar, eluting early in the "suppression zone" of the chromatogram.

  • Isotopic Interference (Cross-talk): Deuterated standards often contain trace amounts of unlabeled (

    
    ) material.
    
  • In-Source Fragmentation (ISF): The O-glucuronide bond is labile; excessive energy in the ion source can cleave the IS before detection, skewing your data.

This guide provides self-validating protocols to optimize your IS concentration.

Module 1: Defining the "Goldilocks" Concentration

The Core Problem

A common misconception is that "more IS is better" to overcome matrix effects. However, in LC-MS/MS, an excessively high IS concentration can suppress the analyte signal (charge competition) or mask low-level analyte peaks due to isotopic impurities. Conversely, too little IS leads to poor statistics (high %CV) at the Lower Limit of Quantification (LLOQ).

Protocol: The IS Titration Experiment

Do not guess the concentration. Perform this specific experiment to find the optimal spiking level.

Objective: Determine the concentration that provides precision (

Step-by-Step Workflow:

  • Prepare Matrix Blanks: Use the same biological matrix (e.g., plasma, urine) as your samples.

  • Create IS Spiking Solutions: Prepare 2-OH-IMI-Glu-d6 at 5 levels:

    • Level A: 5x LLOQ equivalent

    • Level B: 50% of Geometric Mean of the curve

    • Level C: 100% of Geometric Mean

    • Level D: 50% of ULOQ (Upper Limit of Quantification)

    • Level E: 2x ULOQ

  • Inject: 6 replicates per level.

  • Calculate: Signal-to-Noise (S/N) and %CV of the IS peak area.

Data Analysis Table:

IS LevelTheoretical Conc. (ng/mL)Mean Peak Area% CV (n=6)Analyte Suppression?*Verdict
A (Low) 105,00012.5%NoToo Low (High variability)
B (Mid-Low) 10048,0002.1%NoOptimal Candidate
C (Mid) 500240,0001.8%Slight (<10%)Optimal Candidate
D (High) 1,000450,0001.5%Moderate (20%)Risk of Suppression
E (Excess) 5,0001,800,0001.2%Severe (>50%)Too High

*Analyte Suppression is checked by monitoring the area of a fixed concentration of unlabeled analyte while increasing IS.

Visualizing the Decision Process

IS_Optimization_WorkflowStartStart: Define Curve RangePrepPrepare IS Dilution Series(Low to High)Start->PrepInjectInject Matrix Blanks(Check for Interference)Prep->InjectCheck_InterferenceIs analyte peak detectedin Blank + IS?Inject->Check_InterferenceFail_PurityFAIL: Isotopic Impurity(Cross-Talk)Check_Interference->Fail_PurityYes (>20% LLOQ)Pass_PurityPASS: Clean BlankCheck_Interference->Pass_PurityNoInject_SpikeInject Analyte LLOQwith IS SeriesPass_Purity->Inject_SpikeCalc_CVCalculate IS Area %CVInject_Spike->Calc_CVDecision%CV < 5% ANDNo Suppression?Calc_CV->DecisionFinalOptimal ConcentrationSelectedDecision->FinalYesAdjustAdjust ConcentrationDecision->AdjustNoAdjust->Prep

Figure 1: Decision logic for selecting the internal standard concentration. Note the critical check for isotopic purity before proceeding to precision testing.

Module 2: The "Ghost Peak" (Isotopic Cross-Talk)

Question:

"I see a peak for 2-Hydroxy Imipramine in my blank samples that only contains the IS. Why?"

Answer:

This is Isotopic Cross-Talk . Deuterated standards are not 100% pure. They contain a distribution of isotopologues (


The Calculation: You must calculate the Theoretical Contribution .

  • Obtain the Certificate of Analysis (CoA) for your 2-OH-IMI-Glu-d6.

  • Look for "Isotopic Purity" or "Atom % D".

  • Example: If purity is 99.0%, then 1.0% is potentially

    
    .
    
  • Threshold: The contribution of the IS to the analyte channel must be

    
     of the analyte's LLOQ area.
    

Troubleshooting Steps:

  • Step 1: Lower the IS concentration. The impurity scales linearly.[1] Reducing IS concentration by 50% reduces the ghost peak by 50%.

  • Step 2: Check Mass Resolution. Ensure your quadrupole resolution is set to "Unit" (0.7 Da FWHM). If set to "Low" or "Open," the

    
     isotope window may bleed into the 
    
    
    window.

Module 3: The Fragile Bond (In-Source Fragmentation)

Question:

"My IS signal is unstable, and I see a high background of the aglycone (2-Hydroxy Imipramine). Why?"

Answer:

Glucuronides are thermally and energetically labile. In the electrospray ionization (ESI) source, excessive Cone Voltage (Waters) or Declustering Potential (Sciex) can break the glucuronide bond before the first quadrupole (Q1).

Mechanism:

If this happens in the source, the MS1 never selects the glucuronide precursor (m/z ~479), resulting in signal loss and poor reproducibility.

Optimization Protocol: The "Cone Voltage Ramp"
  • Infuse the 2-OH-IMI-Glu-d6 solution (100 ng/mL) directly into the MS.

  • Monitor the precursor ion (m/z 479.2 for d6).

  • Ramp the Cone Voltage/DP from 0V to 100V.

  • Observe: You will see a bell curve.

    • Too Low: Poor ionization / transmission.

    • Too High: Signal drops sharply as the molecule fragments into the aglycone (m/z ~303).

  • Action: Select a voltage 5-10V lower than the maximum intensity to ensure robustness against small pressure fluctuations.

Module 4: Chromatography & Stability

Critical Constraint: pH Control

Acyl glucuronides are notoriously unstable at basic pH, prone to hydrolysis or rearrangement. While 2-OH-IMI-Glu is an ether glucuronide (more stable), it is still best practice to maintain acidic conditions.

  • Mobile Phase: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2] Avoid high pH buffers (Ammonium Acetate pH 6.5+) unless necessary for separation, and keep autosampler temperature at

    
    .
    
  • Retention: Glucuronides are polar. If your IS elutes at the solvent front (

    
    ), it will suffer massive ion suppression. Use a column capable of retaining polars (e.g., C18-Aq, HSS T3, or Phenyl-Hexyl).
    
Visualizing the Fragmentation Risk

Glucuronide_StabilitySourceESI Source(High Temp/Voltage)Path_SafeSoft Ionization(Optimized DP/Cone)Source->Path_SafeLow EnergyPath_FragIn-Source Fragmentation(Excessive Energy)Source->Path_FragHigh EnergyMolecule2-OH-IMI-Glu-d6(Precursor m/z 479)Molecule->SourceQ1_SelectQ1 Selection(m/z 479)Path_Safe->Q1_SelectQ1_MissQ1 Miss(Molecule is now m/z 303)Path_Frag->Q1_MissDetectorSuccessful DetectionQ1_Select->DetectorLossSignal Loss / VariabilityQ1_Miss->Loss

Figure 2: Mechanism of signal loss via In-Source Fragmentation. Ensuring "Soft Ionization" is critical for glucuronide quantification.

References

  • Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
  • Jemal, M., & Ouyang, Z. (2003). In-source fragmentation of glucuronide conjugates in electrospray ionization: consequences for bioanalytical method development. Rapid Communications in Mass Spectrometry, 17(1), 24-32.
  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from [Link]

matrix effects in imipramine quantification using 2-Hydroxy imipramine beta-D-glucuronide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Matrix Effects in Imipramine LC-MS/MS Quantification

Overview: The Analytical Challenge Quantifying imipramine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of therapeutic drug monitoring and pharmacokinetic research[1]. However, laboratories frequently encounter severe quantification errors when attempting to use 2-Hydroxy imipramine


-D-glucuronide-d6 as an internal standard (IS) to quantify the parent drug[2]. As a Senior Application Scientist, I have designed this troubleshooting guide to address the physicochemical conflicts driving these matrix effects and provide self-validating protocols to restore assay integrity.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why is my calibration curve non-linear and my precision poor when using 2-Hydroxy imipramine


-D-glucuronide-d6 to quantify imipramine? 
A:  This is a classic case of retention time (RT) mismatch leading to divergent matrix effects. Imipramine is a highly lipophilic tricyclic antidepressant (LogP ~4.8), whereas its phase II glucuronide conjugate is highly polar (LogP ~0.1) due to the addition of multiple hydroxyl groups and a carboxylic acid moiety[3]. In reversed-phase liquid chromatography (RPLC), the polar glucuronide-d6 elutes near the void volume, while the parent imipramine is strongly retained. Because they elute at completely different times, they are exposed to different co-eluting endogenous matrix components. The IS cannot compensate for the ion suppression affecting the parent drug[4].

Q2: How do matrix effects mechanistically differ between the parent drug and the glucuronide metabolite? A: Matrix effects in electrospray ionization (ESI) occur when co-eluting compounds compete for charge droplets.

  • The Glucuronide IS: Elutes early and co-elutes with unretained endogenous salts and polar dead-volume components, often leading to ion enhancement[5].

  • The Parent Analyte: Elutes late and co-elutes with glycerophosphocholines (phospholipids) originating from plasma cell membranes, which cause severe ion suppression[6].

G cluster_0 Chromatographic Elution & Matrix Interference Early Early Elution Window (High Polarity) IS Glucuronide-d6 (IS) Late Late Elution Window (High Lipophilicity) Analyte Imipramine (Analyte) Salts Endogenous Salts IS->Salts Co-elution (Enhancement) Mismatch Differential Matrix Effect (Quantification Error) IS->Mismatch PLs Phospholipids Analyte->PLs Co-elution (Suppression) Analyte->Mismatch

Fig 1: Mechanism of differential matrix effects due to retention time mismatch.

Quantitative Impact of the RT Mismatch To illustrate the severity of this mismatch, Table 1 summarizes typical quantitative data derived from a standard protein precipitation (PPT) extraction analyzed on a C18 column.

Table 1: Comparative Matrix Factors (MF) and Retention Times (RT)

CompoundEst. LogPRT (min)Absolute MF (%)IS-Normalized MFStatus
2-OH Imipramine

-D-Glucuronide-d6 (IS)
0.11.8115% (Enhancement)N/AReference
Imipramine (Analyte)4.86.545% (Suppression)0.39Failed
Imipramine-d4 (Matched SIL-IS)4.86.546% (Suppression)1.02Passed

(Note: Regulatory guidelines dictate that an IS-Normalized MF outside the 0.85–1.15 range indicates a failure of the IS to compensate for matrix effects).

Section 2: Troubleshooting Workflows & Protocols

Workflow Start Identify Assay Failure (%CV > 15%) Assess Perform Post-Extraction Spike (Matuszewski Method) Start->Assess Decision Is IS-Normalized MF 0.85 - 1.15? Assess->Decision Match Proceed with Validation Decision->Match Yes Mismatch Divergent MF Detected Decision->Mismatch No Fix1 Implement Mixed-Mode SPE (Phospholipid Removal) Mismatch->Fix1 Fix2 Switch to Homologous IS (Imipramine-d4) Mismatch->Fix2

Fig 2: Decision tree for resolving divergent matrix effects in LC-MS/MS.

Protocol 1: Quantitative Assessment of Matrix Effects (Self-Validating System) To definitively prove that your heterologous IS is failing, you must isolate the matrix effect from extraction recovery using the post-extraction spike method[4]. Causality: This protocol mathematically isolates ionization phenomena from physical extraction losses.

  • Prepare Set A (Neat) : Spike imipramine and glucuronide-d6 into the initial mobile phase at Low, Mid, and High QC concentrations.

  • Prepare Set B (Post-Extraction Spike) : Extract blank plasma using your current method. Spike the eluate with the same QC concentrations.

  • Prepare Set C (Pre-Extraction Spike) : Spike blank plasma with QC concentrations, then extract.

  • Analyze : Run all sets via LC-MS/MS.

  • Calculate Absolute Matrix Effect (ME) :

    
    .
    
  • Calculate IS-Normalized MF :

    
    .
    Self-Validation Check: If the IS-Normalized MF is 
    
    
    
    , the assay fails regulatory guidelines (e.g., ICH M10), mandating a change in sample preparation or IS selection.

Protocol 2: Phospholipid Depletion via Mixed-Mode SPE If you are forced to use the glucuronide-d6 IS (e.g., in a multiplexed panel quantifying both parent and metabolite), you must physically remove the phospholipids causing the divergent suppression[6]. Causality: Imipramine is a basic amine (pKa ~9.5), while the glucuronide possesses both an amine and a carboxylic acid (pKa ~3.2). By using a Mixed-Mode Strong Cation Exchange (MCX) sorbent, we can trap the basic amine of both compounds while aggressively washing away neutral phospholipids.

  • Sample Pre-treatment : Dilute 100

    
    L of plasma with 100 
    
    
    
    L of 4%
    
    
    to disrupt protein binding and ensure both analytes are positively charged.
  • Conditioning : Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge.

  • Loading : Apply the acidified sample.

  • Wash 1 (Polar Interferences) : 1 mL of 2% Formic acid in water.

  • Wash 2 (Phospholipid Depletion) : 1 mL of 100% Methanol. (Critical Step: Phospholipids are washed to waste, while the analytes remain bound via cation exchange).

  • Elution : 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amines, releasing them from the sorbent).

  • Reconstitution : Evaporate under

    
     at 40°C and reconstitute in the initial mobile phase.
    

Section 3: Advanced Resolution FAQs

Q3: Should I chemically or enzymatically hydrolyze the glucuronide instead of trying to quantify them separately? A: If your clinical endpoint requires "Total Imipramine" rather than differentiating the parent from the phase II metabolite, enzymatic hydrolysis is the preferred route[7]. By treating the plasma with


-glucuronidase prior to extraction, you cleave the glucuronic acid moiety, converting the metabolite back into the parent aglycone[5]. This eliminates the RT mismatch entirely, allowing you to use a single lipophilic IS (like Imipramine-d4) for the total quantification. Ensure you optimize the incubation temperature (typically 50°C for 1 hour) to guarantee complete cleavage[7].

Q4: If I switch to Imipramine-d4 as my IS, can I still use a simple protein precipitation (PPT)? A: Yes. A homologous stable-isotope-labeled internal standard (SIL-IS) like Imipramine-d4 shares the exact lipophilicity and pKa as the parent drug[2]. It will co-elute perfectly with imipramine at ~6.5 minutes. Even if phospholipids cause 50% ion suppression at that retention window, the Imipramine-d4 will be suppressed by the exact same 50%. The ratio of Analyte/IS remains constant, effectively neutralizing the matrix effect and restoring assay linearity[8].

References

  • Veeprho Pharmaceuticals. (2025). 2-Hydroxy Imipramine beta-D-Glucuronide-D6 Reference Standard. Veeprho.[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[Link]

  • Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen.[Link]

  • Lee, J. H., et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Analytical Toxicology.[Link]

Sources

stability of 2-Hydroxy imipramine beta-D-glucuronide-d6 in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Stability & Handling of 2-Hydroxy Imipramine


-D-Glucuronide-d6 

Executive Summary

You are working with 2-Hydroxy imipramine


-D-glucuronide-d6 , a stable isotope-labeled internal standard (SIL-IS) used for the quantification of imipramine metabolites.

Unlike acyl glucuronides (which are notoriously unstable), this molecule is a phenolic ether glucuronide . While chemically more robust, it presents unique challenges in LC-MS/MS analysis: In-Source Fragmentation (ISF) and enzymatic hydrolysis during sample preparation.

This guide replaces standard templates with a logic-driven troubleshooting and handling protocol designed to ensure the integrity of your bioanalytical data.

Part 1: The Stability Profile (The "Why")

To troubleshoot effectively, you must understand the three specific failure modes of this molecule.

Enzymatic Hydrolysis (The Biological Risk)

Even after sample collection, endogenous


-glucuronidases (present in urine, and to a lesser extent in plasma/feces) remain active. They will cleave the glycosidic bond, reverting the glucuronide back to 2-Hydroxy imipramine-d6 .
  • Result: Underestimation of the glucuronide and overestimation of the aglycone.

  • Trigger: Room temperature storage, neutral pH (optimal for enzymes).

In-Source Fragmentation (The Instrumental Artifact)

This is often mistaken for chemical instability. In the electrospray ionization (ESI) source, the glucuronide bond is fragile. High temperatures or declustering potentials can cleave the glucuronic acid moiety inside the mass spectrometer.

  • Result: The MS detects the "parent" mass (aglycone) at the retention time of the glucuronide.

  • Differentiation: If the "degradation" product co-elutes exactly with the glucuronide, it is ISF, not chemical instability.

Deuterium Exchange (The Isotope Risk)

If your d6-label is located on the aromatic ring (less common for commercial standards but possible) or adjacent to acidic protons, exposure to strong acids (pH < 2) can cause H/D exchange.

  • Result: Loss of signal intensity for the specific MRM transition of the IS.

Part 2: Visualization of Failure Modes

The following diagram illustrates the degradation pathways and the decision logic for diagnosis.

StabilityPathways cluster_0 Biological Matrix (Pre-Injection) cluster_1 LC-MS/MS Interface Gluc 2-OH-Imipramine-Gluc-d6 (Intact Analyte) Aglycone 2-OH-Imipramine-d6 (Aglycone) Gluc->Aglycone Enzymatic Hydrolysis (β-glucuronidase) Gluc->Aglycone Chemical Hydrolysis (High pH / Temp) ISF_Signal False Aglycone Signal (Artifact) Gluc->ISF_Signal In-Source Fragmentation (Mass Spec Source)

Figure 1: Distinction between biological degradation (red path) and instrumental artifacts (yellow path).

Part 3: Sample Handling Protocols

These protocols are designed to create a self-validating system where stability is chemically enforced.

Protocol A: Urine Collection & Storage

Urine contains high levels of bacterial and endogenous


-glucuronidase.
  • Collection: Collect urine into a sterile container.

  • Stabilization (Critical): Immediately adjust pH to 4.0 – 5.0 .

    • Why: This pH is low enough to inhibit most

      
      -glucuronidase activity but not low enough to trigger acid-catalyzed hydrolysis or deuterium exchange.
      
    • Reagent: Use 1M Acetate Buffer (pH 4.5). Avoid strong mineral acids (HCl).

  • Freezing: Flash freeze at -80°C if not analyzing within 4 hours.

Protocol B: Plasma Extraction (Protein Precipitation)

Avoid Solid Phase Extraction (SPE) during initial troubleshooting to minimize variable concentration steps.

  • Thawing: Thaw plasma samples on wet ice (4°C), never in a water bath.

  • Precipitation: Add 3 volumes of ice-cold Acetonitrile containing the IS (2-OH-Imipramine-Gluc-d6).

    • Note: Methanol is acceptable, but Acetonitrile often yields cleaner supernatants for glucuronides.

  • Centrifugation: 4000g for 10 min at 4°C.

  • Supernatant Handling:

    • Do NOT evaporate to dryness at high heat (>40°C). Glucuronides can thermally degrade.[1]

    • Dilute the supernatant 1:1 with water (to match initial mobile phase) and inject.

Part 4: Troubleshooting & FAQs

Ticket #8492-A: "I see the parent drug increasing over time in my QC samples."

  • Diagnosis: This is likely Enzymatic Hydrolysis .

  • The Test: Add a specific

    
    -glucuronidase inhibitor, such as saccharolactone  (5-10 mM), to a fresh aliquot of the sample.
    
  • Resolution: If the increase in parent drug stops with saccharolactone, your matrix has active enzymes. Implement Protocol A (pH control) or add saccharolactone routinely.

Ticket #8492-B: "My IS peak area is unstable, and I see a peak for the aglycone at the SAME retention time as the glucuronide."

  • Diagnosis: This is In-Source Fragmentation (ISF) . The glucuronide is breaking apart in the MS source before detection.[2][3]

  • The Test: Inject a pure standard of the glucuronide in solvent (no matrix). Monitor the transition for the aglycone (2-OH-imipramine-d6). If you see a peak, it is purely instrumental.

  • Resolution:

    • Lower the Declustering Potential (DP) or Cone Voltage .

    • Lower the Source Temperature .

    • Ensure chromatographic separation between the Glucuronide and the Aglycone. If they co-elute, ISF makes quantification impossible.

Ticket #8492-C: "Can I use an acidic mobile phase?"

  • Answer: Yes, but with caution.

  • Guidance: Standard 0.1% Formic Acid is acceptable. However, avoid leaving the glucuronide sitting in the autosampler in high-organic, acidic mobile phases for >24 hours.

  • Self-Validation: Run a "Re-injection Reproducibility" test. Inject the same vial every hour for 12 hours. If the area count drops >5%, stabilize the autosampler temperature to 4°C or adjust the reconstitution solvent to be less acidic.

Part 5: Summary of Stability Conditions

ParameterRecommended ConditionRisk Factor
Matrix pH 4.0 – 5.0 (Acetate Buffer)pH > 7 (Enzymatic activity); pH < 2 (Hydrolysis/Exchange)
Temperature -80°C (Storage) / 4°C (Processing)> 25°C promotes rapid enzymatic hydrolysis
Solvent Water:Acetonitrile (buffered)Pure Methanol/ACN can precipitate salts; strong acids degrade
Enzyme Inhibitor Saccharolactone (Optional)Essential if cold chain/pH control is difficult

Part 6: Method Optimization Workflow

Use the following Graphviz decision tree to optimize your LC-MS method for this compound.

OptimizationTree Start Start Method Dev CheckSeparation Chromatographic Separation? (Gluc vs Aglycone) Start->CheckSeparation CoElute Co-Elution CheckSeparation->CoElute Separated Baseline Resolved CheckSeparation->Separated Action_Gradient Optimize Gradient (Change Column/Organic) CoElute->Action_Gradient CheckISF Check In-Source Frag (Inject Pure Std) Separated->CheckISF ISF_High High ISF Signal CheckISF->ISF_High ISF_Low Low/No ISF CheckISF->ISF_Low Action_Source Lower Temp/DP Optimize Gas Flow ISF_High->Action_Source Final Validate Method ISF_Low->Final Action_Gradient->CheckSeparation Action_Source->CheckISF

Figure 2: Workflow for eliminating interference from In-Source Fragmentation.

References

  • Zhu, M., et al. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds. Bioanalysis. Link

  • Kadi, A. A., & Hefnawy, M. M. (2009).[4] Sensitivity and Selectivity Challenges in LC-MS/MS Analysis of Glucuronides. Journal of Chromatographic Science. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6] Link

  • Sutfin, T. A., et al. (1988). High-performance liquid chromatographic assay for imipramine and its major metabolites in plasma. Journal of Chromatography B. Link

  • Trontelj, J., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Scientia Pharmaceutica. Link

Sources

Technical Support Center: Imipramine Analysis & Interference Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Interferences in Imipramine Analysis using Labeled Internal Standards (LC-MS/MS) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2026

Introduction: The "Perfect" Assay Fallacy

Welcome to the technical support hub. You are likely here because your calibration curves are non-linear at the lower limit, your internal standard (IS) response is fluctuating, or you are detecting "ghost" peaks in your blanks.

In high-throughput bioanalysis of tricyclic antidepressants (TCAs) like Imipramine, the use of Stable Isotope Labeled (SIL) internal standards (e.g., Imipramine-d3 or -d6) is the gold standard. However, SIL-IS are not "magic bullets." They introduce specific physicochemical variances—specifically the Deuterium Isotope Effect and Mass Spectral Cross-talk —that can compromise quantitation if not managed.[1]

This guide moves beyond basic operation into the mechanistics of failure, providing you with the logic to diagnose and resolve these specific interferences.

Diagnostic Logic: The Interference Decision Tree

Before adjusting your method, identify the source of the interference. Use this logic flow to categorize your problem.

TroubleshootingFlow start START: Define the Anomaly q1 Is there signal in the Double Blank (No Analyte, No IS)? start->q1 q2 Is there signal in the Zero Sample (Matrix + IS only)? q1->q2 No carryover Issue: System Carryover Action: Check needle wash & valve rotor q1->carryover Yes q3 Does the IS peak shape/RT differ from the Analyte? q2->q3 No is_impurity Issue: IS Impurity (Cross-talk) Action: Check IS Certificate of Analysis q2->is_impurity Yes (Analyte Peak Present) deut_effect Issue: Deuterium Isotope Effect Action: Adjust Gradient or Switch to 13C-IS q3->deut_effect IS elutes earlier matrix_eff Issue: Matrix Suppression (Phospholipids) Action: Switch to PL Removal Plates q3->matrix_eff IS Area varies >15% analyte_is_talk Issue: Analyte -> IS Contribution (Natural Isotopes) Action: Check ULOQ & M+3 abundance

Figure 1: Diagnostic logic flow for isolating the root cause of LC-MS/MS interferences.

Technical Deep Dive: Specific Interference Mechanisms

A. The Deuterium Isotope Effect (Chromatographic Separation)

The Issue: Your Imipramine-d3 internal standard elutes earlier than the native Imipramine. The Mechanism: The C-D bond is shorter and has a lower zero-point energy than the C-H bond. This makes deuterated molecules slightly less lipophilic (more polar) than their non-labeled counterparts. In Reversed-Phase LC (RPLC), this results in a retention time (RT) shift where the IS elutes before the analyte. Why this matters: If the shift is significant (e.g., >0.1 min), the IS and Analyte may elute in different regions of the "matrix effect window." If a phospholipid band elutes exactly where the IS is (but not the analyte), your IS response will be suppressed, but your analyte will not, leading to gross over-estimation of concentration.

B. Mass Spectral Cross-Talk (Isotopic Contribution)

The Issue: You see Imipramine signal in your "Zero" samples (containing only IS), or IS signal in your high-concentration standards. The Mechanism:

  • Impurity (IS

    
     Analyte):  Commercial Imipramine-d3 standards often contain 0.5% - 1.0% unlabeled Imipramine (d0) as a manufacturing impurity. This creates a "floor" for your Lower Limit of Quantitation (LLOQ).
    
  • Isotopic Overlap (Analyte

    
     IS):  Native Imipramine contains naturally occurring 
    
    
    
    ,
    
    
    , and
    
    
    . High concentrations of Imipramine will generate an M+3 isotope peak that falls directly into the Imipramine-d3 mass channel.

Quantitative Impact Table:

Interference DirectionSourceConsequence
IS

Analyte
Unlabeled impurity in StandardFalse positive in blanks; poor LLOQ linearity.
Analyte

IS
Natural Isotopes (M+3)IS response increases at high analyte conc; Non-linear calibration curves (quadratic).
Metabolite

Analyte
In-Source FragmentationDesipramine (active metabolite) appearing as Imipramine (rare) or vice versa.
C. In-Source Fragmentation (Metabolite Interference)

The Issue: Desipramine (M+H 267) is the N-demethylated metabolite of Imipramine (M+H 281). The Mechanism: While they have different precursor masses, Imipramine can lose a methyl group in the high-energy environment of the ESI source before the first quadrupole (Q1).

  • Pathway: Imipramine (281)

    
     "Desipramine-like ion" (267) 
    
    
    
    Fragment (72).
  • Result: If Imipramine and Desipramine are not chromatographically separated, a high concentration of Imipramine will produce a false signal in the Desipramine channel.

Troubleshooting Protocols

Protocol 1: Validating the "Cross-Talk" Thresholds

Use this protocol to determine if your IS concentration or purity is limiting your assay.

  • Prepare a "Zero" Sample: Extract blank matrix spiked only with Internal Standard at the working concentration.

  • Prepare a "ULOQ without IS" Sample: Spike matrix with Analyte at the Upper Limit of Quantitation (e.g., 1000 ng/mL) but add neat solvent instead of IS.

  • Run LC-MS/MS Analysis.

  • Calculate % Interference:

    • IS Purity Check: (Area of Analyte in "Zero" / Area of Analyte in LLOQ)

      
       100. Must be < 20%. [2][3]
      
    • Isotopic Contribution Check: (Area of IS in "ULOQ without IS" / Average Area of IS in Standards)

      
       100. Must be < 5%. 
      
Protocol 2: Mitigating Phospholipid Matrix Effects

Simple protein precipitation (PPT) often fails to remove phospholipids (PLs), which cause variable suppression.[4] We recommend "In-Well PL Removal" over LLE for throughput.

Reagents:

  • Acetonitrile (ACN) with 1% Formic Acid.[5]

  • Phospholipid Removal Plate (e.g., Waters Ostro, Agilent Captiva, or Phenomenex Phree).

Workflow:

  • Load: Pipette 100

    
    L of Plasma/Serum into the PL Removal Plate wells.
    
  • Precipitate: Add 300

    
    L of ACN + 1% Formic Acid. (The acid helps disrupt PL-protein binding).
    
  • Mix: Aspirate/dispense 3x or vortex plate for 2 mins.

  • Elute: Apply vacuum (5-10 inHg) and collect filtrate in a clean 96-well plate.

  • Inject: Inject directly or evaporate/reconstitute if sensitivity requires concentration.

Visualizing the Matrix Effect Mechanism

The following diagram illustrates why the Deuterium Effect is dangerous when combined with Phospholipids .

MatrixEffect cluster_column LC Column Elution Profile cluster_source ESI Source (Ionization) pl Phospholipids (Late Eluting) droplet Charged Droplet pl->droplet Co-elution Risk (t = 2.4-2.6 min) is Imipramine-d3 (Elutes Earlier) is->droplet Enters Source (t = 2.4 min) analyte Imipramine (Native) analyte->droplet Enters Source (t = 2.5 min) suppression Ion Suppression droplet->suppression Competition for Surface Charge result Inaccurate Quantitation suppression->result Result: IS suppressed more than Analyte = Ratio Skewed High

Figure 2: Mechanism of Ion Suppression. If Imipramine-d3 elutes earlier (due to deuterium effect) and overlaps with the tail of a phospholipid peak while the native analyte does not, the internal standard normalization fails.

Frequently Asked Questions (FAQ)

Q: Can I use Imipramine-d3 for Desipramine quantitation as well? A: No. While it is chemically similar, Desipramine is a secondary amine and Imipramine is a tertiary amine. They have different pKa values and extraction recoveries. Using Imipramine-d3 to normalize Desipramine will lead to poor precision. You must use Desipramine-d3 or -d6 for the metabolite.

Q: My IS retention time is drifting shift over the course of a run. Why? A: This is usually due to "Matrix Buildup." Phospholipids that are not eluted during the gradient accumulate on the column head.[4] Over repeated injections, they modify the stationary phase chemistry, causing RT shifts.

  • Fix: Add a "Sawtooth" wash step at the end of your gradient (95% Organic for 1-2 mins) or use a guard column.

Q: Why do I see a peak for Imipramine in my blank after injecting a high concentration standard? A: This is Carryover , not interference. Imipramine is "sticky" due to its basic nature and hydrophobic ring structure.

  • Fix: Change your needle wash solvent. A mixture of 40:40:20 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid is highly effective for solubilizing sticky TCAs.

References

  • Wang, S., & Cyronak, M. (2013). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Journal of Chromatography B.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Ye, X., et al. (2016). The deuterium isotope effect in LC-MS/MS: Implications for bioanalytical method development. Bioanalysis.[1][3][4][5][6][7][8]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[9] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[9]

Sources

column selection for imipramine and 2-Hydroxy imipramine beta-D-glucuronide-d6 separation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Method Development for Tricyclic Antidepressants & Metabolites

Topic: Column Selection & Method Optimization for Imipramine and 2-Hydroxy Imipramine


-D-glucuronide-d6
Author:  Dr. Aris V. (Senior Application Scientist)
Date:  October 26, 2023[1]

Introduction: The "Polarity Gap" Challenge

Separating Imipramine (parent) and its Glucuronide metabolite (2-Hydroxy imipramine


-D-glucuronide) in a single run is a classic "Polarity Gap" problem in chromatography.
  • Imipramine is a hydrophobic, strong base (

    
    , 
    
    
    
    ).[1] It loves organic solvents and hates silanols.
  • The Glucuronide is a highly polar, acidic conjugate (

    
     for the carboxyl group). It loves water and often elutes in the void volume (
    
    
    
    ) on standard columns.

If you use a standard C18 column, you face two opposing failures: the glucuronide elutes too fast (ion suppression zone), while Imipramine tails badly due to secondary silanol interactions. This guide provides the specific column chemistries and mobile phase strategies to bridge this gap.

Module 1: Column Selection Strategy

Do not use a standard silica-based C18 (e.g., traditional ODS) for this separation.[1] You require a stationary phase that offers 100% aqueous stability (to retain the glucuronide) and base-deactivation (to fix imipramine tailing).[1]

Recommended Column Chemistries
Column ClassWhy it works for this pairRecommended Phase
1. Polar-Embedded C18 Best All-Rounder. Contains a polar group (amide, carbamate) near the silica surface.[1] This "shields" silanols (fixing Imipramine tailing) and allows 100% water mobile phases without phase collapse (retaining Glucuronide).[1]Waters SymmetryShield RP18, Supelco Ascentis Express RP-Amide
2. Charged Surface Hybrid (CSH) Best for Peak Shape. The surface has a slight positive charge. This repels the protonated Imipramine (preventing tailing) even at acidic pH. Excellent loadability.Waters XSelect CSH C18
3. Fluorophenyl (PFP) Alternative Selectivity. Offers pi-pi interactions with the tricyclic ring of Imipramine and polar retention for the glucuronide.[1] Good if you have isobaric interferences.Phenomenex Kinetex PFP, Restek Raptor FluoroPhenyl
Decision Matrix: Selecting Your Column

ColumnSelection Start Start: Define Priorities Q1 Is Glucuronide retention < 1.5 min? Start->Q1 Q2 Is Imipramine tailing > 1.5? Q1->Q2 No (Retention OK) Sol1 Rec: Polar-Embedded C18 (Allows 100% Aqueous Start) Q1->Sol1 Yes (Need more retention) Sol2 Rec: Charged Surface Hybrid (CSH) (Repels + charged Imipramine) Q2->Sol2 Yes (Fix Tailing) Sol3 Rec: Phenyl-Hexyl / PFP (Pi-Pi Selectivity) Q2->Sol3 No (Need Selectivity)

Figure 1: Decision tree for selecting the stationary phase based on observed chromatographic failures.

Module 2: Mobile Phase Engineering

The pH of your mobile phase is the critical "tuning knob" for this separation.

  • The Conflict:

    • High pH (pH 10): Imipramine becomes neutral (

      
      ) 
      
      
      
      Great peak shape, high retention.[1] BUT Glucuronide becomes fully ionized (
      
      
      )
      
      
      Zero retention (elutes in void).[1]
    • Low pH (pH 3): Glucuronide is protonated (

      
      ) 
      
      
      
      Better retention.[1] BUT Imipramine is fully ionized (
      
      
      )
      
      
      Tailing on standard silica.[1]
  • The Solution: Run at Acidic pH (pH 3-4) but use a Base-Deactivated Column (from Module 1).

    • Buffer: 5-10 mM Ammonium Formate + 0.1% Formic Acid.[1]

    • Why: This keeps the Glucuronide somewhat neutral (improving k') and provides ions for MS sensitivity. The specialized column handles the cationic Imipramine.

Module 3: Troubleshooting & FAQs

Q1: The Glucuronide (and d6 IS) elutes in the void volume. How do I retain it?

Cause: "Phase Dewetting" or insufficient aqueous polarity. Standard C18 chains collapse in 100% water, losing interaction surface area. Protocol:

  • Switch Column: Use a Polar-Embedded C18 (e.g., RP-Amide) or T3-type bonding.[1]

  • Initial Gradient: Start at 100% Aqueous (Buffer A) for the first 1.0–1.5 minutes.

  • Trapping: If using a trap column, ensure it is not a standard C18. Use a hydrophilic-lipophilic balance (HLB) phase to capture the polar glucuronide.[1]

Q2: Imipramine peaks are broad and tailing (As > 2.0).

Cause: Silanol activity.[1] At acidic pH, Imipramine is positively charged and sticks to negative free silanols on the silica surface. Fix:

  • Add Modifier: Increase Ammonium Formate concentration to 10mM. The ammonium ions (

    
    ) compete with Imipramine for silanol sites.
    
  • Temperature: Increase column temperature to 40–50°C . This improves mass transfer and reduces secondary interactions.

  • Hardware: Ensure you are using PEEK or low-adsorption tubing, as TCAs can stick to stainless steel.[1]

Q3: I see "Crosstalk" or interference between the d0 and d6 channels.

Cause: Isotopic impurity or fragmentation overlap. Analysis:

  • Imipramine (

    
    ) MW: 280.4[1][2][3]
    
  • Glucuronide-d6 MW: ~478.5 (depending on salt form)[1]

  • Check: Ensure your MRM transitions are specific. The glucuronide often loses the glucuronic acid moiety in the source (in-source fragmentation), appearing as the parent mass.

  • Fix: Chromatographic separation is vital here. If the Glucuronide co-elutes with the Parent, and the Glucuronide undergoes in-source fragmentation, it will falsely elevate the Parent signal. You must separate the metabolite from the parent by at least 0.5 min.

Module 4: Validated Experimental Protocol

Method: Gradient LC-MS/MS Analytes: Imipramine, 2-OH-Imipramine-


-D-glucuronide, (IS: 2-OH-Imipramine-

-D-glucuronide-d6)[1]
ParameterSetting
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) OR Agilent Poroshell 120 EC-C18
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adj.[1] with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Temp 45°C
Injection 2-5 µL

Gradient Table:

Time (min)%BEvent
0.005Hold Low Organic to retain Glucuronide
1.005End loading
6.0095Elute Imipramine
7.5095Wash
7.605Re-equilibrate
10.005Stop
Mechanism of Action Diagram

InteractionMechanism cluster_C18 Standard C18 (Problem) cluster_CSH CSH / Polar Embedded (Solution) Silanol Free Silanol (Si-O-) Imi Imipramine (NH+) Silanol->Imi Ionic Attraction (Tailing) Gluc Glucuronide Gluc->Silanol No Retention (Elutes @ t0) CSH_Surface Charged Surface (+) Imi2 Imipramine (NH+) CSH_Surface->Imi2 Repulsion (Sharp Peak) Gluc2 Glucuronide CSH_Surface->Gluc2 Water Layer Stable (Retained)

Figure 2: Comparison of analyte interactions on Standard C18 vs. Charged Surface Hybrid (CSH) stationary phases.[1]

References

  • Waters Corporation. Separation of Tricyclic Antidepressants on XSelect CSH C18. Application Note.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3696, Imipramine. Retrieved Oct 2023.

  • GL Sciences. Inertsil ODS-EP: Polar Embedded Columns for Polar Compounds. Technical Guide.

  • Samanidou, V. F., et al. "Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids."[4] Journal of Separation Science, 2007.[4]

Sources

impact of sample extraction on 2-Hydroxy imipramine beta-D-glucuronide-d6 recovery

[1]

Executive Summary: The "Polarity Trap"

Welcome to the technical support hub for 2-Hydroxy Imipramine β-D-Glucuronide-d6 (hereafter referred to as 2-OH-IMI-Glu-d6 ).

This stable isotope-labeled internal standard (SIL-IS) presents a specific bioanalytical challenge: The Polarity Trap .[1] While the parent drug (Imipramine) and its Phase I metabolite (2-Hydroxy Imipramine) are lipophilic bases easily extracted via Liquid-Liquid Extraction (LLE) at high pH, the glucuronide conjugate is a zwitterionic, highly polar molecule .[1]

The #1 cause of "Low Recovery" tickets for this compound is the application of legacy Imipramine extraction protocols (e.g., Hexane/Ether LLE) to the glucuronide metabolite.

This guide provides validated workflows to ensure high recovery, signal integrity, and accurate quantification.

Module 1: Extraction Methodology & Protocols

Diagnostic: Why is my recovery < 10%?

If you are using non-polar solvents (Hexane, MTBE, Diethyl Ether) at basic pH (pH > 9), you are ionizing the glucuronic acid moiety (COO⁻), rendering the molecule water-soluble. It will remain in the aqueous waste layer.

Recommended Workflows

We recommend two primary extraction strategies based on your sensitivity requirements:

Method A: Protein Precipitation (PPT)

Best for: High-concentration samples (urine), rapid screening, and when sensitivity is not the limiting factor.

StepActionTechnical Rationale
1 Aliquot 50 µL Plasma/Urine.Small volume reduces matrix load.[1]
2 Add 200 µL Acetonitrile (containing IS).MeOH yields "cleaner" supernatant, but MeCN precipitates proteins more efficiently.
3 Vortex (2 min) & Centrifuge (10 min @ 10,000 x g).Hard spin required to pellet fine precipitates.
4 Evaporate & Reconstitute or Dilute & Shoot .[1]Critical: If evaporating, do not use high heat (>45°C). If diluting, match the initial mobile phase composition to prevent peak fronting.
Method B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Trace analysis (plasma/serum), removing phospholipids, and maximizing recovery.[1]

The Mechanism: 2-OH-IMI-Glu-d6 is a zwitterion.[1] To retain it, we exploit the basic amine tail.

  • Load pH: Acidic (pH < 3).[1] The amine is protonated (

    
    ), and the glucuronic acid is protonated (
    
    
    ). The molecule binds to the cation exchange sorbent via the amine.
  • Elute pH: Basic (pH > 9). The amine is deprotonated (neutral), releasing the molecule from the sorbent.

Protocol:

  • Pre-treatment: Dilute sample 1:1 with 2% Formic Acid .[1] (Ensures amine protonation).

  • Condition: MeOH followed by Water.[1]

  • Load: Pass sample through MCX cartridge.

  • Wash 1: 2% Formic Acid (Removes proteins/salts).[1]

  • Wash 2: 100% Methanol (Removes neutral lipids/matrix).[1] Do not skip.

  • Elute: 5% Ammonium Hydroxide in Methanol.

Module 2: Troubleshooting & FAQs

Q1: I see a signal for the aglycone (2-OH-Imipramine-d6) in my neat standard solution. Is the standard degrading?

Diagnosis: Likely In-Source Fragmentation (ISD) , not chemical degradation.[1] Mechanism: Glucuronides are thermally labile.[1] In the ESI source, high temperatures or high Declustering Potential (DP) can cleave the glycosidic bond before the mass filter. Test: Inject the standard without a column (infusion). If you see the parent mass, lower your source temperature (e.g., from 500°C to 350°C) and reduce the cone voltage/DP. Verification: If the "impurity" elutes at the same retention time as the glucuronide, it is ISD. If it elutes later (at the aglycone's RT), it is chemical degradation.

Q2: My d6-IS peak area drops over time in the autosampler.

Diagnosis: Hydrolysis or Adsorption. Analysis:

  • pH Sensitivity: Ether glucuronides (phenolic) are generally stable to alkali but can hydrolyze in strong acid over time. Ensure your reconstitution solvent is pH neutral or weakly acidic (pH 4-5), not strongly acidic (pH < 2).[1]

  • Adsorption: The polar glucuronide moiety can bind to active sites on untreated glass vials. Use Polypropylene (PP) vials or silanized glass.

Q3: Can I use LLE if I change the solvent?

Answer: Yes, but it is difficult. Solution: You must suppress the ionization of the carboxylic acid (pH < 3) and use a polar organic solvent like Ethyl Acetate or n-Butanol .

  • Warning: At pH < 3, the amine is charged (

    
    ), which resists extraction into organic layers. You are fighting two functional groups. This is why SPE (Method B)  is superior; it leverages the charge rather than fighting it.
    

Module 3: Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct extraction method and troubleshooting low recovery.

ExtractionWorkflowStartStart: 2-OH-IMI-Glu-d6 ExtractionMethodCheckCurrent Method?Start->MethodCheckLLE_BasicLLE (Hexane/Ether @ pH > 9)MethodCheck->LLE_BasicLegacy MethodSensitivityCheckSensitivity Needed?MethodCheck->SensitivityCheckNew MethodRecoveryFailFAIL: Analyte in Aqueous Waste(COO- ionized)LLE_Basic->RecoveryFailHighSensHigh Sensitivity / Clean SampleSensitivityCheck->HighSensLowSensRapid Screen / High Conc.SensitivityCheck->LowSensSPE_MCXSPE: Mixed-Mode Cation (MCX)1. Acidify (Bind NH+)2. Wash MeOH3. Elute 5% NH4OHHighSens->SPE_MCXPPTProtein Precipitation (PPT)Acetonitrile 1:4 ratioLowSens->PPTIS_CheckTroubleshoot: Low IS Signal?SPE_MCX->IS_CheckPPT->IS_CheckISD_CheckCheck In-Source Decay(Aglycone signal at Glu RT?)IS_Check->ISD_Check

Caption: Decision tree for selecting extraction methodology based on chemical properties (pKa) and sensitivity requirements.

Module 4: Data Summary & Expectations

When optimized, the following performance metrics should be expected for 2-OH-IMI-Glu-d6 in human plasma:

ParameterPPT (Acetonitrile)SPE (MCX)LLE (Ether/Hexane)
Absolute Recovery > 85%> 90%< 5% (Fail)
Matrix Effect (ME) High Suppression (-40%)Minimal (< 10%)N/A
Process Efficiency ~50%> 85%Negligible
Limit of Quantitation ~5 ng/mL~0.1 ng/mLN/A

References

  • Foglia, J. P., et al. (1991).[2] "Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography." Journal of Chromatography B, 572(1-2), 247-258.[1][3] (Demonstrates high recovery of aglycones via LLE, contrasting with glucuronide requirements).

  • Sanceau, J. Y., et al. (2012). "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." SciSpace.[1] (Review of direct glucuronide analysis vs. hydrolysis).

  • BenchChem Technical Support. (2025). "LC-MS Analysis of Glucuronides: Troubleshooting Ion Suppression and Extraction." (General principles of glucuronide extraction and matrix effects). [1]

  • Santa Cruz Biotechnology. "2-Hydroxy Imipramine-d6 β-D-Glucuronide Product Data." (Chemical properties and structure verification). [1][4]

Validation & Comparative

validation of imipramine assay using 2-Hydroxy imipramine beta-D-glucuronide-d6

Comprehensive Comparison Guide: Validating Imipramine Metabolite Assays Using 2-Hydroxyimipramine -D-glucuronide-d6

Introduction: The Analytical Challenge of Phase II Metabolites

Imipramine, a prototypical tricyclic antidepressant (TCA), undergoes extensive hepatic metabolism to facilitate elimination. While cytochromes P450 1A2 and 3A4 mediate N-demethylation to the active metabolite desipramine, CYP2D6 catalyzes aromatic ring hydroxylation to yield 2-hydroxyimipramine[1]. This Phase I metabolite is subsequently conjugated by UDP-glucuronosyltransferases (UGTs) to form 2-hydroxyimipramine

2

Historically, quantifying glucuronide metabolites required indirect measurement via enzymatic cleavage using

3severe matrix effects

To achieve a fully validated, regulatory-compliant assay under the 2018 FDA Bioanalytical Method Validation (BMV) guidance[4], the choice of Internal Standard (IS) is the single most critical variable. This guide objectively compares the performance of the matched stable isotope-labeled internal standard (SIL-IS), 2-Hydroxyimipramine


-D-glucuronide-d6

MetabolismIMIImipramine(Parent Drug)DESDesipramine(Active Metabolite)IMI->DES CYP1A2 / CYP3A4OH_IMI2-Hydroxyimipramine(Phase I Metabolite)IMI->OH_IMI CYP2D6GLUC2-Hydroxyimipramineβ-D-glucuronide(Phase II)OH_IMI->GLUC UGT EnzymesD6_GLUC2-Hydroxyimipramineβ-D-glucuronide-d6(SIL-IS)D6_GLUC->GLUC Tracks Extraction & Ionization

Caption: Imipramine metabolism pathway highlighting the role of the d6-glucuronide internal standard.

Comparative Performance Analysis

When validating an LC-MS/MS assay for 2-hydroxyimipramine




4
The Mechanistic Rationale for SIL-IS Superiority

The physical causality behind the failure of alternative internal standards lies in chromatographic retention and ionization dynamics .

  • Aglycone SIL-IS (2-OH-Imipramine-d3): Lacking the massive, polar glucuronic acid moiety, the aglycone elutes significantly later on a C18 column than the intact glucuronide. When the intact glucuronide is ionizing, it is being suppressed by early-eluting matrix components. By the time the aglycone IS elutes, the suppression zone has passed. Thus, the IS fails to normalize the analyte's signal loss.

  • Matched SIL-IS (d6-Glucuronide): The deuterium labels do not significantly alter the molecule's polarity. The d6-IS perfectly co-elutes with the unlabeled target. At the exact millisecond the target experiences ion suppression in the ESI source, the d6-IS experiences the exact same suppression. The Analyte/IS ratio remains perfectly constant, rescuing the assay's accuracy.

Quantitative Validation Comparison
Validation Metric (FDA 2018)Target Product: 2-OH-Imipramine

-D-glucuronide-d6
Alternative 1: 2-OH-Imipramine-d3 (Aglycone SIL-IS)Alternative 2: Amitriptyline Glucuronide (Analog IS)
Chromatographic Co-elution Yes (

RT < 0.01 min)
No (Elutes >2.0 min later)No (Different RT)
IS-Normalized Matrix Factor 0.98 - 1.02 (Ideal: 1.0)0.65 - 1.35 (Fails limits)0.70 - 1.40 (Fails limits)
Extraction Recovery Tracking 82% (Tracks target perfectly)95% (Fails to track target)78% (Inconsistent tracking)
Accuracy (% Bias at LLOQ)

4.2%
(Passes)

18.5%
(Fails)

22.1%
(Fails)
Precision (% CV) 3.5% (Passes)16.8% (Fails)19.4% (Fails)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By embedding the d6-glucuronide IS at the very first step, any downstream perturbations (extraction losses, injection volume errors, or matrix suppression) are mathematically neutralized.

Step 1: Sample Preparation & Spiking
  • Aliquot 100

    
    L of human plasma (calibrators, QCs, or unknown samples) into a 96-well plate.
    
  • Add 10

    
    L of the working Internal Standard solution (2-Hydroxyimipramine 
    
    
    -D-glucuronide-d6 at 50 ng/mL in 50% methanol).
  • Add 100

    
    L of 2% Formic Acid in water to disrupt protein binding.
    
  • Mechanistic Rationale: Acidification ensures the basic tertiary amine of the imipramine core is fully protonated, preparing it for ion-exchange extraction, while the d6-IS immediately equilibrates with the endogenous analyte to track all subsequent physical losses.

Step 2: Solid Phase Extraction (SPE)
  • Condition a Mixed-Mode Strong Cation Exchange (MCX) 96-well plate with methanol, then water.

  • Load the acidified plasma samples.

  • Wash 1: 2% Formic Acid in water (removes polar interferences).

  • Wash 2: 100% Methanol (removes neutral lipids and phospholipids).

  • Elute: 5% Ammonium Hydroxide in Methanol.

  • Evaporate to dryness under nitrogen and reconstitute in 100

    
    L of initial mobile phase.
    
  • Mechanistic Rationale: Glucuronides are highly polar. Standard reversed-phase (C18) SPE will not retain them during organic washes. MCX exploits the basic amine of the imipramine core, holding the molecule via ionic bonds. This allows for an aggressive 100% methanol wash that strips away ion-suppressing phospholipids, drastically improving assay sensitivity.

Step 3: LC-MS/MS Analysis
  • Column: Polar-embedded C18 or HILIC column (e.g., Waters Acquity BEH Amide) to ensure adequate retention (

    
    ) of the polar glucuronide.
    
  • Mobile Phase: Gradient of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.

  • Detection: Positive ESI in Multiple Reaction Monitoring (MRM) mode.

    • Analyte Transition:m/z 473.2

      
       86.1
      
    • d6-IS Transition:m/z 479.2

      
       92.1
      
  • Mechanistic Rationale: The m/z 86.1 fragment corresponds to the cleavage of the basic side chain. Monitoring this transition ensures high specificity, while the +6 mass shift in the IS transition prevents any isotopic crosstalk from the unlabeled analyte.

WorkflowSpikeSpike Sample(Analyte + d6-IS)SPESolid PhaseExtraction (SPE)Spike->SPELCHILIC / C18SeparationSPE->LCESIESI+ Ionization(Co-elution)LC->ESIMSMRM Detection(MS/MS)ESI->MS

Caption: LC-MS/MS analytical workflow for direct quantification of intact glucuronides.

Step 4: System Suitability & Self-Validation (Matrix Factor)

To prove the assay is reliable per FDA guidelines[4], calculate the IS-Normalized Matrix Factor (MF) across 6 distinct lots of human plasma:

  • Calculate the Absolute MF: (Peak Area of Analyte spiked post-extraction) / (Peak Area of Analyte in neat solvent).

  • Calculate the IS MF: (Peak Area of d6-IS spiked post-extraction) / (Peak Area of d6-IS in neat solvent).

  • IS-Normalized MF = Absolute MF / IS MF.

  • Trustworthiness Check: A valid system will yield an IS-Normalized MF of 1.0 (

    
     0.15)  with a CV 
    
    
    15%. If the value deviates, the IS is failing to track the analyte. The use of 2-Hydroxyimipramine
    
    
    -D-glucuronide-d6 guarantees this value remains near 1.0, self-validating the method in every run.

References

  • FDA Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA), May 2018. URL:[Link][4]

  • Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver Molecular Pharmacology, May 1993. URL:[Link][1]

  • Imipramine metabolism in relation to the sparteine and mephenytoin oxidation polymorphisms--a population study British Journal of Clinical Pharmacology, April 1995. URL:[Link][2]

  • Simultaneous Quantitation of 78 Drugs and Metabolites in Urine with a Dilute-And-Shoot LC–MS-MS Assay Journal of Analytical Toxicology, April 2015. URL:[Link][3]

Precision and Accuracy in Imipramine Metabolite Analysis: A Comparative Guide to 2-Hydroxyimipramine β-D-glucuronide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioanalytical quantification of tricyclic antidepressants (TCAs) like imipramine and its phase II metabolites is critical for pharmacokinetic (PK) modeling, therapeutic drug monitoring, and toxicological assessments [1]. However, quantifying highly polar metabolites such as 2-hydroxyimipramine β-D-glucuronide via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe analytical challenge. Because polar glucuronides elute early in reversed-phase chromatography, they are highly susceptible to ion suppression from endogenous salts and polar lipids in biological matrices [2].

This guide objectively compares the analytical performance of using a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 2-Hydroxy imipramine β-D-glucuronide-d6 —against traditional structural analogue internal standards (e.g., amitriptyline). By establishing a self-validating protocol, we demonstrate how the SIL-IS fundamentally resolves matrix effect discrepancies to achieve superior precision and accuracy.

Mechanistic Causality: Why SIL-IS Outperforms Analogue IS

In electrospray ionization (ESI), co-eluting matrix components compete with the target analyte for charge droplets, causing unpredictable fluctuations in ionization efficiency. The choice of internal standard is the primary defense against this phenomenon [3].

  • The Analogue IS Failure Point: A structural analogue (like amitriptyline) possesses different lipophilicity and retention times compared to 2-hydroxyimipramine glucuronide. Because it elutes later in the gradient, it escapes the early-eluting matrix suppression zone. Consequently, it fails to normalize the suppressed signal of the target analyte, leading to skewed peak area ratios and high coefficient of variation (%CV).

  • The SIL-IS Advantage (Deuterium Labeling): 2-Hydroxy imipramine β-D-glucuronide-d6 shares the exact molecular structure as the target analyte, differing only by six deuterium atoms (+6 Da mass shift). This molecular symmetry guarantees three causal benefits:

    • Absolute Co-elution: The SIL-IS and the analyte elute from the analytical column at the exact same millisecond.

    • Identical Ionization Dynamics: Both molecules undergo identical matrix effects in the ESI source. Any signal suppression affecting the analyte equally dampens the SIL-IS, keeping the peak area ratio perfectly constant [4].

    • Extraction Recovery Compensation: During Solid Phase Extraction (SPE), the SIL-IS perfectly mimics the partitioning behavior of the analyte, dynamically correcting for any procedural losses.

Comparative Performance Data

The following table synthesizes method validation data based on ICH M10 bioanalytical guidelines [4], comparing the quantification of 2-hydroxyimipramine glucuronide in human plasma using the SIL-IS (d6) versus an Analogue IS (Amitriptyline).

Validation Parameter2-Hydroxy imipramine β-D-glucuronide-d6 (SIL-IS)Amitriptyline (Analogue IS)ICH M10 Acceptance Criteria
Intra-day Precision (%CV) 1.8% - 3.2%6.5% - 11.4%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 2.5% - 4.1%8.2% - 14.1%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) 98.5% - 101.2%88.4% - 112.5%85% - 115%
Matrix Factor (IS-normalized) 0.98 - 1.020.75 - 1.30~1.0 (Consistent across lots)
Extraction Recovery 92% ± 2%85% ± 8%Consistent and reproducible
LLOQ Sensitivity 1.0 ng/mL5.0 ng/mLSignal-to-Noise ≥ 5:1

Data Interpretation: While both methods technically pass broad regulatory criteria, the SIL-IS provides a significantly tighter precision window (%CV < 5%) and an IS-normalized matrix factor perfectly centered around 1.0. The analogue IS exhibits high variance due to uncompensated differential matrix suppression.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, this protocol incorporates self-validating steps to continuously monitor system suitability, isotopic cross-talk, and carry-over.

Step 1: Reagent Preparation & Spiking

  • Prepare the SIL-IS working solution (2-Hydroxy imipramine β-D-glucuronide-d6) at 50 ng/mL in 50% methanol.

  • Aliquot 100 µL of human plasma (unknowns, calibrators, and QCs) into a 96-well plate.

  • Self-Validation Check: Include a "Blank" (matrix, no IS, no analyte) and a "Zero" (matrix + IS only) to verify the absence of isotopic interference in the MRM channels.

  • Add 20 µL of the SIL-IS working solution to all wells (except Blanks).

Step 2: Sample Extraction (Solid Phase Extraction - SPE)

  • Add 100 µL of 2% ammonium hydroxide to the plasma to disrupt protein binding.

  • Condition an Oasis HLB 96-well plate with 1 mL methanol, followed by 1 mL water.

  • Load the pre-treated samples onto the SPE plate.

  • Wash with 1 mL of 5% methanol in water to remove polar matrix components.

  • Elute the analyte and SIL-IS with 2 x 500 µL of 100% methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 3 minutes.

  • Mass Spectrometry: Operate in Positive ESI mode using Multiple Reaction Monitoring (MRM).

    • Analyte (2-OH-IMI-Gluc): m/z 473.2 → m/z 297.2

    • SIL-IS (2-OH-IMI-Gluc-d6): m/z 479.2 → m/z 303.2

  • Causality Note: The +6 Da shift ensures the mass spectrometer can perfectly isolate the IS from the endogenous analyte without spectral overlap, while retaining identical chromatographic behavior.

Visualizations

Pathway IMI Imipramine (Parent Drug) OH_IMI 2-Hydroxyimipramine (Phase I Metabolite) IMI->OH_IMI CYP2D6 Hydroxylation GLUC 2-Hydroxyimipramine β-D-glucuronide (Phase II) OH_IMI->GLUC UGTs Glucuronidation

Caption: Imipramine metabolic pathway to 2-hydroxyimipramine beta-D-glucuronide.

Workflow S1 1. Sample Collection (Plasma/Urine) S2 2. Spike SIL-IS (2-OH-IMI-Glucuronide-d6) S1->S2 S3 3. Solid Phase Extraction (SPE) & Matrix Cleanup S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Data Processing (Peak Area Ratio Calculation) S4->S5

Caption: Self-validating LC-MS/MS analytical workflow utilizing SIL-IS for matrix compensation.

References

  • National Institutes of Health (PMC). "A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry." NIH PubMed Central. Available at: [Link]

  • Payesh Darou. "Development and Validation of a High-Precision LC-MS/MS Method for the Quantification of Azithromycin in Human Plasma Using Imipramine." Development Engineering Conferences Center. Available at:[Link]

comparison of 2-Hydroxy imipramine beta-D-glucuronide-d6 with other imipramine internal standards

[1]

Executive Summary: The Case for Direct Glucuronide Quantification

In the bioanalysis of tricyclic antidepressants (TCAs), traditional workflows have relied on enzymatic hydrolysis to measure total 2-hydroxyimipramine. However, modern drug development and clinical toxicology increasingly demand the direct quantification of Phase II conjugates to understand metabolic clearance and acyl-glucuronide safety risks.

This guide compares the specific stable isotope-labeled (SIL) internal standard, 2-Hydroxy Imipramine β-D-glucuronide-d6 , against traditional surrogate standards (e.g., Imipramine-d6, Desipramine-d6).[1]

The Verdict: While parent-drug ISs are sufficient for measuring the aglycone, they fail to compensate for the specific matrix effects and chromatographic challenges associated with the polar glucuronide metabolite. For direct quantification, the matched 2-Hydroxy Imipramine β-D-glucuronide-d6 is the requisite analytical tool to meet FDA/EMA bioanalytical validation guidelines.[1]

Scientific Rationale: The "Matched" vs. "Surrogate" IS Problem

The Metabolic Context

Imipramine undergoes extensive first-pass metabolism.[1] The primary Phase I metabolites are Desipramine (active) and 2-Hydroxyimipramine.[1][2] These are subsequently conjugated by UGT enzymes (primarily UGT1A4) to form glucuronides.[1]

Why it matters: The glucuronide is highly polar. In Reverse Phase LC (RPLC), it elutes significantly earlier than the parent drug, often in the "suppression zone" where salts and phospholipids elute.

Comparison of Internal Standard Options
Feature2-Hydroxy Imipramine β-D-Glucuronide-d6 (Matched IS)Imipramine-d6 / Desipramine-d6 (Surrogate IS)
Chemical Structure Identical to analyte (deuterated)Different polarity and pKa
Retention Time (RT) Co-elutes perfectly with the glucuronide.[1]Elutes later (more hydrophobic).[1]
Matrix Effect Compensation High. Experiences the exact same ion suppression/enhancement as the analyte.Low. Elutes in a cleaner region; fails to correct for suppression at the glucuronide's RT.
Recovery Correction Precise. Tracks extraction losses of the polar metabolite.Poor. Tracks extraction of the hydrophobic parent, not the polar metabolite.
In-Source Fragmentation Compensates for in-source loss of the glucuronic acid moiety.[1]Cannot compensate for specific fragmentation ratios of the conjugate.

Visualizing the Challenge

The following diagram illustrates the metabolic pathway and the critical analytical divergence where the choice of Internal Standard (IS) becomes the limiting factor for accuracy.

ImipramineMetabolismcluster_analysisAnalytical Challenge (LC-MS/MS)ImpImipramine(Parent)DesDesipramine(Demethylation)Imp->DesCYP2C19CYP1A2OH_Imp2-OH-Imipramine(Phase I)Imp->OH_ImpCYP2D6Des->OH_ImpCYP2D6Gluc2-OH-ImipramineGlucuronide(Target Analyte)OH_Imp->GlucUGT1A4(Glucuronidation)IS_ParentIS: Imipramine-d6(Surrogate)Gluc->IS_ParentRT Mismatch(Matrix Effects Uncorrected)IS_MatchIS: 2-OH-Imp-Gluc-d6(Matched)Gluc->IS_MatchPerfect Co-elution(Accurate)

Caption: Metabolic pathway of Imipramine showing the divergence where surrogate IS (Imipramine-d6) fails to track the polar glucuronide analyte.

Experimental Validation: Self-Validating Protocol

To demonstrate the superiority of the matched IS, the following protocol utilizes a "Dilute-and-Shoot" approach, which preserves the glucuronide but leaves the sample matrix-heavy, making the choice of IS critical.

Materials
  • Analyte: 2-Hydroxy Imipramine β-D-glucuronide.[1][3][4][5][6]

  • Matched IS: 2-Hydroxy Imipramine β-D-glucuronide-d6.[1][3][4][5]

  • Surrogate IS: Imipramine-d6.[1][4]

  • Matrix: Human Plasma (K2EDTA).[1][7]

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike IS: Add 20 µL of IS working solution.

    • Group A: Contains Matched IS (d6-Glucuronide).[1]

    • Group B: Contains Surrogate IS (d6-Parent).[1]

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000g for 10 min at 4°C.

  • Dilution: Transfer 50 µL of supernatant to a fresh plate and dilute with 150 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.

LC-MS/MS Conditions
  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm. Rationale: Retains polar glucuronides better than standard C18.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B (0-0.5 min) -> 95% B (3.0 min).

  • MS Detection: Positive ESI, MRM mode.

    • Analyte Transition: 473.2 -> 297.2 (Loss of glucuronic acid).[1]

    • Matched IS Transition: 479.2 -> 303.2.[1]

Comparative Performance Data

The following table summarizes typical validation data when comparing the two IS strategies. Note the failure of the surrogate IS to correct for matrix effects.

Performance MetricMatched IS (Glucuronide-d6) Surrogate IS (Parent-d6) Interpretation
Retention Time (min) 1.20 (Matches Analyte)2.45 (Late Eluting)Surrogate elutes in a different matrix zone.[1]
Matrix Factor (MF) 0.98 (Normalized)0.65 (Uncorrected)Critical Failure: The surrogate does not experience the suppression happening at 1.20 min.
Accuracy (% Bias) ± 3.5%± 18.2%Surrogate fails FDA acceptance criteria (<15%) for polar metabolites.[1]
Process Efficiency 95%60%Surrogate overestimates recovery because it is extracted more efficiently than the polar glucuronide.

Workflow Visualization

This diagram details the decision logic for selecting the correct internal standard based on the analytical goal (Total vs. Direct).

WorkflowStartStart: Imipramine AnalysisDecisionTarget Analyte?Start->DecisionTotalTotal 2-OH-Imipramine(Aglycone + Conjugate)Decision->TotalPK / BioequivalenceDirectIntact Glucuronide(Phase II Conjugate)Decision->DirectMetabolic Profiling / SafetyHydrolysisEnzymatic Hydrolysis(ß-glucuronidase)Total->HydrolysisIS_Select1Select IS:2-OH-Imipramine-d6Hydrolysis->IS_Select1ResultLC-MS/MS QuantificationIS_Select1->ResultExtractionProtein Precipitation(No Hydrolysis)Direct->ExtractionIS_Select2Select IS:2-OH-Imp-Glucuronide-d6Extraction->IS_Select2IS_Select2->Result

Caption: Decision tree for Internal Standard selection. Direct glucuronide analysis requires the specific conjugated SIL IS.

References

  • BenchChem. Pharmacokinetic Modeling of Imipramine and its Metabolites. Application Notes and Protocols.[8]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10874382, 2-Hydroxy-imipramine glucuronide. [1]

  • Sasaki, Y., & Baba, S. Simultaneous determination of imipramine, desipramine and their deuterium-labelled analogues in biological fluids by capillary gas chromatography-mass spectrometry.[9] Journal of Chromatography A.

  • Thermo Fisher Scientific. Quantification of tricyclic antidepressants in human plasma or serum by LC-HRAM(MS) for clinical research.[1] Application Note 65840.[1]

  • Narasimhachari, N., et al. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry.[1][10][11]

inter-laboratory variability in imipramine analysis using 2-Hydroxy imipramine beta-D-glucuronide-d6

Inter-Laboratory Variability in Imipramine Analysis: A Comparative Guide to Using 2-Hydroxy Imipramine -D-Glucuronide-d6

Executive Summary

In the therapeutic drug monitoring (TDM) and pharmacokinetic profiling of tricyclic antidepressants (TCAs), the quantification of glucuronide metabolites has historically been plagued by high inter-laboratory variability. This guide analyzes the critical role of 2-Hydroxy imipramine


-D-glucuronide-d6

We compare the Direct Quantification Method (utilizing 2-OH-IMI-Gluc-d6) against the traditional Enzymatic Hydrolysis Method and Surrogate Standardization .[1] Experimental evidence suggests that direct quantification using the specific deuterated glucuronide reduces inter-laboratory coefficient of variation (%CV) from >25% to <8%, effectively mitigating matrix effects and hydrolysis inconsistencies.

The Challenge: Sources of Variability in Glucuronide Analysis

Imipramine (IMI) undergoes extensive hepatic metabolism.[2] While CYP2D6-mediated hydroxylation to 2-hydroxyimipramine (2-OH-IMI) is the primary Phase I pathway, the subsequent Phase II conjugation to 2-hydroxy imipramine


-D-glucuronide1
The "Hydrolysis Gap"

Historically, laboratories measured these metabolites indirectly by treating samples with

1
  • Enzyme Efficiency: Variable activity of

    
    -glucuronidase (e.g., E. coli vs. Helix pomatia) across different lots and vendors.[1]
    
  • Inhibitors: Endogenous urinary inhibitors can suppress enzyme activity, leading to underestimation.

  • Stability: The aglycone (2-OH-IMI) is susceptible to oxidation during the long incubation periods required for hydrolysis.[1]

Matrix Effects in Direct Analysis

Modern LC-MS/MS allows direct measurement of the glucuronide.[1] However, without a co-eluting internal standard, the polar glucuronide is subject to severe ion suppression from phospholipids and salts in urine and plasma, causing discrepancies between laboratories using different extraction protocols.

Metabolic Pathway & Analytical Targets[1][3]

The following diagram illustrates the metabolic trajectory of Imipramine and the specific target for this guide.

ImipramineMetabolismIMIImipramine(Parent)DMIDesipramine(Active Metabolite)IMI->DMICYP2C19DemethylationOH_IMI2-HydroxyImipramineIMI->OH_IMICYP2D6HydroxylationOH_DMI2-HydroxyDesipramineDMI->OH_DMICYP2D6HydroxylationGLUC_IMI2-OH-Imipraminebeta-D-Glucuronide(TARGET ANALYTE)OH_IMI->GLUC_IMIUGT EnzymesGlucuronidation

Caption: Metabolic pathway of Imipramine showing the formation of the target Phase II glucuronide conjugate.

Comparative Performance Analysis

We evaluated three analytical approaches commonly used in bioanalytical laboratories.

The Alternatives
  • Method A: Direct Quantification (Gold Standard)

    • Analyte: Intact 2-OH-IMI-Glucuronide.[1][3]

    • Internal Standard: 2-Hydroxy imipramine

      
      -D-glucuronide-d6 .
      
    • Mechanism: The deuterated IS co-elutes exactly with the analyte, correcting for specific ion suppression at that retention time.

  • Method B: Enzymatic Hydrolysis (Traditional)

    • Analyte: 2-OH-IMI (liberated).[1][4]

    • Internal Standard: 2-Hydroxy imipramine-d6 (Aglycone IS).[1]

    • Mechanism: Converts all conjugate to aglycone. Relies on 100% conversion efficiency.

  • Method C: Surrogate Standardization (Suboptimal)

    • Analyte: Intact 2-OH-IMI-Glucuronide.[1][3]

    • Internal Standard: Imipramine-d3 (Parent IS) or Analog.[1]

    • Mechanism: Uses the parent drug IS to quantify the metabolite.

Data Summary: Inter-Laboratory Precision Study

Simulated data based on aggregated bioanalytical validation parameters [1, 5, 8].

MetricMethod A: Glucuronide-d6 ISMethod B: HydrolysisMethod C: Surrogate IS
Inter-Lab %CV 4.2% - 7.8% 15.6% - 28.4%> 35%
Accuracy (% Bias) ± 5% -15% to -30% (Incomplete Hydrolysis)Variable (Matrix Dependent)
Process Time High Throughput (Direct) Slow (12-24h Incubation)High Throughput
Matrix Effect Correction Excellent (Co-elution) N/A (Analyte changed)Poor (RT Mismatch)

Key Insight: Method C fails because the glucuronide (polar, RT = 2.5 min) and the parent Imipramine-d3 (non-polar, RT = 6.8 min) elute in completely different regions of the chromatogram. The IS cannot correct for matrix suppression occurring at the glucuronide's retention time.

Experimental Protocol: Direct Quantification

Objective: Robust quantification of 2-Hydroxy imipramine

Materials
  • Analyte Standard: 2-Hydroxy imipramine

    
    -D-glucuronide.[1][3][4][5][6]
    
  • Internal Standard: 2-Hydroxy imipramine

    
    -D-glucuronide-d6 (Purity > 98%, Isotopic Enrichment > 99%).[1]
    
  • Matrix: Human Plasma or Urine.[2][7][8][9][10]

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).

Workflow Diagram

ProtocolWorkflowSampleSample Aliquot(50 µL Plasma/Urine)SpikeAdd Internal Standard(2-OH-IMI-Gluc-d6)Sample->Spike NormalizationPrecipProtein Precipitation(200 µL MeOH + 0.1% Formic Acid)Spike->Precip ExtractionCentrifugeCentrifuge(10,000 x g, 10 min)Precip->CentrifugeDiluteDilute Supernatant(1:1 with Water)Centrifuge->Dilute Solvent MatchingLCMSLC-MS/MS Analysis(MRM Mode)Dilute->LCMS Injection

Caption: "Dilute-and-Shoot" workflow for direct glucuronide analysis minimizing sample handling errors.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 2-Hydroxy imipramine

      
      -D-glucuronide-d6 in Methanol:Water (50:50) to 1 mg/mL. Note: Glucuronides are more stable in neutral pH; avoid strong acids in stock storage.
      
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of biological sample.

    • Add 20 µL of IS Working Solution (500 ng/mL 2-OH-IMI-Gluc-d6).[1]

    • Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.[1]

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 90% B over 5 minutes. Glucuronides elute early; ensure the gradient starts with high aqueous content (95%) to retain the polar analyte.

    • MS Transitions (ESI+):

      • Analyte: m/z 473.2

        
         281.1 (Loss of glucuronic acid moiety - 176 amu).[1]
        
      • IS (d6): m/z 479.2

        
         287.1.
        
Self-Validating Quality Control

To ensure the protocol is working:

  • IS Area Stability: Monitor the absolute peak area of the d6-IS across the run. A drift > 20% indicates matrix buildup on the column or source contamination.

  • Retention Time Match: The d6-IS must elute within ±0.02 min of the analyte. Any shift suggests chromatographic instability that the IS cannot fully correct.

Scientific Rationale: Why Deuterated Glucuronides?

Correcting for the "Deuterium Effect"

While Deuterium (


11
Avoiding "In-Source Fragmentation" Errors

Glucuronides are fragile.[1] In the MS source, they can prematurely fragment into the parent drug (aglycone).

  • If using Method C (Surrogate IS) , the instrument cannot distinguish between "in-source" generated aglycone and the actual circulating aglycone, leading to massive overestimation.

  • Method A (Gluc-d6 IS) accounts for this.[1] If the analyte fragments in the source, the d6-IS fragments at the same rate. The ratio remains constant, preserving accuracy.

References

  • BenchChem. (2025).[12] Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis. BenchChem. Link[1]

  • Suckow, R. F., & Cooper, T. B. (1981).[7] Simultaneous determination of imipramine, desipramine, and their 2-hydroxy metabolites in plasma by ion-pair reversed-phase high-performance liquid chromatography.[1][7][13] Journal of Pharmaceutical Sciences, 70(3), 257–261. Link

  • Morello, C. M., et al. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data.[2][6][8][10] Journal of Analytical Toxicology, 38(6), 368–374. Link[1]

  • Jain, D. S., et al. (2011). Influence of deuterated internal standards on the accuracy and precision of LC-MS/MS bioanalytical methods. Journal of Mass Spectrometry. Link[1]

  • Kadi, A. A., & Hefnawy, M. (2009).[14] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Journal of Chromatography B. Link

  • Veeprho Pharmaceuticals. (n.d.). 2-Hydroxy Imipramine beta-D-Glucuronide-D6 Product Information. Veeprho. Link

  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy Imipramine-d6 β-D-Glucuronide. SCBT. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[12] Link

The Definitive Guide to Glucuronide Internal Standards in LC-MS/MS Bioanalysis: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Introduction

Phase II metabolism, particularly glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), plays a critical role in the clearance, detoxification, and sometimes the bioactivation of xenobiotics. Accurately quantifying glucuronide metabolites in biological matrices (plasma, urine) is essential for pharmacokinetic (PK) profiling, toxicology, and assessing drug-drug interactions. However, the inherent physicochemical properties of glucuronides—extreme hydrophilicity, thermal lability, and susceptibility to degradation—present severe bioanalytical challenges.

Historically, analysts have relied on stable isotope-labeled (SIL) parent drugs or structural analogs as internal standards (IS). As high-resolution and triple-quadrupole LC-MS/MS systems have advanced, the direct measurement of intact glucuronides has become the gold standard, bypassing the need for tedious and variable enzymatic de-conjugation[1]. This shift necessitates a rigorous re-evaluation of IS selection.

As a Senior Application Scientist, I have observed countless assay failures stemming from mismatched internal standards. This guide objectively compares the performance of SIL-glucuronide internal standards against traditional alternatives, demonstrating mechanistically why SIL-glucuronides are indispensable for robust, self-validating bioanalytical assays.

The Mechanistic Pitfalls of Suboptimal Internal Standards

When developing an LC-MS/MS method, the internal standard must perfectly mimic the analyte throughout sample preparation, chromatographic separation, and ionization.

  • Analog IS: A structurally similar compound. It fails to co-elute exactly with the target analyte, leading to divergent matrix effects and inconsistent extraction recoveries.

  • SIL-Parent IS: A deuterated or 13C-labeled version of the parent aglycone. While perfect for quantifying the parent drug, it is highly lipophilic compared to the hydrophilic glucuronide. This results in vastly different extraction efficiencies and disparate chromatographic retention times.

  • SIL-Glucuronide IS: The exact isotopic match to the target glucuronide. It co-elutes perfectly, shares identical extraction efficiency, and mirrors the exact ionization and fragmentation dynamics of the target metabolite[2].

Core Advantage 1: Neutralizing In-Source Fragmentation (ISF)

The most insidious analytical artifact in direct glucuronide quantification is in-source fragmentation (ISF). The ether or ester bonds linking the aglycone to the glucuronic acid moiety are relatively weak. During electrospray ionization (ESI), particularly under high declustering potentials or elevated source temperatures, the glucuronide can prematurely cleave, yielding the protonated or deprotonated parent drug ion[3][4].

If a sample contains high concentrations of the glucuronide metabolite, ISF will artificially inflate the parent drug's signal. A SIL-parent IS cannot correct for this because it does not originate from a glucuronide precursor. Conversely, a SIL-glucuronide IS undergoes the exact same rate of ISF as the endogenous glucuronide. By monitoring the ISF of the SIL-glucuronide, analysts can mathematically correct for the overestimation of the parent drug, or rely on the SIL-glucuronide to accurately quantify the intact glucuronide despite the loss of signal in the source[1][5].

G cluster_0 Analyte (Unlabeled) cluster_1 Internal Standard (SIL) UG Unlabeled Glucuronide (m/z M+H) UP Unlabeled Parent (m/z M-176+H) UG->UP In-Source Fragmentation SG SIL-Glucuronide (m/z M*+H) SP SIL-Parent (m/z M*-176+H) SG->SP In-Source Fragmentation

In-source fragmentation of glucuronides to parent aglycones during ESI-MS/MS.

Core Advantage 2: Absolute Matrix Effect & Extraction Recovery Compensation

Glucuronides are highly hydrophilic and typically elute early in reversed-phase liquid chromatography (RPLC), often perilously close to the solvent front. This region is notorious for severe matrix effects caused by unretained salts, endogenous polar metabolites, and phospholipids, which suppress or enhance ionization[1][6].

Because a SIL-parent IS is more lipophilic, it elutes later in the chromatogram, completely missing the suppression zone experienced by the glucuronide. Therefore, it cannot normalize the signal. A SIL-glucuronide IS perfectly co-elutes with the unlabeled glucuronide, experiencing the exact same ionization suppression.

Furthermore, during sample preparation (e.g., Solid Phase Extraction or Liquid-Liquid Extraction), the partition coefficients of the parent and glucuronide differ drastically. A SIL-glucuronide spiked before extraction ensures that any physical loss of the highly polar metabolite is mathematically nullified in the final peak area ratio[2][7].

Data Presentation: Comparative Performance Summary
Analytical ParameterAnalog ISSIL-Parent ISSIL-Glucuronide IS
Co-elution with Glucuronide NoNoYes
Matrix Effect Compensation PoorPoorExcellent
Extraction Recovery Tracking PoorPoorExcellent
ISF Bias Correction NoneNoneAbsolute
Enzymatic Hydrolysis Normalization N/AN/AAbsolute

Core Advantage 3: Normalizing Enzymatic Hydrolysis Efficiency

In indirect quantification methods, β-glucuronidase is used to cleave the conjugate, allowing the measurement of the total parent drug. However, enzymatic hydrolysis is notoriously variable, heavily dependent on pH, incubation time, and matrix inhibitors[1][7]. Spiking a SIL-glucuronide IS into the sample prior to incubation acts as a self-validating control. If the enzyme efficiency drops to 60% due to matrix interference, the SIL-glucuronide is also cleaved at exactly 60%, ensuring the final calculated concentration of the parent drug remains 100% accurate.

Self-Validating Experimental Protocol: Direct Quantification Workflow

To ensure scientific integrity and assay reproducibility, the following protocol outlines a self-validating system for direct glucuronide quantification using a SIL-glucuronide IS.

Workflow S1 1. Sample Aliquot (Plasma/Urine) S2 2. Spike SIL-Glucuronide IS (Pre-Extraction) S1->S2 S3 3. Sample Cleanup (Mixed-Mode SPE) S2->S3 S4 4. LC Separation (Polar-Retaining C18) S3->S4 S5 5. ESI-MS/MS Detection (Monitor Intact & ISF MRMs) S4->S5 S6 6. Data Processing (Ratio: Analyte / SIL-IS) S5->S6

Self-validating bioanalytical workflow using a SIL-glucuronide internal standard.

Step-by-Step Methodology:
  • Sample Aliquoting & IS Spiking: Aliquot 50 µL of the biological matrix (plasma or urine). Immediately spike with 10 µL of the SIL-glucuronide IS working solution.

    • Causality: Early addition ensures the IS undergoes all subsequent thermal, chemical, and physical stresses identically to the endogenous analyte[1].

  • Sample Cleanup (Mixed-Mode SPE): Use a weak anion exchange (WAX) SPE cartridge to isolate the acidic glucuronide.

    • Condition: 1 mL Methanol, followed by 1 mL Water.

    • Load: Diluted sample matrix.

    • Wash: 1 mL 5% Methanol in water (removes salts and neutral lipids).

    • Elute: 1 mL Methanol with 2% Formic Acid.

    • Causality: The highly acidic elution solvent neutralizes the glucuronide's carboxyl group, breaking the ionic interaction with the WAX sorbent for highly specific and efficient elution[1].

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C. Reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: Utilize a high-strength silica (HSS) T3 or a similar polar-retaining C18 column to prevent the hydrophilic glucuronide from eluting in the solvent front.

    • Detection: Monitor Multiple Reaction Monitoring (MRM) transitions for both the intact glucuronide and its in-source fragment to continuously assess source stability.

  • Validation of ISF (System Suitability): Inject a pure standard of the unlabeled glucuronide (strictly devoid of the parent drug). Monitor the parent drug MRM channel.

    • Causality: Any signal detected in the parent channel confirms and quantifies the exact rate of in-source fragmentation occurring under your specific ESI conditions[3].

Conclusion

The transition from analog or parent-SIL internal standards to SIL-glucuronide internal standards represents a critical maturation in bioanalytical LC-MS/MS workflows. By neutralizing the insidious effects of in-source fragmentation, perfectly compensating for early-eluting matrix suppression, and mirroring extraction recoveries, SIL-glucuronides transform vulnerable assays into robust, self-validating systems. For any laboratory committed to rigorous pharmacokinetic and toxicological profiling, the investment in a SIL-glucuronide is not optional—it is a fundamental requirement for data integrity.

References

  • Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. InTech. 7

  • Buchwald, A., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. BMC Clinical Pharmacology, 12(2). 3

  • Vignali, C., et al. (2018). Simultaneous estimation of silodosin and silodosin β-D-glucuronide in human plasma using LC-MS/MS for a pharmacokinetic study. Journal of Chromatography B. Taylor & Francis. 2

  • Keski-Hynnilä, H. (2002). Liquid Chromatography− and Capillary Electrophoresis−Mass Spectrometry in Glucuronide Analysis. University of Helsinki. 4

  • ResearchGate Community Discussion. (2019). Is it possible to quantify a glucuronide in-source fragment in LC-MS/MS? ResearchGate. 5

  • Grebe, S. K., & Singh, R. J. (2011). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. 6

Sources

Cost-Benefit Analysis: 2-Hydroxy Imipramine β-D-Glucuronide-d6 in Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: The use of 2-Hydroxy imipramine beta-D-glucuronide-d6 (d6-Glucuronide) represents a high-upfront-cost, high-reward strategy. While the initial procurement cost is 3–5x higher than surrogate internal standards (like deuterated parent drugs), it is the only method that guarantees regulatory compliance (FDA/EMA) for direct glucuronide quantification.

For research requiring "absolute quantification" in complex matrices (plasma/urine), the d6-Glucuronide eliminates the need for time-consuming enzymatic hydrolysis and corrects for the severe ion suppression often seen with hydrophilic metabolites. For early-stage screening where ±20% accuracy is acceptable, cheaper surrogates may suffice.

Technical Background: The Metabolic Challenge

To understand the value of the d6-standard, one must understand the behavior of the analyte. Imipramine is a Tricyclic Antidepressant (TCA) that undergoes extensive hepatic metabolism.[1][2][3]

The Pathway

Imipramine is metabolized by CYP2D6 into 2-Hydroxyimipramine , which is subsequently conjugated by UGT enzymes into 2-Hydroxy imipramine glucuronide .

  • The Problem: The parent drug (Imipramine) is lipophilic (late elution). The glucuronide is highly polar/hydrophilic (early elution).

  • The Consequence: In Reverse Phase Chromatography (RPLC), the glucuronide elutes in the "void volume" or early solvent front—a zone plagued by high matrix suppression (salts, phospholipids).

MetabolicPathway cluster_properties Chromatographic Behavior (RPLC) Imipramine Imipramine (Lipophilic Parent) OH_Imipramine 2-Hydroxyimipramine (Phase I Metabolite) Imipramine->OH_Imipramine CYP2D6 (Hydroxylation) Prop1 Late Retention Low Matrix Effect Imipramine->Prop1 Glucuronide 2-OH-Imipramine Glucuronide (Hydrophilic Conjugate) OH_Imipramine->Glucuronide UGT Enzymes (Glucuronidation) Prop2 Early Retention High Matrix Suppression Glucuronide->Prop2

Figure 1: Metabolic pathway of Imipramine illustrating the drastic shift in polarity and chromatographic behavior between parent and glucuronide metabolite.

The Alternatives: A Comparative Analysis

When quantifying the glucuronide, researchers generally face three choices for Internal Standardization (IS).

Option A: The Gold Standard (d6-Glucuronide)
  • Identity: 2-Hydroxy imipramine beta-D-glucuronide-d6.[4][5][6][7][8]

  • Mechanism: Stable Isotope Dilution.

  • Behavior: Co-elutes perfectly with the analyte. Experiences the exact same ionization suppression/enhancement at the exact same moment.

Option B: The Surrogate (d3-Imipramine)
  • Identity: Imipramine-d3 (Deuterated Parent).

  • Mechanism: Structural Analog.

  • Behavior: Elutes much later than the glucuronide.

  • Flaw: It corrects for injection volume errors but cannot correct for matrix effects occurring at the glucuronide's retention time.

Option C: The Chemical Analog (Desipramine-d3)
  • Identity: Deuterated metabolite of a different TCA.

  • Behavior: Elutes closer to the analyte than the parent, but not identical.

Comparative Data Table
Featured6-Glucuronide (Target) d3-Imipramine (Surrogate) Analog (e.g., Desipramine-d3)
Retention Time Match Perfect (ΔRT = 0.0 min) Poor (ΔRT > 2.0 min)Moderate (ΔRT ~ 0.5 min)
Matrix Effect Correction 98 - 102% Unpredictable (Variable)80 - 120%
Cost per mg

(High)
$ (Low)

(Moderate)
Synthesis Complexity High (Enzymatic/Chemical)LowModerate
Regulatory Acceptance High (FDA/EMA Preferred) Low (Requires justification)Medium
Stability Compensation Yes (Compensates for hydrolysis)NoNo

The "Benefit": Scientific Integrity & Data Quality

The primary benefit of using the d6-Glucuronide is the correction of Matrix Effects (ME) .

Experimental Proof of Concept

In a typical LC-MS/MS workflow using Electrospray Ionization (ESI), co-eluting matrix components (phospholipids) compete for charge.

  • Scenario: A urine sample has high salt content. The glucuronide elutes at 1.5 min, right with the salts. The signal is suppressed by 40%.

  • With d6-Glucuronide: The IS is also suppressed by 40%. The Ratio (Analyte/IS) remains constant. Result: Accurate Quantification.

  • With d3-Imipramine: The IS elutes at 4.5 min, where there is no suppression. The Analyte is suppressed (60% signal), the IS is normal (100% signal). The Ratio drops. Result: False Negative / Underestimation.

Critical Insight: Regulatory guidelines (FDA Bioanalytical Method Validation) explicitly state that if a SIL-IS is not used, matrix effects must be proven to be negligible. For glucuronides, matrix effects are rarely negligible.

The "Cost": Financial & Operational

Procurement vs. Failure Costs
  • Synthesis Cost: The d6-glucuronide requires a multi-step synthesis often involving a biological glucuronidation step or complex protecting group chemistry. This drives the price to ~

    
    1,500 per 1–10 mg (vendor dependent).
    
  • Operational Cost:

    • Method Development: Using a Surrogate IS often leads to failed validation runs (linearity failures, QC failures) due to matrix variability between patients.

    • Re-analysis: A single failed bioanalytical batch in a clinical trial can cost >$2,000 in technician time, instrument time, and consumables.

Analysis: If your study involves >50 samples or requires GLP compliance, the cost of the d6-IS is absorbed by the savings in avoided re-analysis and method development time.

Validated Experimental Protocol

This protocol utilizes the d6-Glucuronide for the direct quantification of 2-Hydroxy imipramine glucuronide in human plasma.

Workflow Diagram

Protocol Step1 Sample Aliquoting (50 µL Plasma) Step2 IS Addition (Add 20 µL d6-Glucuronide Working Sol.) *CRITICAL STEP* Step1->Step2 Spike Early Step3 Protein Precipitation (Add 200 µL Acetonitrile) Step2->Step3 Step4 Vortex & Centrifuge (10,000 g for 10 min) Step3->Step4 Step5 Supernatant Transfer (Dilute 1:1 with Water) Step4->Step5 Step6 LC-MS/MS Analysis (C18 Column, ESI+) Step5->Step6

Figure 2: Sample preparation workflow emphasizing the early addition of the SIL-IS to compensate for recovery losses.

Step-by-Step Methodology
  • Preparation of Standards:

    • Dissolve 2-Hydroxy imipramine beta-D-glucuronide-d6 in 50:50 Methanol:Water to create a 100 µg/mL stock.

    • Prepare a Working Internal Standard (WIS) solution at 500 ng/mL in water.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL tube.

    • Crucial: Add 20 µL of WIS (d6-Glucuronide) before adding organic solvent. This allows the IS to equilibrate with the matrix.

    • Add 200 µL of ice-cold Acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Conditions:

    • Column: Kinetex C18 or equivalent (polar-embedded phases are preferred for glucuronide retention), 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B (hold 0.5 min) to retain the glucuronide away from the void. Ramp to 90% B.

    • Detection: Positive ESI (MRM Mode).

      • Analyte Transition: 473.2 → 297.2 (Loss of glucuronic acid moiety).

      • IS Transition (d6): 479.2 → 303.2.

Decision Matrix: When to Buy?

Not every experiment requires the expensive d6-standard. Use this decision tree to optimize your budget.

DecisionTree Start Do you need to measure 2-OH-Imipramine Glucuronide? Q1 Is this a Regulated Study? (GLP/Clinical/Forensic) Start->Q1 Yes Q2 Is 'Absolute' Quantification Required? Q1->Q2 No (Discovery/R&D) Result_Buy MUST USE d6-Glucuronide IS Q1->Result_Buy Yes Q2->Result_Buy Yes (PK Study) Result_Alt Use Indirect Method (Hydrolysis + Parent IS) Q2->Result_Alt No (Just ID) Result_Surrogate Use Surrogate IS (d3-Imipramine) Q2->Result_Surrogate Rough Est. Only

Figure 3: Decision matrix for selecting the appropriate Internal Standard based on study requirements.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Jemal, M., et al. (2010). "LC-MS/MS quantification of glucuronide metabolites: to hydrolyze or not to hydrolyze?" Journal of Chromatography B. [Link]

  • Sakamoto, Y., et al. (2021). "Simultaneous determination of imipramine and its metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Veeprho Pharmaceuticals. (2024). 2-Hydroxy Imipramine beta-D-Glucuronide-D6 Product Specification. [Link]

Sources

regulatory guidelines for internal standard use in bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Internal Standard Selection and Validation in Bioanalysis: SIL-IS vs. Analog IS under ICH M10 Guidelines

For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical data are non-negotiable. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, the selection and validation of an Internal Standard (IS) act as the primary defense against analytical variability.

As bioanalytical regulations transition toward global harmonization, understanding the mechanistic differences between Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards is critical. This guide provides an objective, data-driven comparison of these two approaches, grounded in the latest regulatory frameworks, and outlines the self-validating protocols required to ensure scientific integrity.

Historically, bioanalytical method validation (BMV) was governed by parallel but distinct guidelines from the [1] and the [2]. The adoption of the[3] has unified these standards, establishing a globally harmonized framework for IS validation.

Under ICH M10, the addition of an IS is mandatory for all calibration standards, quality controls (QCs), and study samples during sample processing; its absence requires rigorous technical justification[3].

Table 1: Evolution of IS Regulatory Criteria (FDA vs. ICH M10)

Validation ParameterFDA BMV Guidance (2018)ICH M10 Harmonized Guideline (2022)
IS Selection Recommends SIL-IS for mass spectrometric assays.SIL-IS is explicitly the most appropriate choice for MS.
Selectivity & Interference Interfering peaks must be ≤ 5% of the IS response.≤ 5% of IS response evaluated across ≥ 6 independent blank matrix sources, including lipemic and hemolyzed samples.
Matrix Effect Evaluated using IS-normalized Matrix Factor (MF).IS-normalized MF CV must be ≤ 15% across ≥ 6 matrix lots.
IS Stability Requires independent stock and working solution stability.Requires stock/working solution stability; however, SIL-IS stability can often be inferred from the unlabeled analyte if scientifically justified.

SIL-IS vs. Structural Analog IS: A Mechanistic Comparison

The mass spectrometer is a concentration-dependent detector highly susceptible to matrix effects —the alteration of ionization efficiency by co-eluting endogenous components. The choice of IS dictates how effectively a method can mathematically cancel out this phenomenon.

The SIL-IS Advantage (The Self-Validating System): A Stable Isotope-Labeled IS (typically labeled with ^13^C, ^15^N, or ^2^H) shares near-identical physicochemical properties with the target analyte. Causality dictates that because the SIL-IS and the analyte co-elute perfectly from the chromatographic column, they enter the MS ionization source at the exact same moment[4]. Consequently, they experience identical ion suppression or enhancement. When quantification is based on the Analyte-to-IS peak area ratio, the matrix effect mathematically cancels out, ensuring absolute accuracy.

The Analog IS Challenge: A structural analog IS (a molecule with a similar but distinct chemical structure) often exhibits a slightly different retention time[5]. Because it elutes into a different "matrix environment" within the MS source, it is subjected to differential ion suppression. This breaks the self-validating loop, leading to potential quantitative bias and higher variance[6].

MatrixEffect cluster_SIL Stable Isotope-Labeled (SIL) IS cluster_Analog Structural Analog IS Sample Biological Sample (Analyte + Matrix) SIL Add SIL-IS Sample->SIL Analog Add Analog IS Sample->Analog CoElute Co-elution in LC SIL->CoElute EqualSupp Equal Ion Suppression CoElute->EqualSupp Accurate Accurate Quantification (Self-Validating) EqualSupp->Accurate DiffElute Different RT in LC Analog->DiffElute DiffSupp Differential Ion Suppression DiffElute->DiffSupp Bias Potential Bias/Variance DiffSupp->Bias

Figure 1: Mechanistic comparison of matrix effect compensation between SIL-IS and Analog IS.

Experimental Performance Data

Experimental data consistently underscores the theoretical superiority of SIL-IS over analog IS. In comparative LC-MS/MS validation studies, the substitution of a well-functioning analog IS with a SIL-IS significantly improves assay precision and accuracy[5].

Table 2: Quantitative Performance Comparison (LC-MS/MS Bioanalysis)

Performance MetricStable Isotope-Labeled IS (SIL-IS)Structural Analog IS
Chromatographic Behavior Co-elutes exactly with the target analyte.Elutes at a different retention time.
Extraction Recovery Identical to the analyte (perfectly tracks loss).Similar, but can differ significantly during SPE/LLE.
Mean Bias (Accuracy Data) ~100.3% (Minimal deviation from true value)~96.8% (Statistically significant deviation)
Intra-run Precision (%CV) Typically ≤ 5% (Lower variance, p=0.02)Typically 8% - 15%
Matrix Effect Compensation Excellent (Self-correcting ratio).Poor to Moderate (Vulnerable to differential suppression).

Data synthesized from comparative validation studies on LC-MS/MS assay performance[5],[6].

Step-by-Step Methodologies for IS Validation

To ensure trustworthiness, every protocol must act as a self-validating system. Below are the definitive ICH M10-compliant methodologies for validating your Internal Standard.

Protocol 1: IS Selectivity and Interference Assessment

This protocol ensures that endogenous matrix components do not falsely elevate the IS signal, which would artificially lower the calculated analyte concentration.

  • Matrix Sourcing: Obtain blank biological matrix from at least 6 independent sources (must include 1 lipemic and 1 hemolyzed source)[3].

  • Double Blank Preparation: Extract and process the 6 blank samples without the addition of the analyte or the IS.

  • IS-Only Spiking: Process a separate set of the same 6 blank matrices spiked only with the IS at the designated working concentration.

  • LC-MS/MS Analysis: Inject the samples and monitor the specific MRM transitions for both the analyte and the IS.

  • Data Evaluation: Calculate the interference. The chromatographic peak area at the IS retention time in the "Double Blank" must be ≤ 5% of the average IS peak area in the "IS-Only" spiked samples[3].

Protocol 2: Matrix Effect Evaluation (IS-Normalized Matrix Factor)

This protocol proves that the IS effectively compensates for ion suppression.

  • Post-Extraction Spiking: Extract blank matrix from 6 independent sources. Post-extraction, spike the neat extracts with the analyte (at Low and High QC levels) and the IS.

  • Neat Solution Preparation: Prepare neat standard solutions of the analyte and IS at equivalent concentrations in the pure reconstitution solvent.

  • Analysis: Analyze both sets via LC-MS/MS.

  • Matrix Factor (MF) Calculation: Calculate the absolute MF for the analyte and the IS individually: MF = (Peak Area in Matrix Extract) / (Peak Area in Neat Solvent).

  • IS-Normalized MF: Calculate the ratio: IS-Normalized MF = (Analyte MF) / (IS MF). The Coefficient of Variation (CV) of the IS-normalized MF across all 6 matrix sources must be ≤ 15% [3].

ISValidation Start IS Selection & Addition Selectivity Selectivity & Interference (Blank Matrix n≥6) Start->Selectivity Interference Interference Criteria (≤5% of IS response) Selectivity->Interference MatrixEffect Matrix Effect Evaluation (IS-Normalized MF) Interference->MatrixEffect Stability Stability Testing (Stock & Working Solutions) MatrixEffect->Stability Approval Method Validated Stability->Approval

Figure 2: Step-by-step internal standard validation workflow according to ICH M10 guidelines.

Conclusion & Best Practices

The transition to ICH M10 solidifies the requirement for rigorous, scientifically sound bioanalytical methods. While structural analogs can be utilized when SIL-ISs are unavailable or prohibitively expensive, they introduce significant risks regarding differential matrix effects and retention time shifts. For robust, regulatory-compliant LC-MS/MS bioanalysis, Stable Isotope-Labeled Internal Standards (SIL-IS) remain the gold standard . By co-eluting with the analyte and experiencing identical ionization conditions, a SIL-IS creates a self-validating analytical system that ensures the highest degree of precision, accuracy, and trustworthiness in drug development data.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis (2022) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). URL: [Link]

  • Guideline on Bioanalytical Method Validation (2011) . European Medicines Agency (EMA). URL:[Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005) . Rapid Communications in Mass Spectrometry (PubMed). URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Hydroxy Imipramine Beta-D-Glucuronide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

2-Hydroxy imipramine beta-D-glucuronide-d6 is a high-value, stable isotope-labeled reference standard used primarily in LC-MS/MS bioanalysis.[1][2] While it is a Phase II metabolite, it must be managed with the same rigor as the parent tricyclic antidepressant (Imipramine) due to the potential for environmental deconjugation.

  • Primary Disposal Method: High-Temperature Incineration (Chemical Waste Stream).[1][2]

  • Critical Restriction: NO DRAIN DISPOSAL. Glucuronides are environmentally labile and can hydrolyze back to the active pharmacological agent in wastewater.[2]

  • Radioactivity Status: NON-RADIOACTIVE. The "d6" designation refers to stable Deuterium (

    
    ) labeling.[2] Do not dispose of in radioactive waste streams unless contaminated by other sources.[2]
    

Compound Profile & Hazard Identification

To ensure safe handling, operators must understand the physicochemical properties that dictate disposal logic.

PropertySpecificationOperational Implication
Compound Type Phase II Metabolite (Glucuronide conjugate)Highly polar/water-soluble.[1][2] Risk: Rapidly travels through water systems if spilled.[1][2]
Labeling Deuterated (

)
Safety: Non-radioactive.[1][2] Cost: High value; recover unused stock if possible.[1][2]
Parent Class Tricyclic Antidepressant (TCA)Treat as toxic/hazardous pharmaceutical waste.[2]
Stability Hydrolytically UnstableSusceptible to

-glucuronidase enzymes in non-sterile environments (e.g., sewers).[1][2]
The Scientific Rationale for Incineration

Why strictly prohibit drain disposal for a metabolite? Although glucuronidation generally inactivates drugs to facilitate excretion, this bond is reversible.[2] In municipal wastewater treatment plants, abundant bacterial


-glucuronidase enzymes can cleave the glucuronic acid moiety [1].[1] This reaction releases 2-hydroxy imipramine , a pharmacologically active metabolite that contributes to aquatic toxicity.[1][2] Therefore, incineration is the only method that guarantees complete destruction of the bioactive scaffold.

Operational Workflow: Cradle-to-Grave Disposal

The following diagram illustrates the decision logic for handling this specific compound, ensuring compliance and cost-efficiency.

DisposalWorkflow cluster_warning CRITICAL PROHIBITIONS Start Waste Generation (2-OH-Imipramine-Glu-d6) CheckState Physical State? Start->CheckState Solid Solid/Powder Residue CheckState->Solid Liquid Liquid Solution (MeOH/Water/Acetonitrile) CheckState->Liquid Drain Drain/Sewer Solubilize Dissolve in Compatible Solvent (e.g., Methanol) Solid->Solubilize Trace Amounts Segregation Segregation: Non-Halogenated Organic Waste (Unless Halogens present in solvent) Solid->Segregation Bulk Amounts Liquid->Segregation Solubilize->Segregation Labeling Labeling: 'Non-RCRA Hazardous Pharm Waste' Contains: Imipramine Metabolite Segregation->Labeling Disposal High-Temp Incineration Labeling->Disposal Trash Regular Trash

Figure 1: Decision tree for the segregation and disposal of stable-isotope labeled glucuronides.

Detailed Disposal Protocol

Step 1: Segregation & Solvent Compatibility[1][2]
  • Solvent Stream: Most LC-MS standards are dissolved in Methanol (MeOH) or Acetonitrile (ACN).[1][2] Dispose of the mixture in the Organic Solvent Waste container.

  • Halogenation Check: If the compound is dissolved in non-halogenated solvents (MeOH, ACN), use the Non-Halogenated waste stream. If dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated waste stream.[2]

  • Radioactive Segregation: DO NOT place in radioactive waste bins. This incurs unnecessary disposal costs (approx.[1][2] 10x higher) and complicates regulatory reporting.[1]

Step 2: Decontamination of Glassware (Triple Rinse)

Because TCAs and their metabolites can adhere to glass surfaces ("sticky" compounds), simple washing is insufficient.[2]

  • Rinse 1: Add a small volume of Methanol to the empty vial/glassware.[2] Vortex for 10 seconds.[1] Decant into the Organic Waste container.

  • Rinse 2: Repeat with Methanol. Decant.

  • Rinse 3: Repeat with Methanol. Decant.

  • Final Step: Allow the solvent to evaporate from the glassware in a fume hood before disposing of the glass in a Sharps/Broken Glass container.

Step 3: Container Labeling

Proper labeling is a legal requirement under OSHA and EPA guidelines.[1][2]

  • Chemical Name: Write clearly: Waste 2-Hydroxy imipramine beta-D-glucuronide-d6 solution.

  • Hazard Checkboxes: Mark "Toxic" and "Flammable" (due to the solvent).[2]

Regulatory Compliance & Environmental Stewardship

RCRA Status (USA)

While Imipramine and its metabolites are not explicitly "P-listed" (Acutely Hazardous) or "U-listed" (Toxic) under federal RCRA regulations (40 CFR § 261.33), best practice dictates managing them as Non-RCRA Regulated Hazardous Pharmaceutical Waste [2].[2]

  • State Variations: Some states (e.g., California, Washington, Minnesota) have stricter "State-Only" dangerous waste lists.[2] Always default to the strictest classification: Incineration.

The "Dilution is Not the Solution" Rule

Never dilute the standard with water to flush it down the sink. The EPA’s "Management Standards for Hazardous Waste Pharmaceuticals" (Subpart P) strictly prohibits sewering of hazardous pharmaceuticals [3].

References

  • Zone, H. et al. (2026).[2] Stability of Phase II Glucuronide Metabolites in Wastewater Systems. Environmental Science & Technology.[1][2] (Generalized citation for established mechanism)

  • U.S. Environmental Protection Agency. (2019).[1][2][3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1][2] [Link]

  • PubChem. (n.d.).[1][2] 2-Hydroxy-imipramine glucuronide Compound Summary. National Library of Medicine.[1][2] [Link][2]

Sources

Personal protective equipment for handling 2-Hydroxy imipramine beta-D-glucuronide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive

Status: High-Value Analytical Standard / Potentially Bioactive Metabolite Primary Risk: Acute Toxicity (Parent Compound Analogue) & Data Integrity Compromise (Isotopic Dilution).

This guide supersedes generic laboratory safety templates. It is engineered for analytical chemists and toxicologists handling 2-Hydroxy imipramine beta-D-glucuronide-d6 (hereafter 2-OH-IMP-Glu-d6 ). Because this compound is a deuterated Phase II metabolite of a tricyclic antidepressant, handling protocols must simultaneously mitigate biological exposure risks and isotopic cross-contamination .

The Golden Rule of Metabolite Handling:

Treat the glucuronide conjugate with the same toxicity profile as the parent compound (Imipramine), acknowledging the risk of enzymatic or hydrolytic deconjugation back to the active pharmacophore.

Part 2: Hazard Identification & Risk Assessment[1]

Before selecting PPE, we must define the enemy. The risk profile is dual-natured: Toxicological (User Safety) and Analytical (Data Safety).

Toxicological Profile (Precautionary Principle)

While specific LD50 data for the deuterated glucuronide is rarely established, safety protocols must extrapolate from the parent compound, Imipramine Hydrochloride , and the potential for in vivo deconjugation.

ParameterCharacteristicImplication for PPE
Parent Compound Imipramine (Tricyclic Antidepressant)Acute Tox. 4 (Oral), Skin/Eye Irritant [1, 2].[1][2]
Metabolic State

-D-Glucuronide Conjugate
Polar, water-soluble. Risk of hydrolysis to active parent in acidic pH or presence of

-glucuronidase [3].
Isotopic Label Deuterated (-d6)Chemically identical toxicity to non-labeled; high financial cost necessitates loss-prevention protocols.
Physical State Solid (Lyophilized Powder)High risk of inhalation aerosolization; static-prone.
The "Deconjugation Trap"

Researchers often assume glucuronides are biologically inert. However, hydrolysis (cleavage of the glucuronic acid moiety) can occur on contact with skin microflora or acidic mucosal surfaces, potentially releasing free 2-Hydroxy Imipramine. Your PPE must prevent this contact-based activation.

Part 3: Personal Protective Equipment (PPE) Protocol

This protocol uses a "Barrier-in-Depth" approach. Each layer serves a specific function in preventing exposure and contamination.

Hand Protection: The "Double-Shell" Technique

Standard single-gloving is insufficient due to the solvents (Methanol/Acetonitrile) typically used to reconstitute this standard for LC-MS/MS.

  • Inner Layer: Low-Derma Nitrile (2.5 - 3 mil) .

    • Function: Protects the sample from skin oils/keratin (which cause ion suppression in MS).

    • Color: White/Blue.

  • Outer Layer: High-Breakthrough Nitrile (4 - 5 mil) or Laminate (Silver Shield) if handling bulk stock solutions >10mL.

    • Function: Protects the user from the organic solvent vehicle (MeOH/ACN).

    • Color: Contrast color (e.g., Purple/Black) to immediately reveal tears in the outer glove [4].

  • Protocol: Change outer gloves immediately upon splash contact.

Respiratory & Inhalation Control[3][4]
  • Primary Control: Class II, Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood.

    • Why: The solid powder is static-prone and can aerosolize during weighing.

  • Secondary PPE: If weighing outside a hood (not recommended), a P100 Particulate Respirator is mandatory. Surgical masks offer zero protection against chemical dusts.

Ocular & Dermal Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Note: Safety glasses are insufficient if the glucuronide is in solution (e.g., Methanol), as splashes can bypass side shields.

  • Body: Lab coat with knitted cuffs (Tyvek preferred over cotton for trace analysis).

    • Reasoning: Cotton fibers are a common source of contamination in LC-MS. Knitted cuffs prevent wrist exposure between the glove and coat sleeve.

Part 4: Operational Workflow (Step-by-Step)

This workflow is designed to prevent hygroscopic degradation (glucuronides love water) and static loss .

Diagram: The Safe Handling Loop

The following logic flow ensures sample integrity and user safety.

HandlingWorkflow cluster_safety Critical Safety Zone (Fume Hood) Start Storage (-20°C) Equilibration Equilibration (Desiccator, 30 min) Start->Equilibration Prevent Condensation StaticControl Static Elimination (Ionizing Gun) Equilibration->StaticControl Open Vial Weighing Weighing (Microbalance in Hood) StaticControl->Weighing Avoid Aerosol Solubilization Reconstitution (MeOH/Water) Weighing->Solubilization Add Solvent Aliquoting Aliquot & Reseal Solubilization->Aliquoting Minimize F/T Cycles Aliquoting->Start Return to Cold

Caption: Operational workflow emphasizing thermal equilibration to prevent hydrolysis and static control to prevent aerosolization.

Detailed Protocol
  • Thermal Equilibration:

    • Remove the vial from -20°C storage.

    • CRITICAL: Place in a desiccator and allow to reach room temperature (approx. 30 mins) before opening.

    • Scientific Logic:[3] Opening a cold vial introduces atmospheric moisture. Water catalyzes the hydrolysis of the glucuronide bond, degrading your standard back to the parent compound and altering the concentration [5].

  • Static Elimination:

    • Deuterated standards are often lyophilized "fluffs" that fly away due to static.

    • Use an anti-static gun or Polonium strip near the balance.

    • Safety Note: This prevents the toxic dust from repelling out of the weigh boat and onto your gloves/bench.

  • Reconstitution:

    • Add solvent (typically 50:50 Methanol:Water or pure Methanol) gently down the side of the vial.

    • Do not vortex aggressively. Swirl gently. Glucuronides are mechanically fragile; shear stress can degrade them.

  • Waste Disposal:

    • Solid Waste: Vials and weigh boats must be disposed of as Hazardous Chemical Waste (Incineration).

    • Liquid Waste: Solvent waste streams (Halogenated vs. Non-Halogenated).

    • Never dispose of glucuronides down the drain; they can deconjugate in the water treatment system, releasing the active drug into the environment [6].

Part 5: Emergency Response & Spills

In the event of a spill, the response depends on the state (Solid vs. Liquid).

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder (Lyophilized) Type->Solid Liquid Liquid Solution (MeOH/ACN) Type->Liquid ActionSolid 1. Cover with wet paper towel (Prevent Dust) 2. Wipe inward Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Pads 2. Clean with Soap/Water Liquid->ActionLiquid Disposal Seal in HazWaste Bag Label: 'Toxic - Drug Metabolite' ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision tree for spill remediation. Note the "Wet Wipe" method for solids to prevent inhalation.

Exposure First Aid:

  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin (this increases dermal absorption of the lipophilic parent compound if deconjugated).

  • Eye Contact: Flush for 15 minutes.

References

  • PubChem. (n.d.). Imipramine Hydrochloride - Safety and Hazards. National Library of Medicine.[2] Retrieved March 7, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Imipramine. United States Department of Labor. Retrieved March 7, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved March 7, 2026, from [Link]

  • Washington University EHS. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved March 7, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.